Product packaging for Fmoc-Ile-OH-13C6,15N(Cat. No.:)

Fmoc-Ile-OH-13C6,15N

Cat. No.: B12059736
M. Wt: 360.36 g/mol
InChI Key: QXVFEIPAZSXRGM-HJECYYBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Ile-OH-13C6,15N is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 360.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4 B12059736 Fmoc-Ile-OH-13C6,15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23NO4

Molecular Weight

360.36 g/mol

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i1+1,2+1,3+1,13+1,19+1,20+1,22+1

InChI Key

QXVFEIPAZSXRGM-HJECYYBSSA-N

Isomeric SMILES

[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Fmoc-Ile-OH-¹³C₆,¹⁵N: Applications in Peptide Synthesis and Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ile-OH-¹³C₆,¹⁵N is a stable isotope-labeled derivative of the amino acid isoleucine, engineered for advanced applications in proteomics, drug development, and structural biology. This technical guide provides a comprehensive overview of its chemical properties, and detailed protocols for its application in solid-phase peptide synthesis (SPPS) and quantitative proteomics. The incorporation of six Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes provides a distinct mass shift, enabling its use as an internal standard for highly accurate quantification in mass spectrometry-based analyses.

Core Properties and Specifications

Fmoc-Ile-OH-¹³C₆,¹⁵N is characterized by its high isotopic and chemical purity, making it a reliable reagent for sensitive analytical techniques. Below is a summary of its key quantitative data.

PropertyValueReferences
Chemical Formula ¹³C₆C₁₅H₂₃¹⁵NO₄[1]
Molecular Weight 360.36 g/mol [1][2][3]
CAS Number 1217442-29-9[4]
Isotopic Purity (¹³C) ≥ 98 atom %
Isotopic Purity (¹⁵N) ≥ 98 atom %
Chemical Purity ≥ 98%
Appearance Solid
Storage Temperature 2-8°C, desiccated, protected from light
Mass Shift (M+7) The molecule is 7 Da heavier than its unlabeled counterpart.

Applications in Solid-Phase Peptide Synthesis (SPPS)

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine of isoleucine makes this isotopically labeled amino acid ideal for use in Fmoc-based solid-phase peptide synthesis. This methodology allows for the precise incorporation of a "heavy" amino acid at a specific position within a peptide sequence. The resulting synthetic peptide can serve as an internal standard for the quantification of its endogenous, unlabeled ("light") counterpart in complex biological samples.

Experimental Protocol: Incorporation of Fmoc-Ile-OH-¹³C₆,¹⁵N via Fmoc-SPPS

This protocol outlines the manual coupling of a single Fmoc-Ile-OH-¹³C₆,¹⁵N residue onto a growing peptide chain on a solid support resin.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Ile-OH-¹³C₆,¹⁵N

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagent, e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base, e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

  • Washing solvents (e.g., DMF, DCM, Isopropanol)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-7 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-7 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Ile-OH-¹³C₆,¹⁵N (3-4 equivalents relative to the resin substitution) and HCTU (3-4 equivalents) in a minimal amount of DMF.

    • Add DIPEA or Collidine (6-8 equivalents) to the solution.

    • Allow the activation to proceed for 1-2 minutes.

  • Coupling:

    • Drain the DMF from the washed resin.

    • Immediately add the activated Fmoc-Ile-OH-¹³C₆,¹⁵N solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the absence of free primary amines, indicating a successful coupling reaction.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired peptide sequence.

Logical Workflow for Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle start Start with Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Activated Fmoc-AA-OH, DIPEA/Collidine) wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle Ready for Next Cycle wash2->end_cycle

Caption: General cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Applications in Quantitative Proteomics

Fmoc-Ile-OH-¹³C₆,¹⁵N is a valuable tool for quantitative proteomics, primarily through its use in generating stable isotope-labeled internal standards for mass spectrometry. One prominent application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While Fmoc-protected amino acids are not directly used in SILAC cell culture media, they are essential for synthesizing the corresponding isotopically labeled peptides that are used as standards to spike into complex samples for absolute quantification.

Experimental Workflow: Quantitative Proteomics using a ¹³C₆,¹⁵N-Isoleucine Labeled Peptide Standard

This workflow describes the use of a synthetic peptide containing ¹³C₆,¹⁵N-Isoleucine (produced via SPPS as described above) to quantify the corresponding endogenous protein in a biological sample.

Procedure:

  • Protein Extraction: Lyse cells or tissues to extract the total proteome.

  • Protein Quantification: Determine the total protein concentration of the extract.

  • Spiking of Labeled Standard: Add a known amount of the purified synthetic peptide containing ¹³C₆,¹⁵N-Isoleucine to the protein extract.

  • Proteolytic Digestion: Digest the protein mixture with a protease, typically trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a complex mixture of peptides.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove contaminants that could interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography (LC).

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect both the "light" (endogenous) and "heavy" (synthetic standard) versions of the target peptide.

  • Data Analysis:

    • Extract the ion chromatograms for both the light and heavy peptide precursors.

    • Calculate the area under the curve for each peak.

    • The ratio of the peak areas (Heavy/Light) is used to determine the absolute quantity of the endogenous peptide, and by extension, the protein, in the original sample.

Workflow for Quantitative Proteomics

Quantitative_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis protein_extraction Protein Extraction from Biological Sample add_standard Spike-in Known Amount of ¹³C₆,¹⁵N-Labeled Peptide Standard protein_extraction->add_standard digestion Proteolytic Digestion (e.g., Trypsin) add_standard->digestion cleanup Sample Cleanup (e.g., C18 Desalting) digestion->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms data_analysis Data Analysis (Extract Ion Chromatograms, Calculate Peak Area Ratios) lc_ms->data_analysis quantification Absolute Quantification of Endogenous Protein data_analysis->quantification

Caption: Workflow for absolute protein quantification using a stable isotope-labeled peptide standard.

Conclusion

Fmoc-Ile-OH-¹³C₆,¹⁵N is a highly specialized and powerful reagent for modern biochemical research. Its application in solid-phase peptide synthesis enables the creation of precise internal standards, which are indispensable for accurate and reproducible protein quantification in complex biological systems. The methodologies described in this guide provide a framework for the effective utilization of this stable isotope-labeled amino acid in advancing proteomics research and drug development.

References

An In-depth Technical Guide to Fmoc-Ile-OH-13C6,15N: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to Fmoc-Ile-OH-13C6,15N, a stable isotope-labeled amino acid crucial for modern proteomics and peptide synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic research.

Core Chemical Properties

This compound is a derivative of the essential amino acid L-isoleucine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Critically, all six carbon atoms and the single nitrogen atom are replaced by their stable isotopes, ¹³C and ¹⁵N, respectively. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry-based applications.[1]

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N[2]
Molecular Formula ¹³C₆C₁₅H₂₃¹⁵NO₄[3]
Molecular Weight 360.36 g/mol [2][3]
CAS Number 1217442-29-9
Appearance White to off-white solid
Melting Point 145-147 °C
Purity Typically ≥98%
Isotopic Enrichment ≥98 atom % ¹³C, ≥98 atom % ¹⁵N
Solubility Soluble in organic solvents like DMF and DMSO
Storage Conditions Store refrigerated (2-8°C), desiccated, and protected from light

Key Applications in Research and Development

The unique properties of this compound make it a versatile tool in several advanced research areas:

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteins. Cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart, such as this compound. This allows for the direct comparison of protein abundance between different cell populations by mass spectrometry. The known mass difference between the 'light' and 'heavy' peptides enables accurate relative quantification of thousands of proteins simultaneously.

  • Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected amino acid, this compound is a fundamental building block in the synthesis of custom peptides. The Fmoc group provides a temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions at each step of the peptide chain elongation. The incorporation of the isotopically labeled isoleucine at specific positions within a peptide sequence creates an internal standard for quantitative assays of the peptide itself, for example, in pharmacokinetic studies.

  • Biomolecular NMR: The presence of ¹³C and ¹⁵N isotopes makes peptides containing this amino acid suitable for advanced nuclear magnetic resonance (NMR) studies. These isotopes have a nuclear spin of ½, which is NMR-active, and their incorporation can help in solving the three-dimensional structures and studying the dynamics of peptides and proteins.

  • Metabolic Flux Analysis: Isotope-labeled amino acids are used as tracers to follow the metabolic fate of these molecules in cells or organisms. By tracking the incorporation of ¹³C and ¹⁵N into various metabolites, researchers can elucidate metabolic pathways and understand how they are altered in disease states or upon drug treatment.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated solid-phase synthesis.

1. Resin Preparation:

  • Start with a suitable solid support (resin), such as Rink Amide or Wang resin, depending on the desired C-terminal functionality (amide or carboxylic acid, respectively).
  • Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes in the reaction vessel.

2. First Amino Acid Coupling (if Isoleucine is the C-terminal):

  • If the labeled isoleucine is the first amino acid, it needs to be coupled to the resin. This is typically done using an activating agent.

3. Iterative Peptide Elongation Cycle:

  • Fmoc Deprotection: To remove the Fmoc group from the N-terminus of the growing peptide chain, treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes. This exposes the free amine for the next coupling reaction. The completion of the deprotection can be monitored by a colorimetric test, such as the Kaiser test.
  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
  • Amino Acid Activation and Coupling: Dissolve this compound (or another Fmoc-amino acid) in DMF. Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a base, like N,N-diisopropylethylamine (DIPEA), to activate the carboxylic acid group. Add this activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.
  • Washing: Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
  • Repeat this cycle of deprotection, coupling, and washing for each subsequent amino acid in the desired peptide sequence.

4. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
  • A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). The reaction is typically carried out for 2-3 hours at room temperature.
  • The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and dried under vacuum.

5. Purification and Analysis:

  • The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Below is a Graphviz diagram illustrating the general workflow of Fmoc solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis SILAC_Workflow cluster_labeling Cell Labeling cluster_experiment Experiment Light_Culture Cell Culture ('Light' Medium) Light_Treatment Control/Treatment A Light_Culture->Light_Treatment Heavy_Culture Cell Culture ('Heavy' Medium with ¹³C₆,¹⁵N-Isoleucine) Heavy_Treatment Treatment B Heavy_Culture->Heavy_Treatment Combine_Cells Combine Cell Populations (1:1) Light_Treatment->Combine_Cells Heavy_Treatment->Combine_Cells Lysis Cell Lysis & Protein Extraction Combine_Cells->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Peptide ID & Quantification) LC_MS->Data_Analysis

References

An In-depth Technical Guide to N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N is a stable isotope-labeled derivative of the essential amino acid L-isoleucine. The incorporation of six carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom into the isoleucine structure provides a distinct mass shift, making it an invaluable tool in quantitative proteomics and biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its direct use in solid-phase peptide synthesis (SPPS).

PropertyValue
Synonyms Fmoc-L-isoleucine-¹³C₆,¹⁵N, Fmoc-Ile-OH (¹³C₆, ¹⁵N)
Molecular Formula ¹³C₆C₁₅H₂₃¹⁵NO₄
Molecular Weight 360.36 g/mol [1][2][3]
Labeled CAS Number 1217442-29-9[1][4]
Unlabeled CAS Number 71989-23-6
Chemical Purity Typically ≥98%
Isotopic Enrichment ≥99% for ¹³C and ¹⁵N
Appearance White to off-white solid
Storage Conditions +2°C to +8°C, desiccated and protected from light

Experimental Protocols

Synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N

The synthesis of this compound involves two key stages: the biosynthesis of isotopically labeled L-isoleucine and the subsequent protection of the amino group with Fmoc.

2.1.1. Microbial Synthesis of L-isoleucine-¹³C₆,¹⁵N

A common method for producing uniformly labeled amino acids is through microbial fermentation. This protocol is based on the use of Corynebacterium glutamicum, a bacterium known for its ability to overproduce amino acids.

  • Microorganism : Corynebacterium glutamicum (e.g., ATCC 13032).

  • Culture Medium : A defined minimal medium is used, with the standard carbon and nitrogen sources replaced by their stable isotope-labeled counterparts.

    • Carbon Source : ¹³C₆-glucose.

    • Nitrogen Source : ¹⁵NH₄Cl or [¹⁵N]ammonium sulfate.

  • Procedure :

    • Prepare the minimal medium with ¹³C₆-glucose as the sole carbon source and a ¹⁵N-labeled ammonium salt as the sole nitrogen source.

    • Inoculate the medium with a starter culture of C. glutamicum.

    • Incubate the culture under optimal growth conditions (temperature, pH, aeration) to allow for the biosynthesis and accumulation of L-isoleucine. The bacterium will incorporate the ¹³C and ¹⁵N isotopes into the amino acid backbone.

    • Monitor the production of L-isoleucine in the culture supernatant using techniques like HPLC.

    • Once maximum yield is achieved, harvest the cells by centrifugation.

    • Purify the L-isoleucine-¹³C₆,¹⁵N from the culture supernatant using ion-exchange chromatography.

    • The purity and isotopic enrichment of the final product are confirmed by mass spectrometry and NMR spectroscopy.

2.1.2. Fmoc Protection of L-isoleucine-¹³C₆,¹⁵N

The purified L-isoleucine-¹³C₆,¹⁵N is then chemically protected with the Fmoc group.

  • Reagents :

    • L-isoleucine-¹³C₆,¹⁵N

    • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

    • Sodium bicarbonate or a similar base

    • Dioxane and water or another suitable solvent system

  • Procedure :

    • Dissolve L-isoleucine-¹³C₆,¹⁵N in an aqueous solution of sodium bicarbonate.

    • Separately, dissolve Fmoc-OSu or Fmoc-Cl in dioxane.

    • Slowly add the Fmoc reagent solution to the amino acid solution while stirring vigorously at room temperature.

    • Maintain the pH of the reaction mixture in the basic range (pH 8-9) by adding sodium bicarbonate as needed.

    • Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected amino acid.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • The final product can be further purified by recrystallization.

Solid-Phase Peptide Synthesis (SPPS) of an Isotopically Labeled Peptide

N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N is primarily used in Fmoc-based SPPS to generate peptides with a known mass shift at a specific isoleucine residue. This is crucial for applications such as absolute quantification in mass spectrometry.

  • Materials :

    • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

    • N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N

    • Other required Fmoc-protected amino acids

    • Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA)

    • Deprotection solution: 20% piperidine in DMF

    • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

    • Solvents: DMF, DCM, Diethyl ether

  • Procedure :

    • Resin Swelling : Swell the resin in DMF in a reaction vessel.

    • Fmoc Deprotection : Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF.

    • Amino Acid Coupling :

      • Activate the desired Fmoc-amino acid (in this case, Fmoc-L-isoleucine-¹³C₆,¹⁵N or another amino acid in the sequence) by dissolving it with a coupling reagent and a base in DMF.

      • Add the activated amino acid solution to the resin and allow it to react to form the peptide bond.

    • Washing : Wash the resin thoroughly with DMF to remove excess reagents.

    • Repeat : Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

    • Cleavage and Deprotection : Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase HPLC.

    • Characterization : Confirm the identity and purity of the synthesized labeled peptide by mass spectrometry.

Applications and Experimental Workflows

The primary application of N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N is in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

SILAC-based Quantitative Proteomics

SILAC is a powerful metabolic labeling strategy that allows for the accurate quantification of protein abundance between different cell populations.

Experimental Workflow:

  • Cell Culture and Labeling : Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing natural abundance amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (e.g., lysine, arginine, and in specific cases, isoleucine) are replaced with their stable isotope-labeled counterparts. For experiments targeting isoleucine-specific quantification, a custom medium lacking natural isoleucine and supplemented with L-isoleucine-¹³C₆,¹⁵N would be used.

  • Experimental Treatment : The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Cell Lysis and Protein Mixing : The "light" and "heavy" cell populations are lysed, and the protein extracts are mixed in a 1:1 ratio.

  • Protein Digestion : The mixed protein sample is digested into peptides, typically using trypsin.

  • LC-MS/MS Analysis : The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides derived from the "light" and "heavy" samples will have a characteristic mass difference.

  • Data Analysis : The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the "light" and "heavy" isotopic peptide pairs in the mass spectrum.

Signaling_Pathway_Elucidation cluster_0 SILAC Experiment cluster_1 Data Analysis & Interpretation A Control Cells (Light) C Quantitative Proteomics (LC-MS/MS) A->C B Stimulated Cells (Heavy) B->C D Identify Differentially Expressed/Modified Proteins C->D Protein Ratios E Bioinformatics Analysis (Pathway Mapping) D->E F Hypothesized Signaling Pathway Modulation E->F

References

A Technical Guide to the Isotopic Purity of Fmoc-Isoleucine-¹³C₆,¹⁵N for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled amino acids. It provides a comprehensive overview of the isotopic purity of Fmoc-Isoleucine-¹³C₆,¹⁵N, a critical reagent in proteomics and biomolecular NMR. This document outlines the quality specifications, detailed analytical methodologies for purity assessment, and the underlying principles of these techniques.

Introduction

N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine labeled with six ¹³C atoms and one ¹⁵N atom (Fmoc-Isoleucine-¹³C₆,¹⁵N) is a protected amino acid widely used in the synthesis of isotope-labeled peptides.[1][2] These peptides are instrumental in quantitative mass spectrometry-based proteomics and for structural and dynamic studies of proteins by nuclear magnetic resonance (NMR) spectroscopy.[1][3] The precise isotopic enrichment and chemical purity of this compound are paramount for the accuracy and reliability of experimental results. This guide delves into the technical specifications and analytical methods used to ensure the high quality of Fmoc-Isoleucine-¹³C₆,¹⁵N.

Quantitative Data Summary

The isotopic and chemical purity of commercially available Fmoc-Isoleucine-¹³C₆,¹⁵N is typically high, ensuring its suitability for sensitive applications. The following table summarizes the key quantitative specifications from a representative supplier.

ParameterSpecificationSource
Isotopic Enrichment
¹³C99%[1]
¹⁵N99%
Chemical Purity ≥98%
Molecular Weight 360.36 g/mol

Experimental Protocols for Purity Assessment

The determination of isotopic and chemical purity of Fmoc-Isoleucine-¹³C₆,¹⁵N involves sophisticated analytical techniques. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Isotopic Enrichment Analysis

Mass spectrometry is a powerful technique to determine the level of isotopic enrichment by precisely measuring the mass-to-charge ratio of the molecule.

Methodology: High-Resolution Mass Spectrometry

  • Sample Preparation: A dilute solution of Fmoc-Isoleucine-¹³C₆,¹⁵N is prepared in a suitable solvent, such as acetonitrile or methanol.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. Electrospray ionization (ESI) is a common ionization method for this type of molecule.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass spectrum is acquired over a relevant mass range.

  • Data Analysis:

    • The isotopic distribution of the molecular ion peak is analyzed.

    • The abundance of the fully labeled species (all six carbons as ¹³C and the nitrogen as ¹⁵N) is compared to the abundances of partially labeled or unlabeled species.

    • Specialized software can be used to simulate theoretical isotope patterns for varying levels of enrichment and fit them to the experimental data to accurately determine the incorporation levels of ¹³C and ¹⁵N.

NMR Spectroscopy for Structural Integrity and Isotopic Purity

NMR spectroscopy not only confirms the chemical structure and purity of the compound but also provides information about the specific sites of isotopic labeling.

Methodology: ¹³C and ¹⁵N NMR Spectroscopy

  • Sample Preparation: A sufficient amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition:

    • A proton (¹H) NMR spectrum is first acquired to confirm the overall chemical structure and identify any proton-containing impurities.

    • A carbon-13 (¹³C) NMR spectrum is then acquired. For a fully ¹³C₆-labeled isoleucine moiety, the signals corresponding to these carbons will be significantly enhanced. The absence of significant signals at the chemical shifts corresponding to ¹²C atoms confirms high isotopic enrichment.

    • A nitrogen-15 (¹⁵N) NMR spectrum, often acquired using indirect detection methods like a ¹H-¹⁵N HSQC experiment, will show a strong signal for the labeled nitrogen, confirming its high enrichment.

  • Data Analysis: The integral of the signals from the labeled nuclei is compared to any residual signals from unlabeled nuclei to quantify the isotopic purity. The chemical shifts and coupling constants are analyzed to ensure the correct molecular structure.

Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for the determination of the isotopic purity of Fmoc-Isoleucine-¹³C₆,¹⁵N.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis cluster_final Final Purity Assessment start Fmoc-Isoleucine-¹³C₆,¹⁵N Sample ms_prep Dilute in Solvent start->ms_prep Aliquot 1 nmr_prep Dissolve in Deuterated Solvent start->nmr_prep Aliquot 2 ms_acq High-Resolution MS Acquisition ms_prep->ms_acq ms_analysis Isotopic Distribution Analysis ms_acq->ms_analysis ms_result Isotopic Enrichment Data ms_analysis->ms_result final_report Certificate of Analysis ms_result->final_report nmr_acq ¹H, ¹³C, ¹⁵N NMR Acquisition nmr_prep->nmr_acq nmr_analysis Spectral Analysis nmr_acq->nmr_analysis nmr_result Structural Confirmation & Purity nmr_analysis->nmr_result nmr_result->final_report

Caption: Workflow for determining the isotopic purity of Fmoc-Isoleucine-¹³C₆,¹⁵N.

Signaling Pathways and Logical Relationships in Application

The primary application of Fmoc-Isoleucine-¹³C₆,¹⁵N is in the synthesis of stable isotope-labeled peptides for use as internal standards in quantitative proteomics. The diagram below illustrates the logical relationship in a typical stable isotope dilution mass spectrometry (SID-MS) experiment.

SID_MS_Workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis fmoc_ile Fmoc-Isoleucine-¹³C₆,¹⁵N spps Solid-Phase Peptide Synthesis fmoc_ile->spps labeled_peptide ¹³C, ¹⁵N-Labeled Peptide Standard spps->labeled_peptide spike Spike with Labeled Peptide labeled_peptide->spike biological_sample Biological Sample (e.g., Plasma) biological_sample->spike digestion Proteolytic Digestion spike->digestion lc_ms LC-MS/MS digestion->lc_ms quantification Quantification lc_ms->quantification quantification->quantification result Endogenous Peptide Concentration quantification->result

Caption: Logical workflow of a stable isotope dilution mass spectrometry experiment.

Conclusion

The isotopic purity of Fmoc-Isoleucine-¹³C₆,¹⁵N is a critical parameter that directly impacts the quality and reliability of research in proteomics and NMR-based structural biology. The rigorous quality control, employing advanced analytical techniques such as high-resolution mass spectrometry and multinuclear NMR, ensures that this essential building block meets the stringent requirements of modern scientific investigation. Understanding the methodologies behind the determination of isotopic purity allows researchers to have greater confidence in their experimental outcomes.

References

A Comprehensive Technical Guide to Fmoc-Ile-OH-¹³C₆,¹⁵N for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Fmoc-L-Isoleucine-¹³C₆,¹⁵N, a critical reagent for researchers engaged in peptide synthesis, proteomics, and drug development. This isotopically labeled amino acid serves as a cornerstone for the precise quantification of proteins and for elucidating complex biological processes.

Core Compound Specifications

Fmoc-Ile-OH-¹³C₆,¹⁵N is a stable, non-radioactive, isotopically labeled form of the amino acid isoleucine. The incorporation of six ¹³C atoms and one ¹⁵N atom results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based applications. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is instrumental for its use in solid-phase peptide synthesis (SPPS).

PropertyValueReference
CAS Number 1217442-29-9[1][2][3][4][5]
Molecular Formula ¹³C₆C₁₅H₂₃¹⁵NO₄
Molecular Weight 360.36 g/mol
Appearance White to off-white solid
Purity ≥98%
Isotopic Enrichment ≥98-99 atom % ¹³C, ≥98-99 atom % ¹⁵N
Melting Point 145-147 °C
Storage Temperature 2-8°C, desiccated, protected from light
Key Applications Peptide synthesis, Biomolecular NMR, Proteomics

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Ile-OH-¹³C₆,¹⁵N is in the synthesis of isotopically labeled peptides via Fmoc solid-phase peptide synthesis (SPPS). These heavy peptides are indispensable for absolute quantification of proteins (AQUA) in complex biological mixtures. The following is a generalized protocol for manual Fmoc SPPS. Automated synthesizers will follow a similar workflow.

Materials:

  • Fmoc-Ile-OH-¹³C₆,¹⁵N

  • Other required Fmoc-protected amino acids

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: N,N-diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, dichloromethane (DCM), isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Peptide precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Preparation: The synthesis begins with a solid support resin, which is swelled in a suitable solvent like DMF for at least one hour in a reaction vessel.

  • First Amino Acid Coupling (if applicable): If the C-terminal amino acid is not already attached to the resin, it is coupled first. The Fmoc-protected amino acid is activated with a coupling reagent and a base and then added to the resin.

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF for 5-20 minutes. This exposes the free amino group for the next coupling reaction. The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc byproduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Ile-OH-¹³C₆,¹⁵N) is pre-activated by dissolving it with a coupling reagent (like HBTU/HOBt) and a base (DIPEA) in DMF. This activated amino acid solution is then added to the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete coupling.

  • Washing: After the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

  • Repeat Synthesis Cycle: Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: Once the entire peptide sequence has been assembled, the terminal Fmoc group is removed as described in step 3.

  • Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Workflow: Absolute Protein Quantification (AQUA)

A primary use of peptides synthesized with Fmoc-Ile-OH-¹³C₆,¹⁵N is as internal standards for the absolute quantification of proteins. The general workflow for this application is depicted below.

AQUA_Workflow Fmoc_Ile Fmoc-Ile-OH-¹³C₆,¹⁵N SPPS Solid-Phase Peptide Synthesis Fmoc_Ile->SPPS Heavy_Peptide Purified Heavy Isotope-Labeled Peptide SPPS->Heavy_Peptide Spike_In Spike-in Heavy Peptide Heavy_Peptide->Spike_In Protein_Sample Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Sample->Digestion Digestion->Spike_In LC_MS LC-MS/MS Analysis Spike_In->LC_MS Quantification Quantification LC_MS->Quantification

Caption: Workflow for Absolute Protein Quantification (AQUA).

This diagram illustrates the synthesis of a heavy isotope-labeled peptide using Fmoc-Ile-OH-¹³C₆,¹⁵N, which is then spiked into a digested protein sample. Subsequent analysis by mass spectrometry allows for the precise quantification of the corresponding endogenous light peptide, and thus the target protein.

References

A Technical Guide to Stable Isotope Labeling with Fmoc-Ile-OH-¹³C₆,¹⁵N for Advanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Fmoc-L-Isoleucine-(¹³C₆,¹⁵N) (Fmoc-Ile-OH-¹³C₆,¹⁵N) in stable isotope labeling for quantitative proteomics. This isotopically enriched amino acid is a powerful tool for researchers seeking to accurately quantify changes in protein abundance, elucidate complex signaling pathways, and identify potential drug targets. Primarily utilized in the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology, Fmoc-Ile-OH-¹³C₆,¹⁵N enables precise and reliable relative quantification of proteins in different cell populations by mass spectrometry (MS).

Core Concepts of Stable Isotope Labeling with Fmoc-Ile-OH-¹³C₆,¹⁵N

Stable isotope labeling is a technique that introduces atoms with heavier, non-radioactive isotopes into molecules to act as tracers. In proteomics, this is achieved by growing cells in specialized media where a standard ("light") essential amino acid is replaced by its "heavy" counterpart. Fmoc-Ile-OH-¹³C₆,¹⁵N serves as such a heavy amino acid, where the six carbon atoms and one nitrogen atom of the isoleucine molecule are replaced with their heavier isotopes, ¹³C and ¹⁵N, respectively.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine of the isoleucine is crucial for its use in solid-phase peptide synthesis (SPPS), but for in-cell labeling, the unprotected form, L-Isoleucine-¹³C₆,¹⁵N, is metabolically incorporated into newly synthesized proteins.

The fundamental principle of SILAC is that two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid.[1] One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C₆,¹⁴N-Isoleucine), while the other is grown in "heavy" medium containing the isotopically labeled amino acid (e.g., ¹³C₆,¹⁵N-Isoleucine). Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[1][2]

Following experimental treatment, the two cell populations are combined, and the proteins are extracted and digested, typically with trypsin.[3] The resulting peptide mixtures are then analyzed by mass spectrometry. Since the heavy and light peptides are chemically identical, they co-elute during liquid chromatography, but they are distinguishable by their mass difference in the mass spectrometer.[4] The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.

Quantitative Data and Properties

The use of Fmoc-Ile-OH-¹³C₆,¹⁵N provides a distinct and predictable mass shift in labeled peptides, which is fundamental for their detection and quantification.

PropertyValueReference
Chemical Formula C₁₅¹³C₆H₂₃¹⁵NO₄
Molecular Weight 360.36 g/mol
Isotopic Purity Typically ≥98% for ¹³C and ¹⁵N
Mass Shift per Isoleucine Residue +7.0215 Da (6 x 1.003355 Da for ¹³C + 1 x 0.997035 Da for ¹⁵N)Calculated

The following table illustrates the expected mass shifts for a hypothetical peptide containing one isoleucine residue when labeled with ¹³C₆,¹⁵N-Isoleucine.

Peptide StateIsotopic Composition of IsoleucineMass Shift (Da)
Light ¹²C₆, ¹⁴N0
Heavy ¹³C₆, ¹⁵N+7.0215

Experimental Protocols

SILAC Media Preparation and Cell Culture

A critical step for a successful SILAC experiment is the complete incorporation of the labeled amino acid. This requires specialized cell culture media and a sufficient number of cell doublings.

Materials:

  • DMEM for SILAC (deficient in L-Arginine, L-Lysine, and L-Isoleucine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Isoleucine

  • "Heavy" L-Isoleucine-¹³C₆,¹⁵N

  • Other essential amino acids (e.g., L-Arginine, L-Lysine)

  • Penicillin-Streptomycin solution

  • Mammalian cell line of interest

Protocol:

  • Prepare 'Light' and 'Heavy' SILAC Media:

    • To 500 mL of amino acid-deficient DMEM, add 50 mL of dFBS and 5 mL of Penicillin-Streptomycin.

    • For the 'Light' medium, add the standard, unlabeled L-Isoleucine to the final desired concentration (e.g., 52.4 mg/L). Also, add other required amino acids like L-Arginine and L-Lysine at their standard concentrations.

    • For the 'Heavy' medium, add L-Isoleucine-¹³C₆,¹⁵N to the same final molar concentration as the light version. Add the same standard amino acids as in the light medium, except for isoleucine.

  • Cell Adaptation:

    • Thaw and culture the chosen cell line in the 'Light' SILAC medium for at least one passage to adapt them to the custom medium.

    • Split the cell culture into two populations. Continue to culture one population in the 'Light' medium.

    • Transfer the second population to the 'Heavy' SILAC medium.

    • Culture the cells for at least five to six cell doublings to ensure near-complete (>97%) incorporation of the heavy isoleucine. The exact number of doublings may vary depending on the cell line's protein turnover rate.

  • Verification of Incorporation (Optional but Recommended):

    • Harvest a small sample of cells from the 'Heavy' culture.

    • Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.

    • Confirm the absence of 'light' isoleucine-containing peptides.

Protein Extraction and Digestion

Following the experimental treatment of the 'light' and 'heavy' cell populations, the samples are combined for protein extraction and digestion.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Formic acid (FA)

Protocol:

  • Cell Lysis and Protein Quantification:

    • Harvest the 'light' and 'heavy' cell populations and wash with ice-cold PBS.

    • Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cells in lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • In-solution Tryptic Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants (e.g., urea, if used).

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis and Data Processing

The prepared peptide samples are analyzed by high-resolution mass spectrometry to identify and quantify the light and heavy peptide pairs.

Instrumentation and Parameters:

  • Liquid Chromatography (LC): A nano-flow HPLC system with a reversed-phase C18 column is typically used for peptide separation. A gradient of increasing acetonitrile concentration is employed to elute the peptides.

  • Mass Spectrometry (MS): A high-resolution Orbitrap-based mass spectrometer is recommended for accurate mass measurements.

  • Data Acquisition: A data-dependent acquisition (DDA) method is commonly used, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).

  • Software: Software such as MaxQuant is widely used for processing SILAC data. It can identify peptides, quantify the intensity of light and heavy peptide pairs, and calculate protein ratios.

Data Analysis Workflow:

  • Peptide and Protein Identification: The MS/MS spectra are searched against a protein database to identify the peptide sequences.

  • SILAC Ratio Calculation: The software identifies the paired light and heavy peptide signals in the MS1 spectra and calculates the ratio of their intensities.

  • Protein Ratio Determination: The ratios of multiple peptides from the same protein are averaged to determine the overall protein abundance ratio.

  • Statistical Analysis: Statistical tests are applied to determine the significance of the observed protein expression changes.

Visualizations: Workflows and Signaling Pathways

General SILAC Experimental Workflow

The following diagram illustrates the key steps in a typical SILAC experiment.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_experiment Experimental Treatment cluster_processing Sample Processing & Analysis light_culture Culture in 'Light' Medium (e.g., ¹²C₆,¹⁴N-Isoleucine) control Control Condition light_culture->control heavy_culture Culture in 'Heavy' Medium (e.g., ¹³C₆,¹⁵N-Isoleucine) treatment Experimental Condition heavy_culture->treatment mix Combine Cell Populations (1:1) control->mix treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion (Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Peptide ID & Quantification) lcms->data

Caption: A generalized workflow for a SILAC experiment.

EphB2 Signaling Pathway Analysis using SILAC

SILAC-based proteomics has been successfully used to investigate signaling pathways, such as the one downstream of the EphB2 receptor, a receptor tyrosine kinase involved in neuronal development and cancer. The following diagram depicts a simplified representation of key components in the EphB2 signaling pathway that can be quantitatively analyzed using SILAC.

EphB2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects EphB2 EphB2 Receptor Src Src Kinase EphB2->Src Phosphorylation RasGAP RasGAP EphB2->RasGAP Recruitment Nck1 Nck1 EphB2->Nck1 Recruitment ephrinB1 ephrinB1 (Ligand) ephrinB1->EphB2 Binding & Activation FAK FAK Src->FAK cytoskeleton Cytoskeletal Reorganization RasGAP->cytoskeleton Nck1->cytoskeleton Paxillin Paxillin FAK->Paxillin cell_adhesion Cell Adhesion & Migration Paxillin->cell_adhesion

Caption: Key components of the EphB2 signaling pathway.

Conclusion

Fmoc-Ile-OH-¹³C₆,¹⁵N is a vital reagent for modern quantitative proteomics. Its application within the SILAC framework provides a robust and accurate method for dissecting the complexities of the proteome. For researchers in basic science and drug development, this approach offers a powerful means to understand cellular processes, identify disease biomarkers, and elucidate the mechanisms of drug action. The detailed protocols and conceptual explanations provided in this guide serve as a comprehensive resource for the successful implementation of stable isotope labeling with Fmoc-Ile-OH-¹³C₆,¹⁵N in your research endeavors.

References

Applications of 13C and 15N labeled amino acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Applications of 13C and 15N Labeled Amino Acids

For researchers, scientists, and drug development professionals, stable isotope-labeled amino acids are indispensable tools for interrogating complex biological systems. By replacing naturally occurring carbon-12 (¹²C) and nitrogen-14 (¹⁴N) with their heavier, non-radioactive counterparts, carbon-13 (¹³C) and nitrogen-15 (¹⁵N), these amino acids act as tracers that can be precisely monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2][] This guide provides a comprehensive overview of the core applications of ¹³C and ¹⁵N labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, and protein structure determination.

Core Applications at a Glance

Stable isotope labeling with amino acids has become a cornerstone of modern biological and biomedical research, enabling precise quantification and tracking of proteins and metabolic pathways.[2][] The choice between ¹³C and ¹⁵N labeling, or a combination of both, is dictated by the specific research question and the analytical technique employed.

Feature¹³C Labeled Amino Acids¹⁵N Labeled Amino Acids
Primary Application Mass Spectrometry (MS) for quantitative proteomics (e.g., SILAC), Metabolic Flux Analysis.Nuclear Magnetic Resonance (NMR) for protein structure, dynamics, and folding analysis.
Natural Abundance ~1.1%.~0.37%.
Mass Shift Variable, +1 Da per ¹³C atom. Allows for larger mass shifts (e.g., ¹³C₆-Arg provides a +6 Da shift).Typically +1 Da per ¹⁵N atom in the amino group. Dual-labeled amino acids can provide larger shifts (e.g., ¹³C₆,¹⁵N₄-Arg provides a +10 Da shift).
Key Advantages - Larger mass shifts in MS improve quantification accuracy.- Ideal for tracing carbon backbones in metabolic pathways.- Essential for heteronuclear NMR experiments.- Lower natural abundance provides a cleaner background for detection.
Common Techniques - Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)- ¹³C-Metabolic Flux Analysis (¹³C-MFA)- ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy- Protein structure determination and dynamics studies

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling strategy for accurate protein quantification using mass spectrometry. The principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid (typically lysine and arginine). One population is cultured in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium with ¹³C and/or ¹⁵N labeled amino acids.

Over several cell divisions, the labeled amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). After the experiment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested (e.g., with trypsin). The resulting peptide mixtures are then analyzed by LC-MS/MS.

Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable by their mass difference in the mass spectrometer. The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_experiment Experimental Treatment Light_Culture Cell Population 1 ('Light' Medium e.g., ¹²C₆-Arg, ¹²C₆-Lys) Control Control Condition Light_Culture->Control Heavy_Culture Cell Population 2 ('Heavy' Medium e.g., ¹³C₆-Arg, ¹³C₆-Lys) Treatment Drug Treatment Heavy_Culture->Treatment Combine Combine Cell Populations (1:1 ratio) Control->Combine Treatment->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Data Analysis & Quantification LCMS->Quant

SILAC workflow for quantitative proteomics.

Experimental Protocol: Two-Plex SILAC for Quantitative Proteomics

This protocol outlines a general workflow for a two-plex SILAC experiment using a human cell line.

1. Media and Cell Preparation:

  • Prepare SILAC DMEM or RPMI-1640 medium lacking L-lysine and L-arginine.

  • Supplement the "light" medium with standard L-lysine and L-arginine.

  • Supplement the "heavy" medium with the desired stable isotope-labeled L-lysine (e.g., ¹³C₆-Lysine) and L-arginine (e.g., ¹³C₆-Arginine).

  • Culture the cells in both "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.

2. Experimental Treatment and Harvest:

  • Apply the experimental treatment (e.g., drug) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

  • Harvest both cell populations, wash with PBS, and count the cells from each pool.

3. Sample Processing for Mass Spectrometry:

  • Combine an equal number of cells from the "light" and "heavy" populations.

  • Lyse the combined cell pellet using an appropriate lysis buffer containing protease inhibitors.

  • Perform in-solution or in-gel tryptic digestion of the extracted proteins.

  • Desalt the resulting peptide mixture using a C18 StageTip or an equivalent method.

4. LC-MS/MS Analysis and Quantification:

  • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs based on their signal intensities.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. This method involves introducing a ¹³C-labeled substrate, such as glucose or glutamine, into the cell culture medium. As cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.

By measuring the isotopic labeling patterns of these metabolites, typically proteinogenic amino acids, using MS or NMR, researchers can deduce the relative activities of different metabolic pathways. This information is crucial for understanding how metabolic networks are rewired in disease states like cancer or in response to drug treatments.

MFA_Workflow Culture Culture cells with ¹³C-labeled substrate (e.g., ¹³C-glucose) Harvest Harvest cells at isotopic steady state Culture->Harvest Hydrolyze Hydrolyze proteins to isolate amino acids Harvest->Hydrolyze Analyze Analyze ¹³C labeling patterns of amino acids (GC-MS or LC-MS/MS) Hydrolyze->Analyze Model Computational modeling to calculate metabolic fluxes Analyze->Model

General workflow for ¹³C-Metabolic Flux Analysis.

Experimental Protocol: ¹³C-MFA in Mammalian Cells

This protocol provides a general methodology for performing a ¹³C-MFA experiment in mammalian cells.

1. Cell Culture and Labeling:

  • Culture cells in a defined medium.

  • Switch to a medium containing a ¹³C-labeled tracer, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, at a known concentration.

  • Continue the culture until the cells reach a metabolic and isotopic steady state.

2. Time-Course Sampling and Metabolite Extraction:

  • Harvest cells at various time points after the media switch to capture the dynamics of isotope incorporation.

  • Rapidly quench metabolism (e.g., with cold methanol) and extract metabolites from the cells.

3. Sample Analysis:

  • For analysis of proteinogenic amino acids, hydrolyze the protein fraction of the cell lysate.

  • Analyze the isotopic enrichment in the amino acids and other target metabolites using GC-MS or LC-MS/MS.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass isotopomer distributions for the natural abundance of stable isotopes.

  • Use specialized software to fit the corrected labeling data to a metabolic network model to estimate the intracellular metabolic fluxes.

Protein Structure and Dynamics by NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. For proteins, NMR spectra would be too complex to interpret without isotopic labeling. Uniform or selective labeling with ¹⁵N, and often also ¹³C, is essential for resolving spectral overlap and enabling the use of multidimensional heteronuclear NMR experiments.

The ¹H-¹⁵N HSQC spectrum is often referred to as a protein's "fingerprint," as it displays a peak for each amino acid residue in the protein backbone (except for proline). Changes in the chemical shifts of these peaks upon ligand binding or changes in environmental conditions can provide valuable information about protein-ligand interactions and conformational changes. For full structure determination, dual labeling with ¹³C and ¹⁵N is typically required.

NMR_Workflow Expression Express protein in E. coli in minimal medium with ¹⁵NH₄Cl and/or ¹³C-glucose Purification Purify the isotopically labeled protein Expression->Purification NMR_Sample Prepare NMR sample (low ionic strength, pH < 6.5, 5-10% D₂O) Purification->NMR_Sample Acquisition Acquire multidimensional NMR spectra (e.g., ¹H-¹⁵N HSQC) NMR_Sample->Acquisition Analysis Process and analyze spectra to determine structure and dynamics Acquisition->Analysis

Workflow for isotopic labeling for NMR studies.

Experimental Protocol: ¹⁵N-Labeling of a Protein in E. coli

This protocol describes the expression of a ¹⁵N-labeled protein in E. coli using a minimal medium.

1. Media Preparation (per 1 Liter):

  • Prepare M9 minimal media, which typically includes Na₂HPO₄, KH₂PO₄, and NaCl. Autoclave the mixture.

  • Separately prepare and autoclave solutions of 20% (w/v) glucose, 1 M MgSO₄, and 1 M CaCl₂.

  • After autoclaving, add the sterile glucose, MgSO₄, and CaCl₂ solutions to the M9 salts.

  • Add ¹⁵NH₄Cl as the sole nitrogen source (typically 1 g/L).

2. Cell Growth and Protein Expression:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

  • Inoculate a small pre-culture (5-10 mL) in a rich medium like LB and grow it overnight.

  • The next day, use the pre-culture to inoculate 1 L of the prepared ¹⁵N-M9 minimal medium.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

  • Continue to grow the culture for several hours (typically 3-5 hours at 37°C or overnight at 18-25°C), depending on the protein.

3. Harvest and Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • The final buffer for NMR should have a low ionic strength and a pH below 6.5 to minimize the exchange of amide protons with the solvent. The sample should also contain 5-10% D₂O for the NMR lock.

Signaling Pathway Analysis

Stable isotope labeling is a powerful tool for dissecting cellular signaling pathways. For instance, SILAC can be used to quantify changes in protein phosphorylation, a key post-translational modification in signal transduction. By comparing the phosphoproteomes of cells in a basal state versus a stimulated state, researchers can identify proteins that are phosphorylated or dephosphorylated in response to a specific signal.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Dimerization Grb2 Grb2 Receptor->Grb2 Phosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras GEF activity Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Nuclear Translocation & Activation

A simplified MAPK signaling pathway.

Conclusion

The strategic use of ¹³C and ¹⁵N labeled amino acids has revolutionized our ability to study the proteome and metabolome. For quantitative proteomics, ¹³C labeling, often in combination with ¹⁵N in SILAC experiments, provides a robust method for accurately determining changes in protein abundance. For metabolic flux analysis, ¹³C-labeled substrates are the primary tools for tracing carbon flow through metabolic networks. In the realm of structural biology, ¹⁵N labeling is the foundation for a vast array of NMR experiments aimed at elucidating protein structure and dynamics, with dual ¹³C/¹⁵N labeling being the gold standard for complete structure determination. By understanding the principles and methodologies behind these applications, researchers can effectively leverage stable isotope labeling to gain deeper insights into the intricate workings of biological systems.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable production of a vast array of peptides for research, diagnostics, and therapeutic applications.[1] Its widespread adoption is a testament to its mild reaction conditions, orthogonality, and suitability for automation. This technical guide provides a comprehensive overview of the Fmoc protecting group in peptide synthesis, detailing its core principles, experimental protocols, quantitative data, and strategies for overcoming common challenges.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

The power of the Fmoc-SPPS strategy lies in its orthogonality .[2] The temporary Fmoc group, which protects the α-amino group of the incoming amino acid, is labile to basic conditions.[3] In contrast, the permanent protecting groups on the amino acid side chains and the linker attaching the peptide to the solid support are acid-labile.[4] This critical difference allows for the selective removal of the Fmoc group at each cycle of peptide elongation without compromising the integrity of the side-chain protections or the peptide-resin linkage. This represents a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relies on repeated acid treatments.

The Fmoc-SPPS process is a cyclical series of reactions that sequentially adds amino acids to a growing peptide chain that is anchored to a solid support resin. The fundamental steps in each cycle are:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide to expose a free amine for the next coupling reaction.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts from the deprotection step.

  • Amino Acid Coupling: Activation of the incoming Fmoc-protected amino acid and its subsequent coupling to the N-terminal amine of the growing peptide chain.

  • Washing: Removal of excess activated amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed in a single step using a strong acid cocktail.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical to maximizing the yield and purity of the final peptide. The following tables summarize key quantitative data for common reagents and reaction conditions.

Table 1: Common Fmoc Deprotection Reagents and Conditions
ReagentConcentration in DMFTypical Reaction TimeNotes
Piperidine20% (v/v)2 x 2-10 minutesThe most common reagent for Fmoc deprotection. A two-step deprotection is often employed.
Piperidine5-50% (v/v)3-20 minutesConcentration and time can be optimized based on the peptide sequence and steric hindrance.
4-Methylpiperidine (4MP)20% (v/v)Similar to piperidineA less volatile and less toxic alternative to piperidine.
Piperazine (PZ)10% (w/v) in 9:1 DMF/ethanolSimilar to piperidineCan minimize certain side reactions like aspartimide formation.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v) with 5% piperazineShorter than piperidineA stronger, non-nucleophilic base that can accelerate deprotection, especially for difficult sequences.
Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS
Coupling ReagentClassAdditiveBaseTypical Reaction TimeRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumHOAtDIPEA15-30 minutesVery HighFast kinetics, highly effective for sterically hindered amino acids.Can cause guanidinylation of the free N-terminus if used in excess.
HBTU Uronium/AminiumHOBtDIPEA30-60 minutesHighEfficient and widely used, cost-effective for standard couplings.Less reactive than HATU; potential for guanidinylation.
HCTU Uronium/AminiumHOBtDIPEA15-30 minutesVery HighSimilar reactivity to HATU, often more cost-effective.Potential for guanidinylation.
PyBOP PhosphoniumHOBtDIPEA30-60 minutesHighByproducts are generally less problematic than with uronium salts.May require longer coupling times than HATU/HCTU.
COMU Uronium/AminiumNoneDIPEA15-30 minutesVery HighHigh efficiency, byproducts are more water-soluble, facilitating purification.Can be less stable in solution over long periods.
DIC/Oxyma CarbodiimideOxymaPureNone/DIPEA1-3 hoursModerateReduces racemization, particularly for sensitive amino acids like Cys and His.Slower reaction times compared to onium salts.
DIC/HOBt CarbodiimideHOBtNone/DIPEA1-3 hoursModerateA classic and cost-effective method, good for reducing racemization.Slower than onium salts; DCC/DIC can cause side reactions if not used carefully.

Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

Standard Fmoc-SPPS Cycle

This protocol describes a single cycle of amino acid addition.

Materials:

  • Fmoc-peptidyl-resin

  • Fmoc-amino acid (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, 3-5 equivalents)

  • Base (e.g., DIPEA, 6-10 equivalents)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM, Isopropanol (IPA)

  • Washing solution: DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling (HBTU example):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The progress can be monitored using a qualitative test such as the Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times), followed by DCM (3 times) and IPA (3 times) to remove any remaining reagents and byproducts.

  • Repeat: The cycle (steps 2-5) is repeated for each subsequent amino acid in the peptide sequence.

Capping of Unreacted Amines

Capping is an optional but often recommended step to terminate any peptide chains that failed to couple in the previous step, thus preventing the formation of deletion sequences.

Materials:

  • Peptidyl-resin with unreacted N-terminal amines

  • Capping solution: Acetic anhydride/Pyridine/DMF or Acetic anhydride/DIPEA/DMF in appropriate ratios (e.g., 50 equivalents of each relative to resin substitution).

  • Washing solution: DMF

Procedure:

  • Following the coupling and washing steps, add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the capping solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • A Kaiser test can be performed to confirm the absence of free primary amines. If the test is positive, the capping procedure can be repeated.

Final Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Dry peptidyl-resin

  • Cleavage cocktail (see Table 3 for examples)

  • Cold diethyl ether

  • Centrifuge and tubes

  • Nitrogen stream or rotary evaporator

Procedure:

  • Place the dry peptidyl-resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove most of the TFA.

  • Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum to obtain the crude peptide.

Table 3: Common Cleavage Cocktails for Fmoc-SPPS
Reagent CocktailComposition (v/v)Target Residues and Applications
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)A universal cleavage mixture for peptides containing multiple sensitive residues.
TFA / TIS / Water 95:2.5:2.5A standard and widely used cocktail for most peptides, especially when Arg(Pbf) and Trp(Boc) are used.
TFA / EDT / Water 95:2.5:2.5Effective for peptides containing Cys, Met, or Trp.
TFA / DCM 1:1For very acid-sensitive resins where only the peptide-resin linkage needs to be cleaved while keeping side-chain protecting groups intact.

Note: The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. Scavengers are included to trap the reactive cationic species generated during the removal of side-chain protecting groups, thereby preventing side reactions.

Mandatory Visualizations

The Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Washing (DMF) Deprotection->Wash1 Remove piperidine Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Prepare for coupling Wash2 Washing (DMF) Coupling->Wash2 Remove excess reagents Wash2->Deprotection Start next cycle Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Start Start: Fmoc-AA-Resin Start->Deprotection End Final Peptide Cleavage->End

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Mechanism of Fmoc Deprotection by Piperidine

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction at C9 of Fluorenyl Group Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct Dibenzofulvene-Piperidine Adduct (Stable) Piperidine->DBF_Adduct Trapping of DBF Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Beta_Elimination β-Elimination Carbanion_Intermediate->Beta_Elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Carbamic_Acid Carbamic Acid Intermediate Beta_Elimination->Carbamic_Acid Dibenzofulvene->DBF_Adduct Free_Amine H2N-Peptide-Resin (Free Amine) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting Common Side Reactions

Troubleshooting_Fmoc_SPPS cluster_problems Common Side Reactions cluster_solutions Potential Solutions Problem1 Incomplete Coupling (Deletion Sequences) Solution1a Use a more potent coupling reagent (e.g., HATU) Problem1->Solution1a Solution1b Double couple the amino acid Problem1->Solution1b Solution1c Perform a capping step Problem1->Solution1c Problem2 Aspartimide Formation (Asp-X sequences) Solution2a Use protecting groups like Odmab or Hmb on the preceding residue Problem2->Solution2a Solution2b Add HOBt to the deprotection solution Problem2->Solution2b Problem3 Racemization (His, Cys) Solution3a Use DIC/Oxyma or DIC/HOBt for coupling Problem3->Solution3a Solution3b Minimize pre-activation time Problem3->Solution3b Problem4 Diketopiperazine Formation (Dipeptide Stage) Solution4a Use 2-chlorotrityl chloride resin Problem4->Solution4a Solution4b Couple a pre-formed dipeptide Problem4->Solution4b

Caption: Troubleshooting common side reactions in Fmoc-SPPS.

Conclusion

The Fmoc protecting group has revolutionized peptide synthesis, offering a mild, efficient, and versatile strategy for the construction of complex peptide molecules. Its orthogonality with acid-labile side-chain protecting groups and its amenability to automation have made Fmoc-SPPS the method of choice for both academic research and industrial production. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and awareness of potential side reactions are paramount to the successful synthesis of high-quality peptides. This guide provides the foundational knowledge and practical protocols to empower researchers in their peptide synthesis endeavors.

References

An In-Depth Technical Guide to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Utilizing Labeled Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique facilitates the accurate relative quantification of thousands of proteins between different cell populations. This is achieved by metabolically incorporating stable isotope-labeled "heavy" amino acids into the entire proteome of one cell population, while a control population incorporates the natural "light" counterparts. Although arginine and lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin digestion, other essential amino acids, such as the branched-chain amino acid isoleucine, can be employed for specific research questions, particularly in studies of protein turnover, amino acid metabolism, and signaling pathways like the mTOR pathway.

This technical guide provides a comprehensive overview of the principles, experimental protocols, data interpretation, and applications of SILAC using labeled isoleucine.

Core Principles of SILAC

The fundamental principle of SILAC lies in the in vivo incorporation of amino acids with stable isotopes (e.g., ¹³C, ¹⁵N) into proteins as cells are cultured.[1] Two populations of cells are grown in specialized media: one containing the natural, "light" version of an essential amino acid (e.g., ¹²C₆-Isoleucine), and the other containing a "heavy," non-radioactive, stable isotope-labeled version (e.g., ¹³C₆-Isoleucine). Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population.

Because the "heavy" and "light" amino acids are chemically identical, their incorporation does not affect cell physiology or protein function.[2] However, proteins isolated from the "heavy" population will have a predictable mass shift compared to their "light" counterparts. After the labeling phase, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle). The populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry (MS).

In the mass spectrometer, the chemically identical "light" and "heavy" peptides co-elute but are detected as distinct peaks separated by a known mass difference. The ratio of the intensities of these peptide peaks directly corresponds to the relative abundance of the protein in the two cell populations, allowing for precise and robust quantification.

Advantages of Using Labeled Isoleucine in SILAC

While less common than arginine or lysine, using labeled isoleucine offers specific advantages:

  • Probing Specific Metabolic Pathways: Isoleucine is a branched-chain amino acid (BCAA) with a distinct metabolic fate. Using labeled isoleucine can provide specific insights into BCAA metabolism and its role in cellular processes.

  • Investigating Protein Turnover: For proteins with a low abundance of arginine and lysine residues, labeling with a different essential amino acid like isoleucine can provide better sequence coverage and more reliable quantification for turnover studies.[3]

  • Studying Amino Acid Sensing and Signaling: The mTORC1 signaling pathway is a key regulator of cell growth and is sensitive to amino acid availability, particularly BCAAs like leucine and isoleucine.[4][5] SILAC with labeled isoleucine is an excellent tool to dissect the proteomic response to changes in BCAA levels and mTORC1 activity.

Experimental Workflow

The SILAC workflow can be broadly divided into three main phases: the labeling phase, the experimental phase, and the analysis phase.

SILAC_Workflow cluster_labeling Labeling Phase cluster_experimental Experimental Phase cluster_analysis Analysis Phase light_culture Cell Culture ('Light' Isoleucine) incorporation_check Check Labeling Efficiency (>95%) light_culture->incorporation_check heavy_culture Cell Culture ('Heavy' ¹³C₆-Isoleucine) heavy_culture->incorporation_check treatment Experimental Treatment (e.g., Drug vs. Vehicle) incorporation_check->treatment cell_lysis Cell Lysis & Protein Extraction treatment->cell_lysis combine Combine Lysates (1:1 Ratio) cell_lysis->combine digestion Protein Digestion (e.g., Trypsin) combine->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Protein ID & Quantification) lc_ms->data_analysis bioinformatics Bioinformatics & Interpretation data_analysis->bioinformatics

Caption: A generalized experimental workflow for a SILAC experiment using labeled isoleucine.

Detailed Experimental Protocols

Cell Culture and Metabolic Labeling

Objective: To achieve complete incorporation of "light" and "heavy" isoleucine into the proteomes of two cell populations.

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-isoleucine, L-leucine, and L-valine (to avoid metabolic conversion)

  • "Light" L-isoleucine

  • "Heavy" L-isoleucine (e.g., ¹³C₆-L-Isoleucine)

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture reagents (e.g., penicillin-streptomycin, GlutaMAX)

Protocol:

  • Media Preparation: Prepare two types of SILAC media:

    • Light Medium: Supplement the isoleucine-deficient medium with "light" L-isoleucine to the normal physiological concentration.

    • Heavy Medium: Supplement the isoleucine-deficient medium with "heavy" L-isoleucine to the same concentration as the light medium.

    • Add dFBS to a final concentration of 10% and other necessary supplements.

  • Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.

  • Incorporation Check:

    • After the adaptation period, harvest a small aliquot of cells from the "heavy" culture.

    • Extract proteins, perform a quick in-gel or in-solution digest, and analyze by LC-MS/MS.

    • Determine the percentage of incorporation by calculating the ratio of heavy to light peptide intensities for several identified peptides. The incorporation efficiency should be >95%.

Experimental Treatment and Sample Preparation

Objective: To perform the desired experimental treatment and prepare protein lysates for analysis.

Protocol:

  • Once complete labeling is confirmed, seed the "light" and "heavy" labeled cells for the experiment.

  • Apply the experimental treatment to one population (e.g., "heavy" cells) and the control treatment to the other (e.g., "light" cells).

  • After treatment, wash the cells with ice-cold PBS and harvest them.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Combine the "light" and "heavy" lysates in a 1:1 protein ratio.

Protein Digestion

Objective: To digest the combined protein lysate into peptides suitable for mass spectrometry.

Protocol (In-Solution Digestion):

  • Reduction: Add DTT to the combined lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.

  • Digestion: Dilute the sample to reduce the concentration of denaturants. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using a C18 StageTip or solid-phase extraction cartridge.

  • Lyophilization: Lyophilize the purified peptides and store at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis and Data Processing

Objective: To separate, identify, and quantify the peptides.

Protocol:

  • Reconstitute the dried peptides in a suitable buffer for LC-MS/MS.

  • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Acquire data in a data-dependent acquisition (DDA) mode.

  • Process the raw data using software such as MaxQuant, Proteome Discoverer, or PEAKS Studio. These programs can identify peptides, assign them to proteins, and calculate the heavy-to-light (H/L) ratios for quantification.

Data Presentation

Quantitative data from a SILAC experiment is typically presented in a table format, allowing for easy comparison of protein abundance changes between the experimental and control conditions.

Table 1: Representative Quantitative Proteomics Data from a Hypothetical SILAC Experiment Using Labeled Isoleucine to Study the Effects of an mTOR Inhibitor.

Protein AccessionGene SymbolProtein NameH/L RatioLog₂(H/L Ratio)p-valueRegulation
P62736EIF4EBP1Eukaryotic translation initiation factor 4E-binding protein 10.45-1.150.001Down
P42345RPS6KB1Ribosomal protein S6 kinase beta-10.52-0.940.003Down
Q9BQI3ULK1Unc-51 like autophagy activating kinase 11.980.990.005Up
P60709ACTBActin, cytoplasmic 11.020.030.95Unchanged
P08670VIMVimentin0.99-0.010.92Unchanged

Note: This table presents illustrative data. The H/L ratio represents the abundance of the protein in the treated ("heavy") sample relative to the control ("light") sample. A Log₂(H/L Ratio) less than 0 indicates downregulation, while a value greater than 0 indicates upregulation.

Visualization of a Relevant Signaling Pathway

SILAC with labeled isoleucine is particularly well-suited for studying the mTORC1 signaling pathway, which is a central regulator of cell growth and is sensitive to the availability of branched-chain amino acids.

mTOR_Signaling Isoleucine Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates ULK1 ULK1 mTORC1->ULK1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy

Caption: The mTORC1 signaling pathway's response to isoleucine availability.

Conclusion

SILAC using labeled isoleucine, while not as conventional as arginine/lysine labeling, offers a powerful and specific tool for quantitative proteomics. It enables researchers to delve into the intricacies of branched-chain amino acid metabolism, protein turnover, and the regulation of key signaling pathways like mTORC1. By following the detailed protocols and data analysis workflows outlined in this guide, researchers can leverage this technique to gain significant insights into complex biological processes, ultimately aiding in the discovery of novel therapeutic targets and a deeper understanding of cellular physiology.

References

A Technical Guide to Protein Quantitation Using Fmoc-Ile-OH-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Fmoc-Isoleucine-(¹³C₆,¹⁵N)-OH as a critical reagent in mass spectrometry-based quantitative proteomics. Stable isotope-labeled amino acids are fundamental to the synthesis of heavy internal standards, enabling precise and accurate measurement of protein abundance in complex biological samples. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and practical applications, with a focus on delivering actionable insights for laboratory professionals.

Introduction to Stable Isotope Labeling in Quantitative Proteomics

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Mass spectrometry (MS) has become the primary tool for this purpose due to its high sensitivity and specificity. Stable isotope labeling is a powerful technique that enhances the accuracy of MS-based quantification by introducing a known amount of a "heavy" isotope-labeled version of the target peptide or protein into a sample. This heavy internal standard is chemically identical to its endogenous, "light" counterpart but has a greater mass due to the incorporation of stable isotopes such as ¹³C and ¹⁵N.

Fmoc-Ile-OH-¹³C₆,¹⁵N is a protected amino acid used in solid-phase peptide synthesis to generate a specific, isotopically labeled peptide standard. This synthetic heavy peptide serves as an ideal internal standard because it co-elutes with the endogenous peptide during liquid chromatography (LC) and is detected simultaneously in the mass spectrometer. The ratio of the signal intensities between the heavy and light peptides allows for precise quantification, correcting for variations in sample preparation, digestion, and instrument response.[1][2][3]

Comparison with Other Quantitative Proteomics Techniques

Several methods are employed for quantitative proteomics, each with its own advantages and limitations.

  • Stable Isotope Labeling with Amino acids in Cell culture (SILAC): This metabolic labeling approach involves growing cells in media containing either normal ("light") or heavy isotope-labeled essential amino acids. After a sufficient number of cell divisions, the entire proteome of the cells grown in the heavy medium is labeled.[4] This allows for the mixing of cell populations at an early stage, minimizing downstream experimental variability.[4]

  • Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): These are chemical labeling methods where peptides from different samples are tagged with isobaric reagents. The tags themselves have the same mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, allowing for relative quantification of peptides from multiple samples simultaneously.

The use of synthetic stable isotope-labeled peptides, such as those synthesized with Fmoc-Ile-OH-¹³C₆,¹⁵N, offers a distinct advantage for absolute protein quantification (AQUA). By adding a known quantity of the heavy peptide to the sample, it is possible to determine the absolute concentration of the corresponding endogenous peptide and, by extension, the protein.

Properties and Specifications of Fmoc-Ile-OH-¹³C₆,¹⁵N

Fmoc-Ile-OH-¹³C₆,¹⁵N is a high-purity reagent specifically designed for peptide synthesis. The key quantitative attributes are summarized in the table below.

ParameterSpecificationSignificance for Protein Quantitation
Chemical Formula C₂₁H₂₃NO₄ (with ¹³C and ¹⁵N isotopes)The defined chemical structure ensures the correct synthesis of the target peptide.
Molecular Weight Approximately 360.36 g/mol The increased mass due to the isotopes creates a distinct mass shift from the light peptide.
Isotopic Purity Typically >98% for both ¹³C and ¹⁵NHigh isotopic purity is crucial to minimize interference from unlabeled or partially labeled species, ensuring accurate quantification.
Chemical Purity Typically >98%High chemical purity prevents the introduction of contaminants that could interfere with peptide synthesis or mass spectrometry analysis.
Fmoc Protection N-α-FmocThe 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for stepwise solid-phase peptide synthesis and is removed under basic conditions.
Mass Shift +7 Da compared to the unlabeled counterpartThe predictable mass difference allows for easy differentiation between the heavy and light peptides in the mass spectrometer.

Experimental Workflow for Absolute Protein Quantitation

The following section outlines a detailed protocol for the absolute quantification of a target protein using a synthetic stable isotope-labeled peptide internal standard.

Figure 1: Absolute protein quantitation workflow.
Materials and Reagents

  • Biological sample (cells, tissue, etc.)

  • Lysis buffer

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Stable isotope-labeled peptide internal standard (synthesized using Fmoc-Ile-OH-¹³C₆,¹⁵N)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

Detailed Protocol
  • Protein Extraction: Lyse cells or homogenize tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantitation: Determine the total protein concentration of the lysate using a standard method such as the BCA assay.

  • Denaturation, Reduction, and Alkylation:

    • Take a known amount of protein (e.g., 100 µg) and adjust the volume with an appropriate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Enzymatic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Spike-in of Internal Standard:

    • Add a known amount of the heavy labeled peptide internal standard to the digested sample. The amount should be optimized to be within the linear dynamic range of the mass spectrometer and ideally close to the expected abundance of the endogenous peptide.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Inject the sample onto a reverse-phase LC column coupled to a high-resolution mass spectrometer.

    • Develop a gradient of increasing acetonitrile to separate the peptides.

    • Operate the mass spectrometer in a targeted mode (e.g., Parallel Reaction Monitoring - PRM) to specifically monitor the precursor and fragment ions for both the light and heavy versions of the target peptide.

  • Data Analysis:

    • Extract the ion chromatograms for the specific precursor-fragment ion pairs of the light and heavy peptides.

    • Integrate the area under the curve for each chromatogram.

    • Calculate the ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide.

  • Absolute Quantification:

    • Calculate the absolute amount of the endogenous peptide in the original sample using the following formula: Amount of Endogenous Peptide = (Peak Area Light / Peak Area Heavy) * Amount of Spiked-in Heavy Peptide

Application Example: Quantitation of a Protein in the mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and diabetes. Accurate quantification of proteins within this pathway can provide valuable insights into disease mechanisms and therapeutic responses.

Let's consider the quantification of mTOR itself. A unique tryptic peptide from mTOR would be selected, for instance, ILEAVTR. The corresponding stable isotope-labeled internal standard would be synthesized with one of the isoleucine residues being ¹³C₆,¹⁵N-labeled, using Fmoc-Ile-OH-¹³C₆,¹⁵N. This heavy peptide, I(¹³C₆,¹⁵N)LEAVTR, would then be used as the internal standard for the absolute quantification of mTOR in cell lysates treated with different stimuli or inhibitors.

Figure 2: Simplified mTOR signaling pathway.

Conclusion

Fmoc-Ile-OH-¹³C₆,¹⁵N is an essential building block for the synthesis of stable isotope-labeled peptides, which are indispensable tools for accurate and precise protein quantification in complex biological systems. The use of these synthetic internal standards in a targeted mass spectrometry workflow enables absolute quantification, providing a deeper understanding of cellular processes and disease states. The detailed protocol and application example provided in this guide serve as a valuable resource for researchers and scientists in the field of proteomics and drug development.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-Ile-OH-13C6,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the isotopically labeled amino acid, Fmoc-Ile-OH-13C6,15N. The procedures outlined are based on the well-established Fluorenylmethyloxycarbonyl (Fmoc) chemistry and are applicable to both the isotopically labeled and unlabeled forms of Fmoc-Isoleucine-OH.[1][2] The incorporation of stable isotopes like 13C and 15N is a critical technique in quantitative proteomics, metabolic studies, and for structural analysis of peptides and proteins by NMR spectroscopy or mass spectrometry.[3]

The protocols detailed below cover all essential stages of Fmoc-SPPS, including resin preparation, iterative cycles of deprotection and coupling, and final cleavage and purification of the target peptide.[4][5] Given the higher cost of isotopically labeled amino acids, this guide emphasizes strategies to ensure high coupling efficiency and minimize waste.

Experimental Protocols

The following protocols provide a step-by-step guide for manual solid-phase peptide synthesis. These procedures can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling

The choice of resin depends on whether a C-terminal acid or amide is desired. For a C-terminal acid, a Wang or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, a Rink Amide resin is appropriate.

  • Resin Weighing: Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 200 mg for a 0.1 mmol scale synthesis with a resin loading capacity of 0.5 mmol/g) and place it in a suitable reaction vessel.

  • Swelling: Add N,N-Dimethylformamide (DMF) to the resin, ensuring it is fully submerged. Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is crucial for maximizing the accessibility of reactive sites.

  • Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any preservatives or impurities.

First Amino Acid Loading (if starting with an unloaded resin)

This step applies when using a resin that does not come pre-loaded with the first amino acid. The following is an example for loading onto a 2-chlorotrityl chloride resin:

  • Amino Acid Preparation: Dissolve 1.5 to 2 equivalents of this compound (or the first C-terminal amino acid) in a minimal amount of Dichloromethane (DCM).

  • Base Addition: Add 4 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution.

  • Loading Reaction: Add the amino acid solution to the swelled and drained resin. Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To block any unreacted sites on the resin, add a capping solution (e.g., DCM:MeOH:DIPEA in a 17:2:1 ratio) and agitate for 45-60 minutes.

  • Washing: Drain the capping solution and wash the resin extensively with DCM (3-5 times) followed by DMF (3-5 times).

Iterative Peptide Elongation Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

  • Piperidine Treatment: Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Reaction: Agitate the mixture for an initial 3 minutes, drain, and then add a fresh 20% piperidine solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Due to the steric hindrance of the β-branched side chain of isoleucine, using a potent activation method is recommended to ensure high coupling efficiency, which is especially critical when using expensive isotopically labeled amino acids.

  • Activation Mixture Preparation: In a separate vial, pre-activate the next Fmoc-amino acid (3-4 equivalents) for 5-15 minutes. A common and effective activation cocktail consists of the amino acid, a coupling reagent such as HBTU (3 equivalents), HOBt (3 equivalents), and a base like DIPEA (6 equivalents) in DMF.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like isoleucine, a longer coupling time or a double coupling (repeating the coupling step with fresh reagents) may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and IPA (2-3 times) to remove excess reagents and byproducts.

  • Monitoring Coupling Completion (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines on the resin. A negative result (e.g., yellow beads) indicates a complete coupling reaction.

Final Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • Resin Preparation: Wash the fully assembled peptide-resin with DMF, followed by DCM, and then dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A widely used general-purpose cocktail is "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For many sequences, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Peptide Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile with 0.1% TFA.

  • HPLC Purification: Purify the peptide on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Fraction Analysis: Collect fractions and analyze their purity by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.

Quantitative Data Summary

ParameterRecommended ValueNotes
Resin Loading 0.3 - 0.7 mmol/gVaries by resin type.
Amino Acid Equivalents 3 - 5 eq.Relative to resin loading. Higher equivalents can drive difficult couplings.
Coupling Reagent Equivalents 2.85 - 4.5 eq.For reagents like HBTU or HATU.
Base (DIPEA) Equivalents 6 - 9 eq.For activation and coupling steps.
Fmoc Deprotection Time 3 + 10-15 minTwo-step process with 20% piperidine in DMF.
Coupling Time 1 - 4 hoursCan be extended or repeated for sterically hindered residues like Isoleucine.
Cleavage Time 2 - 4 hoursSequence dependent; Arg(Pbf) deprotection is usually complete within 2 hours.
Cleavage Cocktail Volume 10 mL / gram of resinEnsure complete immersion and swelling of the resin.

Visualizations

SPPS_Workflow Resin Resin Preparation (Swelling & Washing) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 Washing (DMF/IPA) Coupling->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop Loop->Deprotection Next Cycle Final_Deprotection Final N-terminal Fmoc Deprotection Loop->Final_Deprotection Final Cycle Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Labeled Peptide Purification->Final_Peptide Fmoc_Ile_Labeled cluster_Fmoc Fmoc Group cluster_Ile Isoleucine-13C6,15N Fmoc_structure N 15N Fmoc_structure->N O-CO- Calpha 13Cα N->Calpha CO 13CO Calpha->CO Cbeta 13Cβ Calpha->Cbeta OH OH CO->OH Cgamma1 13Cγ1 Cbeta->Cgamma1 Cgamma2 13Cγ2 Cbeta->Cgamma2 H_beta H_beta Cdelta 13Cδ Cgamma1->Cdelta

References

Application Notes and Protocols for Fmoc-Ile-OH-13C6,15N in Peptide Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling combined with mass spectrometry has become an indispensable tool for accurate and reproducible quantification of peptides and proteins in complex biological samples. Fmoc-Ile-OH-13C6,15N is a high-purity, isotopically labeled amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). The incorporation of six carbon-13 (¹³C) and one nitrogen-15 (¹⁵N) isotopes results in a mass shift of +7 Da compared to the unlabeled counterpart. This known mass difference allows for the precise differentiation and quantification of target peptides against an internal standard.

These application notes provide detailed protocols for the synthesis of isotopically labeled peptides using this compound and their subsequent application as internal standards in quantitative mass spectrometry workflows, particularly focusing on the analysis of signaling pathway components.

Product Specifications

PropertySpecification
Chemical Name Fmoc-L-isoleucine-¹³C₆,¹⁵N
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-¹³C₆,¹⁵N
Molecular Formula ¹³C₆C₁₅H₂₃¹⁵NO₄
Molecular Weight 360.36 g/mol
Isotopic Enrichment ≥ 99% for ¹³C; ≥ 99% for ¹⁵N
Chemical Purity ≥ 98%
Storage Store at 2-8°C, desiccated and protected from light.[1][2]

Applications

The primary application of this compound is in the synthesis of heavy-labeled peptide internal standards for quantitative proteomics. These standards are crucial for:

  • Absolute Quantification: Determining the exact concentration of a target peptide or protein in a biological sample.

  • Relative Quantification: Accurately comparing the abundance of a peptide or protein across different samples, for example, in drug-treated versus untreated cells.[3]

  • Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

  • Biomarker Discovery and Validation: Quantifying potential protein biomarkers in disease models.

  • Signaling Pathway Analysis: Investigating changes in protein phosphorylation and abundance within cellular signaling cascades.[4][5]

Experimental Protocols

Protocol 1: Synthesis of a Stable Isotope-Labeled Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a custom peptide incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-amino acids (including this compound)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. For incorporating this compound, follow the same procedure as for any other standard Fmoc-amino acid.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Quantification:

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity by mass spectrometry.

    • Quantify the purified peptide using a suitable method (e.g., amino acid analysis or UV absorbance at 280 nm if the sequence contains Trp or Tyr).

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_FinalSteps Final Steps Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection FinalDeprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification QC QC & Quantification Purification->QC

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Quantitative Analysis of a Target Peptide using a Labeled Internal Standard

This protocol describes a general workflow for using the synthesized ¹³C₆,¹⁵N-labeled peptide as an internal standard for the quantification of an endogenous peptide in a complex biological sample.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate, plasma)

  • Synthesized ¹³C₆,¹⁵N-labeled peptide internal standard (IS)

  • Digestion buffer (e.g., ammonium bicarbonate)

  • Reducing agent (e.g., DTT - Dithiothreitol)

  • Alkylating agent (e.g., IAA - Iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Lyse cells or homogenize tissue to extract proteins.

    • Determine the total protein concentration of the lysate.

  • Spiking of Internal Standard:

    • Add a known amount of the purified ¹³C₆,¹⁵N-labeled peptide internal standard to the protein sample. The amount should be optimized to be within the linear dynamic range of the assay.

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature proteins by adding urea or another denaturant.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAA to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion with formic acid.

    • Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptide sample into the LC-MS/MS system.

    • Separate peptides using a reverse-phase HPLC column with a suitable gradient.

    • Analyze the eluting peptides using the mass spectrometer in a targeted mode (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM).

    • Set up transitions to monitor both the endogenous (light) peptide and the ¹³C₆,¹⁵N-labeled (heavy) internal standard.

  • Data Analysis:

    • Integrate the peak areas for the light and heavy peptide transitions.

    • Calculate the peak area ratio (light/heavy).

    • Determine the concentration of the endogenous peptide by comparing the ratio to a standard curve or by using a single-point calibration if absolute quantification is desired.

cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (e.g., Cell Lysate) Spike Spike with Labeled Internal Standard Sample->Spike Denature Denaturation, Reduction, Alkylation Spike->Denature Digest Tryptic Digestion Denature->Digest Cleanup Sample Cleanup (SPE) Digest->Cleanup LCMS LC-MS/MS Analysis (SRM/PRM) Cleanup->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Peak Area Ratio) Data->Quant

Caption: Workflow for Quantitative Peptide Analysis using a Labeled Internal Standard.

Application Example: Analysis of the EGFR Signaling Pathway

Background: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. Quantitative proteomics using stable isotope labeling can elucidate the dynamic changes in protein expression and phosphorylation upon EGFR activation or inhibition.

Objective: To quantify changes in the abundance of a specific downstream effector protein in the EGFR pathway in response to EGF stimulation, using a custom-synthesized ¹³C₆,¹⁵N-labeled peptide internal standard.

Experimental Design:

  • Cell Culture: Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in two sets.

  • Stimulation: Treat one set of cells with EGF (Epidermal Growth Factor) to activate the EGFR pathway. The other set remains as an unstimulated control.

  • Sample Preparation: Lyse the cells from both conditions.

  • Internal Standard Spiking and Digestion: Add a known amount of a ¹³C₆,¹⁵N-labeled peptide standard corresponding to a tryptic peptide from a target downstream protein (e.g., a component of the MAPK or PI3K/Akt pathway) to both the stimulated and unstimulated lysates. Process the samples as described in Protocol 2.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring the transitions for both the endogenous and the labeled peptide.

  • Data Analysis: Calculate the peak area ratios and compare the abundance of the target peptide between the EGF-stimulated and control samples.

cluster_EGFR_Pathway EGFR Signaling Pathway cluster_Quantification Quantitative Proteomics Target EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription TargetPeptide Quantify ERK Peptide using ¹³C₆,¹⁵N-Ile Labeled Standard ERK->TargetPeptide Target for Quantification Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

References

Application Notes and Protocols for NMR Spectroscopy of Peptides Containing Fmoc-Ile-OH-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and interactions of peptides at an atomic level. The incorporation of stable isotopes, such as ¹³C and ¹⁵N, into specific amino acid residues significantly enhances the resolution and simplifies the analysis of NMR spectra, particularly for larger peptides. This application note provides a detailed protocol for the synthesis and NMR analysis of peptides containing Fmoc-L-Isoleucine-¹³C₆,¹⁵N. The uniform labeling of the isoleucine residue with six ¹³C atoms and one ¹⁵N atom provides a unique set of NMR-active nuclei, enabling a range of advanced NMR experiments for unambiguous resonance assignment and structural characterization. These labeled peptides are invaluable tools in drug discovery and development, facilitating studies on peptide conformation, ligand binding, and enzyme-substrate interactions.

Data Presentation

The following table provides representative ¹H, ¹³C, and ¹⁵N NMR chemical shifts for an isoleucine residue incorporated into a model peptide, based on published data for random-coil peptides. Actual chemical shifts will be dependent on the peptide sequence, solvent conditions, and secondary structure.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹⁵N Chemical Shift (ppm)
N8.25-120.5
4.2060.5-
1.9038.2-
1.45, 1.1826.8-
Hγ'0.9216.5-
0.8812.0-
-60.5-
-38.2-
-26.8-
Cγ'-16.5-
-12.0-
C' (carbonyl)-174.5-

Note: These are approximate values and can vary significantly based on the local chemical environment.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-Ile-OH-¹³C₆,¹⁵N

This protocol outlines the manual Fmoc-SPPS for incorporating a ¹³C, ¹⁵N-labeled isoleucine into a peptide sequence. Due to the steric hindrance of the β-branched side chain of isoleucine, longer coupling times or the use of more potent coupling reagents are recommended to ensure efficient peptide bond formation.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-L-amino acids (including Fmoc-Ile-OH-¹³C₆,¹⁵N)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or a suitable alternative coupling agent

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to the resin loading) and HOBt (3-4 equivalents) in DMF.

    • Add DIC (3-4 equivalents) and allow the activation to proceed for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. For the sterically hindered Fmoc-Ile-OH-¹³C₆,¹⁵N, a longer coupling time (up to 12 hours) or a double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Lyophilized, purified peptide

  • Deuterated solvent (e.g., D₂O, or 90% H₂O/10% D₂O for observing amide protons)

  • NMR tubes (high-precision)

  • pH meter and appropriate buffers (e.g., phosphate buffer)

Procedure:

  • Dissolve the lyophilized peptide in the chosen deuterated solvent to a final concentration of 0.5-5 mM.[1] For peptides, a higher concentration is often preferable to achieve a good signal-to-noise ratio.[2]

  • Adjust the pH of the sample to the desired value using small aliquots of dilute acid or base. The pH can significantly affect the chemical shifts and conformation of the peptide.[1]

  • Filter the sample through a syringe filter to remove any particulate matter.

  • Transfer the sample to a high-precision NMR tube.

Protocol 3: 2D NMR Spectroscopy for Resonance Assignment

The following outlines the setup for standard 2D NMR experiments to assign the resonances of the ¹³C, ¹⁵N-labeled isoleucine residue.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Experiments:

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the nitrogen atom of the amide group with its directly attached proton.

    • Purpose: To identify the N-H correlation for the isoleucine residue.

    • Typical Parameters:

      • Spectral width in ¹H dimension: 12-16 ppm

      • Spectral width in ¹⁵N dimension: 30-40 ppm

      • Number of scans: 8-16

      • Relaxation delay: 1.5 s

  • ¹H-¹³C HSQC: This experiment correlates each carbon atom with its directly attached proton(s).

    • Purpose: To identify the Cα-Hα, Cβ-Hβ, Cγ-Hγ, Cγ'-Hγ', and Cδ-Hδ correlations for the isoleucine residue.

    • Typical Parameters:

      • Spectral width in ¹H dimension: 12-16 ppm

      • Spectral width in ¹³C dimension: 80-120 ppm (aliphatic region)

      • Number of scans: 4-8

      • Relaxation delay: 1.5 s

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.

    • Purpose: To link the different spin systems within the isoleucine residue and to connect the isoleucine to neighboring residues. For example, correlations from Hα to Cβ, Cγ, and C' (carbonyl) can be observed.

    • Typical Parameters:

      • Spectral width in ¹H dimension: 12-16 ppm

      • Spectral width in ¹³C dimension: 180-200 ppm

      • Number of scans: 16-64

      • Relaxation delay: 1.5 s

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_data Data Output s1 Resin Swelling s2 Iterative Fmoc Deprotection s1->s2 n-1 cycles s3 Amino Acid Coupling (including Fmoc-Ile-OH-13C6,15N) s2->s3 n-1 cycles s3->s2 n-1 cycles s4 Cleavage and Deprotection s3->s4 s5 Purification (RP-HPLC) s4->s5 n1 Sample Preparation (0.5-5 mM in D2O-based buffer) s5->n1 Lyophilized Peptide n2 1D NMR (1H, 13C) n1->n2 n3 2D NMR Experiments (HSQC, HMBC, NOESY) n2->n3 n4 Resonance Assignment n3->n4 n5 Structural Calculation and Analysis n4->n5 d1 Chemical Shift Tables n5->d1 d2 3D Structure n5->d2 d3 Dynamics Information n5->d3

Caption: Workflow for peptide synthesis and NMR analysis.

logical_relationship cluster_peptide Isotopically Labeled Peptide cluster_nmr_exp NMR Experiments cluster_info Structural Information p1 This compound e1 1H-15N HSQC p1->e1 enables e2 1H-13C HSQC p1->e2 enables e3 1H-13C HMBC p1->e3 enables e4 NOESY/ROESY p1->e4 i1 Backbone N-H Correlation e1->i1 provides i2 Sidechain C-H Correlations e2->i2 provides i3 Through-bond Connectivity e3->i3 provides i4 Through-space Proximity (<5 Å) e4->i4 provides i5 3D Structure & Dynamics i1->i5 i2->i5 i3->i5 i4->i5

Caption: Logic of NMR analysis with labeled isoleucine.

References

Application Notes and Protocols for the Cleavage of Peptides Synthesized with Fmoc-Ile-OH-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cleavage of peptides synthesized using the isotopically labeled amino acid Fmoc-Ile-OH-¹³C₆,¹⁵N. The incorporation of stable isotopes like ¹³C and ¹⁵N is a powerful technique in proteomics and biomolecular NMR for quantitative analysis and structural studies. The final cleavage step is critical for obtaining a high-purity, labeled peptide. This document outlines standard cleavage cocktails, detailed experimental protocols, and troubleshooting to ensure successful peptide release and deprotection.

Introduction to Peptide Cleavage in Fmoc Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the synthesized peptide is covalently linked to a solid support (resin) and its amino acid side chains are protected with acid-labile groups. The final step, known as cleavage, involves treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.[1][2]

The presence of the ¹³C and ¹⁵N isotopes in the isoleucine residue does not alter the fundamental chemistry of the cleavage process. However, as with any peptide synthesis, the choice of cleavage cocktail and reaction conditions must be carefully considered based on the overall amino acid composition of the peptide to minimize side reactions.[3]

Selecting the Appropriate Cleavage Cocktail

The success of peptide cleavage is highly dependent on the composition of the cleavage cocktail. During the acidic cleavage, highly reactive carbocations are generated from the protecting groups and the resin linker.[1][4] These reactive species can cause unwanted modifications to sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys). Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" these reactive cations.

The choice of cleavage cocktail is dictated by the amino acid sequence of the peptide. Below is a table summarizing commonly used cleavage cocktails for Fmoc SPPS.

Reagent NameComposition (v/v/w)Target Peptide CharacteristicsNotes
Reagent B TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5)Peptides without sensitive residues (Cys, Met, Trp).A good "odorless" general-purpose cocktail. TIS is an effective scavenger for trityl-based protecting groups.
Reagent K TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).A highly effective and widely used cocktail for complex peptides. Note: This mixture is highly noxious and should be handled in a well-ventilated fume hood.
Reagent H TFA / Phenol / Thioanisole / EDT / Dimethylsulfide (DMS) / Ammonium Iodide / WaterPeptides containing Methionine (Met) to prevent oxidation.Specifically designed to suppress the oxidation of the methionine side chain.
Reagent R TFA / Thioanisole / EDT / AnisolePeptides containing Arginine (Arg) residues.Recommended for peptides with multiple arginine residues to ensure complete deprotection.
TFA / Water TFA / Water (95:5)Peptides with very stable, non-sensitive amino acids.Minimal scavenger protection; only suitable for simple peptides.

Experimental Workflow for Peptide Cleavage

The general workflow for the cleavage of a peptide synthesized with Fmoc-Ile-OH-¹³C₆,¹⁵N from the solid support is depicted below.

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis s1 Fmoc-Ile-OH-¹³C₆,¹⁵N Incorporation s2 Chain Elongation s1->s2 s3 Final N-terminal Fmoc Deprotection s2->s3 c1 Resin Washing and Drying s3->c1 c2 Preparation of Cleavage Cocktail c1->c2 c3 Cleavage Reaction c2->c3 c4 Peptide Precipitation c3->c4 c5 Washing and Drying of Crude Peptide c4->c5 p1 Purification by HPLC c5->p1 p2 Characterization (e.g., Mass Spectrometry) p1->p2

Fig. 1: General workflow for peptide synthesis and cleavage.

Detailed Protocol for Peptide Cleavage

This protocol provides a general procedure for the cleavage of a peptide synthesized on a standard resin (e.g., Wang, Rink Amide). The specific cleavage cocktail should be chosen from the table above based on the peptide's amino acid sequence.

Materials and Reagents:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Scavengers (e.g., Triisopropylsilane (TIS), deionized water, 1,2-Ethanedithiol (EDT), phenol, thioanisole)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Reaction vessel (e.g., sintered glass funnel or a reaction tube)

  • Shaker or rocker

  • Centrifuge

  • Nitrogen gas supply

  • Fume hood

Procedure:

  • Resin Preparation:

    • After the final synthesis step (N-terminal Fmoc deprotection), thoroughly wash the peptide-resin with DMF (3 x volume) followed by DCM (3 x volume) to remove residual reagents.

    • Dry the resin completely under a high vacuum for at least one hour. It is crucial to remove all residual DMF as it can interfere with the acidic cleavage.

  • Cleavage Cocktail Preparation:

    • Caution: Prepare the cleavage cocktail fresh immediately before use in a well-ventilated fume hood. TFA is highly corrosive and volatile.

    • Based on the peptide sequence, select and prepare the appropriate cleavage cocktail (see table above). For a peptide without sensitive residues, a standard cocktail of TFA/TIS/Water (95:2.5:2.5 v/v) is a good starting point.

    • Use approximately 5-10 mL of the cleavage cocktail per 0.1 g of resin.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin.

    • Seal the vessel and allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. The optimal time may vary depending on the protecting groups and the peptide sequence. For peptides with multiple arginine residues, a longer deprotection time may be necessary.

    • If the peptide contains Trt-protected residues, the solution may turn a deep yellow color due to the formation of the trityl cation.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • In a separate centrifuge tube, add approximately 10 volumes of cold diethyl ether.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Decision-Making for Cleavage Cocktail Selection

The following diagram provides a logical flow for selecting an appropriate cleavage cocktail based on the presence of sensitive amino acid residues in your peptide sequence.

G start Start: Peptide Sequence Analysis q1 Contains Cys, Met, Trp, or Tyr? start->q1 q2 Contains multiple sensitive residues? q1->q2 Yes cocktail_b Use Reagent B (TFA/TIS/H₂O) q1->cocktail_b No q3 Contains Met? q2->q3 No cocktail_k Use Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) q2->cocktail_k Yes q4 Contains Arg? q3->q4 No cocktail_h Use Reagent H (for Met protection) q3->cocktail_h Yes cocktail_r Use Reagent R (for Arg) q4->cocktail_r Yes q4->cocktail_b No

Fig. 2: Cleavage cocktail selection guide.

Troubleshooting and Potential Side Reactions

While the isotopic labeling of isoleucine is not expected to cause specific cleavage issues, general side reactions associated with Fmoc SPPS can still occur.

  • Incomplete Cleavage: A low yield of the desired peptide may indicate incomplete cleavage. This can be addressed by extending the cleavage time or using a stronger cleavage cocktail.

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation, which can lead to a mixture of α- and β-peptides.

  • Oxidation of Methionine: Methionine can be oxidized to its sulfoxide. Using a cleavage cocktail containing scavengers like EDT and thioanisole, such as Reagent H, can minimize this.

  • Alkylation of Tryptophan: The indole side chain of tryptophan is susceptible to alkylation by carbocations. The use of scavengers like EDT or TIS is crucial to prevent this.

  • Re-attachment to Resin: In some cases, the cleaved peptide can re-attach to the resin. Ensuring sufficient scavenger concentration and appropriate cleavage time can mitigate this.

For optimal results, it is always recommended to perform a small-scale trial cleavage and analyze the crude product by HPLC and mass spectrometry to determine the ideal conditions for your specific peptide.

References

Application Notes and Protocols for the Coupling of Fmoc-Ile-OH-¹³C₆,¹⁵N in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the incorporation of the stable isotope-labeled amino acid, Fmoc-L-Isoleucine-¹³C₆,¹⁵N, into synthetic peptides. This isotopically enriched building block is a critical reagent for quantitative proteomics, serving as an internal standard in mass spectrometry-based assays, and for protein structure and dynamics studies using Nuclear Magnetic Resonance (NMR).

Fmoc-Ile-OH-¹³C₆,¹⁵N is chemically identical to its unlabeled counterpart and is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.[1][2] However, due to the high cost of isotopically labeled reagents, protocols are often optimized to ensure maximum coupling efficiency while minimizing excess reagent use. Isoleucine itself can be a sterically hindered amino acid, sometimes leading to difficult or incomplete coupling reactions.[3] The protocols outlined below are designed to achieve high incorporation yields.

Key Applications

  • Quantitative Proteomics: Used to synthesize Stable Isotope-Labeled (SIL) peptides, which serve as ideal internal standards for absolute quantification of proteins in complex biological samples by mass spectrometry (MS).[4][5]

  • Biomolecular NMR: Incorporation of ¹³C and ¹⁵N labels allows for detailed structural and dynamic studies of peptides and proteins.

  • Pharmacokinetic Analysis: Labeled peptides can be used as tracers to study the metabolism and pharmacokinetics of peptide-based drugs.

Data Presentation: Comparative Coupling Conditions

The primary difference in protocol when using Fmoc-Ile-OH-¹³C₆,¹⁵N compared to its unlabeled equivalent is the stoichiometry of the reagents. The following table summarizes typical conditions for an automated microwave peptide synthesizer, illustrating the optimized approach for the more expensive labeled residue.

ParameterUnlabeled Fmoc-Amino AcidFmoc-Ile-OH-¹³C₆,¹⁵N (Labeled) Reference
Amino Acid Equivalents 5.0 eq.2.0 eq.
Coupling Reagent (DIC) Equivalents 5.0 eq.2.0 eq.
Additive (Oxyma) Equivalents 5.0 eq.2.0 eq.
Coupling Temperature 105°C (Microwave)105°C (Microwave)
Coupling Time Standard Cycle2 minutes (Special Cycle)
Washes (Post-Deprotection) StandardAdditional 3 x 4 mL washes

Experimental Protocols

The following protocol is adapted from a standard automated microwave-assisted SPPS procedure for synthesizing stable isotope-labeled peptides and is applicable for the incorporation of Fmoc-Ile-OH-¹³C₆,¹⁵N.

Protocol 1: Automated Microwave-Assisted Coupling

This protocol is optimized for automated synthesizers (e.g., CEM Liberty PRIME 2.0) that utilize microwave energy to accelerate both deprotection and coupling steps.

1. Resin Preparation: a. Place the desired amount of resin (e.g., Rink Amide ProTide LL, 0.1 mmol scale) into the reaction vessel. b. Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

2. Standard Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add a 20% piperidine in DMF solution to the resin. For microwave synthesizers, deprotection can be performed at elevated temperatures (e.g., 90°C). For manual synthesis, agitate for 3 minutes, drain, add fresh reagent, and agitate for an additional 10-15 minutes. c. Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 5 mL) to remove residual piperidine.

3. Fmoc-Ile-OH-¹³C₆,¹⁵N Coupling Cycle (Special Cycle): a. Pre-Coupling Washes: Perform three additional DMF washes (4 mL each) after the standard post-deprotection washes. b. Reagent Preparation: In a separate vial, dissolve Fmoc-Ile-OH-¹³C₆,¹⁵N (2 eq.), Diisopropylcarbodiimide (DIC, 2 eq.), and Oxyma (2 eq.) in a minimal amount of DMF. c. Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. d. Microwave Irradiation: Heat the reaction vessel to 105°C and hold for 2 minutes. e. Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF.

4. Subsequent Cycles: a. Repeat the deprotection (Step 2) and coupling steps for the remaining amino acids in the sequence. For unlabeled amino acids, use the standard coupling conditions outlined in the table above (e.g., 5 equivalents of reagents).

5. Final Deprotection: a. After the final coupling cycle, perform a final Fmoc deprotection step to remove the N-terminal Fmoc group.

6. Cleavage and Deprotection: a. Wash the final peptide-resin with Dichloromethane (DCM) and dry under vacuum. b. Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). For sequences with sensitive residues, other scavengers may be required. c. Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Isolate the peptide pellet via centrifugation, wash with cold ether, and dry under vacuum.

7. Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

SPPS_Workflow cluster_prep 1. Preparation cluster_cycle 2. Elongation Cycle (Repeat n times) cluster_deprotect A. Deprotection cluster_coupling B. Coupling cluster_labeled Special Labeled Coupling cluster_final 3. Final Steps Resin Solid Support Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Removal (20% Piperidine/DMF) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Activate Activate Amino Acid (DIC / Oxyma) Wash1->Activate Next Step Couple Couple to Resin Activate->Couple Wash2 DMF Wash Couple->Wash2 Labeled_Couple Couple at 105°C (2 min) Wash2->Deprotect Repeat Cycle Final_Deprotect Final Fmoc Removal Wash2->Final_Deprotect Final Cycle Labeled_AA Fmoc-Ile-OH-¹³C₆,¹⁵N (2 equivalents) Labeled_AA->Labeled_Couple Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify Purify & Analyze (HPLC / MS) Cleave->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) highlighting the special coupling step for incorporating Fmoc-Ile-OH-¹³C₆,¹⁵N.

Reagent_Stoichiometry Unlabeled_AA Unlabeled Fmoc-AA (5 eq.) Unlabeled_DIC DIC (5 eq.) Unlabeled_Oxyma Oxyma (5 eq.) Labeled_AA Fmoc-Ile-OH-¹³C₆,¹⁵N (2 eq.) Labeled_DIC DIC (2 eq.) Labeled_Oxyma Oxyma (2 eq.) Resin Resin (1 eq.) Resin->Unlabeled_AA + Resin->Labeled_AA +

Caption: Logical diagram comparing reagent stoichiometry for standard vs. labeled amino acid coupling in SPPS.

References

Application Note: Solubility and Handling of Fmoc-Ile-OH-13C6,15N for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Isotopically labeled amino acids are crucial tools in quantitative proteomics, metabolic studies, and structural biology, serving as internal standards for mass spectrometry or for NMR-based structural elucidation. Fmoc-Ile-OH-13C6,15N is a stable isotope-labeled version of Fmoc-isoleucine, where the isoleucine backbone is enriched with six 13C atoms and one 15N atom. In Solid-Phase Peptide Synthesis (SPPS), the efficient dissolution of Fmoc-protected amino acids is paramount for successful peptide coupling reactions.[1] Poor solubility can lead to incomplete reactions, resulting in deletion sequences and impure final products.[1]

This application note provides a detailed guide to the solubility of this compound in common SPPS solvents and offers protocols for its preparation and handling to ensure optimal performance in automated and manual peptide synthesis. While the isotopic labeling is not expected to significantly alter the fundamental solubility characteristics compared to its unlabeled counterpart, this guide emphasizes best practices for handling this valuable reagent.

Physicochemical Properties and Solubility Overview

The solubility of Fmoc-amino acids is influenced by the polarity of the solvent and the nature of the amino acid side chain. Isoleucine possesses a hydrophobic, bulky side chain, which can influence its solubility characteristics.

Common Solvents in Fmoc-SPPS:

The most frequently used solvents in Fmoc-based SPPS are polar aprotic solvents.[2]

  • N,N-Dimethylformamide (DMF): A widely used solvent in SPPS due to its excellent solvating properties for most Fmoc-amino acids and resins.[3][4] However, DMF can degrade over time to form dimethylamine, which can prematurely remove the Fmoc protecting group. It is recommended to use high-purity, fresh DMF or to degas it prior to use.

  • N-Methyl-2-pyrrolidone (NMP): Another popular solvent for SPPS, known for its high polarity and excellent resin-swelling capabilities. NMP can be a better choice for synthesizing hydrophobic peptides as it can help prevent aggregation. However, some studies suggest that Fmoc-amino acids may be less stable in NMP over extended periods compared to DMF.

  • Dichloromethane (DCM): While historically used, DCM is less common in modern Fmoc-SPPS due to its lower polarity and poorer ability to dissolve many Fmoc-amino acids. It is more frequently employed in Boc-SPPS.

Table 1: General Properties of Common SPPS Solvents

SolventPolarity (Dielectric Constant)Boiling Point (°C)Key Considerations
N,N-Dimethylformamide (DMF)36.7153Good general solvent, but can degrade to form basic impurities.
N-Methyl-2-pyrrolidone (NMP)32.2202Excellent for hydrophobic sequences, may reduce aggregation.
Dichloromethane (DCM)9.140Limited use in Fmoc-SPPS due to poor solubility of Fmoc-amino acids.

Recommended Protocols for Solution Preparation

Given the high cost and importance of isotopically labeled amino acids, careful preparation of solutions is critical to avoid waste and ensure accurate incorporation into the peptide sequence.

Materials
  • This compound

  • High-purity SPPS-grade DMF or NMP

  • Anhydrous solvents are recommended for coupling reactions.

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Appropriate glassware (e.g., clean, dry vial)

Protocol for Preparing a Stock Solution of this compound

This protocol provides a general guideline. The optimal concentration may vary depending on the specific peptide synthesizer and the sequence being synthesized. For labeled amino acids, a lower concentration is often used to conserve material.

  • Determine the Required Concentration: Standard concentrations for Fmoc-amino acids in SPPS are typically in the range of 0.2 M to 0.5 M. For isotopically labeled amino acids, a concentration of 0.2 M is often sufficient.

  • Weigh the Amino Acid: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Add the Solvent: Add the calculated volume of high-purity DMF or NMP to the vial.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the solution for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also aid dissolution, but care should be taken to avoid degradation.

  • Storage: Store the prepared solution at the recommended temperature (typically 2-8 °C) and protect it from light. Use the solution as promptly as possible, as Fmoc-amino acids can degrade in solution over time.

Table 2: Example Quantities for Preparing a 0.2 M this compound Solution

Desired Volume (mL)Mass of this compound (mg)*Volume of Solvent (mL)
172.11
5360.45
10720.710

*Based on a molecular weight of 360.36 g/mol for this compound.

Experimental Workflow and Diagrams

Logical Workflow for Solvent Selection and Solution Preparation

The choice of solvent and the preparation method are critical first steps in the SPPS workflow. The following diagram illustrates the decision-making process.

Start Start: Prepare Labeled Amino Acid Solution Assess_Peptide Assess Peptide Sequence (e.g., Hydrophobicity) Start->Assess_Peptide Choose_Solvent Choose Primary Solvent (DMF or NMP) Assess_Peptide->Choose_Solvent DMF DMF (General Purpose) Choose_Solvent->DMF Standard NMP NMP (For Hydrophobic Sequences) Choose_Solvent->NMP Hydrophobic Prepare_Solution Prepare 0.2 M Solution (Weigh, Add Solvent, Vortex) DMF->Prepare_Solution NMP->Prepare_Solution Check_Solubility Check for Complete Dissolution Prepare_Solution->Check_Solubility Soluble Solution is Clear Check_Solubility->Soluble Yes Not_Soluble Incomplete Dissolution Check_Solubility->Not_Soluble No End Proceed to Coupling Step Soluble->End Troubleshoot Troubleshoot: - Sonicate - Gentle Warming - Consider Co-solvent Not_Soluble->Troubleshoot Troubleshoot->Check_Solubility

Caption: Decision workflow for solvent selection and solution preparation.

Experimental Protocol for Solubility Testing

For novel or particularly difficult sequences, it may be prudent to perform a small-scale solubility test.

Start Start: Solubility Test Weigh 1. Weigh a small, known amount of this compound (e.g., 5 mg) Start->Weigh Add_Solvent 2. Add a precise volume of solvent (e.g., 100 µL) to achieve a target concentration Weigh->Add_Solvent Mix 3. Vortex for 2 minutes Add_Solvent->Mix Observe 4. Visually inspect for undissolved solid Mix->Observe Decision Is the solution clear? Observe->Decision Soluble Result: Soluble at this concentration Decision->Soluble Yes Insoluble Result: Insoluble or partially soluble Decision->Insoluble No Further_Action If insoluble: - Add more solvent incrementally - Apply sonication/gentle heat - Test alternative solvent Insoluble->Further_Action

Caption: Workflow for empirical solubility testing of this compound.

Troubleshooting Common Solubility Issues

  • Precipitation upon standing: This may indicate that the solution is supersaturated or that the temperature has dropped. Gentle warming and vortexing can often redissolve the compound. If the problem persists, prepare a more dilute solution.

  • Difficulty dissolving hydrophobic Fmoc-amino acids: For peptides rich in hydrophobic residues like Ile, Val, and Leu, NMP is often a better solvent choice than DMF as it can mitigate on-resin aggregation.

  • Use of Co-solvents: In very difficult cases, a small amount of a co-solvent like Dichloromethane (DCM) might be considered in a mixture with DMF or NMP, though this is not standard practice and should be approached with caution.

Conclusion

The successful incorporation of this compound into a peptide sequence begins with its proper dissolution. While its solubility is expected to be similar to the unlabeled analog, careful handling and adherence to best practices are essential. DMF and NMP are the recommended solvents, with NMP being a strong candidate for hydrophobic sequences. Researchers should always use high-purity solvents and visually confirm complete dissolution before placing the amino acid solution on a peptide synthesizer. For challenging applications, empirical determination of solubility at the desired concentration is recommended.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Ile-OH-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions to address the low coupling efficiency encountered with Fmoc-Ile-OH-¹³C₆,¹⁵N during solid-phase peptide synthesis (SPPS). The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of Fmoc-Ile-OH often low?

The low coupling efficiency of Fmoc-Isoleucine-OH is primarily due to steric hindrance. Isoleucine is a β-branched amino acid, meaning it has a bulky side chain close to the peptide backbone. This bulkiness physically obstructs the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain on the solid support, slowing down the rate of peptide bond formation.[1][2]

Q2: Does the ¹³C₆,¹⁵N isotopic labeling worsen the coupling efficiency?

No, the isotopic labeling is not the primary cause of the low coupling efficiency. The slight increase in mass from the ¹³C and ¹⁵N isotopes has a negligible effect on the chemical reactivity and kinetics of the coupling reaction under standard SPPS conditions.[3][4][5] The challenge lies with the inherent steric hindrance of the isoleucine structure itself. Therefore, troubleshooting strategies should focus on overcoming this steric barrier.

Q3: How can I confirm that the coupling is incomplete?

Incomplete coupling can be detected using qualitative colorimetric tests that check for the presence of unreacted primary amines on the resin. The most common method is the Kaiser test. A positive Kaiser test (a blue or purple bead color) indicates the presence of free amines and, therefore, an incomplete coupling reaction. A negative result (yellow or colorless beads) signifies a complete or near-complete reaction.

Q4: What is "double coupling" and when should I use it?

Double coupling is the practice of repeating the coupling step with a fresh solution of the amino acid and coupling reagents after the initial coupling reaction is complete. This technique is highly recommended for known difficult couplings, such as those involving sterically hindered amino acids like isoleucine, to help drive the reaction to completion.

Q5: What should I do if troubleshooting fails and a small percentage of chains remain uncoupled?

If a small fraction of the peptide chains fail to couple despite optimization, the unreacted N-terminal amines can be permanently blocked in a process called "capping". This is typically done using acetic anhydride. Capping prevents these unreacted chains from participating in subsequent coupling steps, which simplifies the purification of the final target peptide by eliminating deletion sequences that are one amino acid shorter.

Troubleshooting Guide for Low Coupling Efficiency

This guide provides a systematic approach to resolving incomplete coupling of Fmoc-Ile-OH-¹³C₆,¹⁵N.

Problem: Positive Kaiser Test After Coupling Fmoc-Ile-OH-¹³C₆,¹⁵N

A positive Kaiser test indicates that the coupling reaction has not gone to completion. Follow the steps below to diagnose and resolve the issue.

G start Incomplete Coupling Detected (Positive Kaiser Test) check_reagents Step 1: Verify Reagent & Solvent Quality - Use anhydrous DMF/DCM - Check reagent purity & age start->check_reagents Start Troubleshooting optimize_reagent Step 2: Optimize Coupling Reagent - Switch to a high-efficiency reagent (e.g., HATU, HCTU, COMU) check_reagents->optimize_reagent If quality is assured adjust_conditions Step 3: Adjust Reaction Conditions - Perform 'Double Coupling' - Extend reaction time (2-4h or longer) - Increase temperature (use with caution) optimize_reagent->adjust_conditions If coupling is still incomplete capping Step 4: Cap Unreacted Amines - Use Acetic Anhydride - Prevents deletion sequences adjust_conditions->capping If still incomplete end Proceed to Next Deprotection Step adjust_conditions->end If coupling is now complete (Negative Kaiser Test) capping->end Accept minor loss & continue

Caption: Troubleshooting workflow for low coupling efficiency.

Step 1: Verify Reagent and Solvent Quality

Before modifying the protocol, ensure that the foundational elements are correct.

  • Solvent Quality: Use high-purity, anhydrous grade solvents (especially DMF). Water content in the solvent can lead to the hydrolysis of activated esters, reducing coupling efficiency.

  • Reagent Integrity: Ensure that the Fmoc-Ile-OH-¹³C₆,¹⁵N and coupling reagents have not degraded. Store them under the recommended conditions (cool, dry, and dark).

Step 2: Optimize the Coupling Reagent

The choice of coupling reagent is the most critical factor for overcoming steric hindrance. Standard carbodiimide reagents like DIC may be insufficient. Consider switching to a more potent onium salt-based reagent.

G cluster_activation Activation Step cluster_coupling Coupling Step FmocIle Fmoc-Ile-OH-¹³C₆,¹⁵N ActiveEster Activated Ester (Highly Reactive Intermediate) FmocIle->ActiveEster CouplingReagent High-Efficiency Coupling Reagent (e.g., HATU, COMU) CouplingReagent->ActiveEster Base Base (DIPEA) Base->ActiveEster CoupledProduct Fmoc-Ile-Peptide-Resin ActiveEster->CoupledProduct PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledProduct Peptide Bond Formation

Caption: Activation and coupling pathway for Fmoc-Ile-OH.

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents for Sterically Hindered Amino Acids

Reagent ClassReagent NameKey Features & Advantages
Aminium/Uronium Salts HATU Forms highly reactive OAt esters. Considered a gold standard for difficult couplings, though relatively expensive.
HCTU Forms O-6-ClBt esters. More reactive than HBTU and offers a good balance of cost and efficiency.
COMU OxymaPure-based reagent. Efficiency is comparable to HATU, but it is safer (non-explosive byproducts) and has better solubility.
Phosphonium Salts PyBOP Generates OBt active esters. A robust and widely used reagent for routine and difficult couplings. Does not cause guanidinylation side reactions.
PyAOP Forms highly reactive OAt esters. Like HATU, it is one of the most efficient reagents due to anchimeric assistance from the pyridine nitrogen.

Experimental Protocols

Protocol 1: High-Efficiency Coupling with HATU

This protocol describes a standard method for coupling a sterically hindered amino acid using HATU as the activator.

  • Resin Preparation: Following Fmoc deprotection and thorough washing of the peptide-resin, ensure the final washes are with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ile-OH-¹³C₆,¹⁵N (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Pre-activation: Gently agitate the activation mixture for 1-2 minutes at room temperature.

  • Coupling: Add the activation mixture to the vessel containing the peptide-resin.

  • Reaction: Agitate the reaction mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, this time can be extended.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling Procedure

Use this protocol if the Kaiser test is positive after the first coupling attempt.

  • Initial Coupling: Perform the coupling as described in Protocol 1.

  • Washing: After the reaction time, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Repeat Coupling: Prepare a fresh activation mixture as described in Protocol 1 (steps 2 and 3).

  • Second Coupling: Add the new activation mixture to the resin and allow it to react for another 1-2 hours.

  • Final Wash and Monitoring: Drain the solution, wash the resin with DMF (3-5 times), and perform a final Kaiser test.

Protocol 3: Capping of Unreacted Amines

This procedure should be used to block any remaining free amines if double coupling does not result in a negative Kaiser test.

  • Resin Preparation: After the final coupling attempt and DMF washes, wash the resin with DCM (2 times) and then DMF (2 times).

  • Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., a 20% solution of acetic anhydride with 2 equivalents of DIPEA).

  • Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection step.

References

Technical Support Center: Fmoc-Ile-OH-¹³C₆,¹⁵N in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the use of Fmoc-Ile-OH-¹³C₆,¹⁵N in Solid-Phase Peptide Synthesis (SPPS). Due to its bulky side chain, isoleucine presents a degree of steric hindrance that can impact coupling efficiency. This guide offers troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Ile-OH-¹³C₆,¹⁵N and what are its primary applications?

A1: Fmoc-Ile-OH-¹³C₆,¹⁵N is a stable isotope-labeled form of the amino acid isoleucine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group for use in SPPS. The ¹³C₆ and ¹⁵N labels make it a valuable tool for quantitative proteomics, metabolomics, and biomolecular NMR studies.[1][2] These labeled peptides serve as internal standards for mass spectrometry-based quantification, allowing for precise measurement of protein and peptide abundance.

Q2: Does the isotopic labeling of Fmoc-Ile-OH-¹³C₆,¹⁵N increase its steric hindrance compared to the unlabeled version?

A2: While the ¹³C and ¹⁵N isotopes increase the mass of the molecule, they do not alter its volume or chemical reactivity in a way that significantly increases steric hindrance. For the purposes of SPPS, the physicochemical properties of the labeled and unlabeled forms are considered identical, with the exception of the mass difference.[3][] Therefore, the challenges in coupling Fmoc-Ile-OH-¹³C₆,¹⁵N are primarily due to the inherent steric bulk of the isoleucine side chain itself.

Q3: What are the main challenges associated with the use of Fmoc-Ile-OH-¹³C₆,¹⁵N in SPPS?

A3: The primary challenge is incomplete coupling due to the steric hindrance of the isoleucine side chain. This can lead to deletion sequences and lower purity of the final peptide. Additionally, sequences rich in hydrophobic amino acids like isoleucine can be prone to aggregation on the solid support, which can further impede both coupling and deprotection steps.

Q4: Can I use standard SPPS protocols for Fmoc-Ile-OH-¹³C₆,¹⁵N?

A4: While standard protocols can be a good starting point, they often require optimization to ensure complete coupling of sterically hindered amino acids like Fmoc-Ile-OH. Modifications may include the use of more potent coupling reagents, longer reaction times, and double coupling strategies.

Q5: Are there any specific side reactions to be aware of when using Fmoc-Ile-OH-¹³C₆,¹⁵N?

A5: Beyond incomplete coupling, there are no major side reactions specifically attributed to the isotopically labeled isoleucine under standard Fmoc-SPPS conditions. However, general SPPS side reactions, such as racemization, can occur, especially with prolonged activation times or the use of certain coupling reagents.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the incorporation of Fmoc-Ile-OH-¹³C₆,¹⁵N in SPPS.

Problem 1: Incomplete Coupling
  • Symptoms:

    • Positive Kaiser test (blue or purple resin beads) after the coupling step, indicating free primary amines.

    • Presence of deletion sequences (peptide missing the isoleucine residue) in the final product, detected by mass spectrometry.

    • Low overall yield of the desired peptide.

  • Solutions:

    • Optimize Coupling Reagent: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids.

    • Extend Coupling Time: Increase the reaction time to allow for the slower coupling reaction to go to completion.

    • Double Coupling: Perform the coupling step twice with fresh reagents.

    • Increase Reagent Excess: Use a higher molar excess of the Fmoc-Ile-OH-¹³C₆,¹⁵N and coupling reagents.

    • Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature can improve efficiency, but this should be done with caution to avoid side reactions.

Problem 2: Peptide Aggregation
  • Symptoms:

    • Swelling of the resin beads decreases during synthesis.

    • Slow or incomplete Fmoc deprotection, indicated by a persistent yellow color in the Kaiser test after the deprotection step.

    • Difficulty in washing the resin.

  • Solutions:

    • Use High-Swelling Resin: Employ resins with good swelling properties, such as those based on polyethylene glycol (PEG).

    • Chaotropic Agents: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.

    • "Difficult Sequence" Strategies: Incorporate backbone-modifying units like pseudoprolines or Dmb-protected amino acids in proximity to the aggregating sequence to disrupt β-sheet formation.[5]

Quantitative Data Summary

While specific comparative data for Fmoc-Ile-OH-¹³C₆,¹⁵N is limited, the following table provides general guidelines for coupling sterically hindered amino acids.

Coupling ReagentRelative PotencyTypical Equivalents (Amino Acid:Reagent:Base)Typical Coupling TimeNotes
DIC/HOBt Moderate3:3:62 - 4 hoursA cost-effective option, but may require longer coupling times or double coupling.
HBTU/HATU High3:2.9:61 - 2 hoursGenerally provide good results with hindered amino acids. HATU is often more effective than HBTU.
PyBOP/PyAOP High3:3:61 - 2 hoursEffective for hindered couplings, but can be more expensive.
COMU Very High3:2.9:630 - 60 minutesA newer generation reagent with high efficiency, often used for difficult couplings.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Ile-OH-¹³C₆,¹⁵N using HATU
  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of free primary amines (blue beads).

  • Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-Ile-OH-¹³C₆,¹⁵N (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (yellow beads). If the test is positive, proceed to the next deprotection step. If the test is negative (blue beads), perform a second coupling (double coupling) with fresh reagents.

Protocol 2: Double Coupling for Difficult Sequences
  • Follow steps 1-5 of Protocol 1.

  • After the initial 1-2 hour coupling, drain the reaction vessel.

  • Wash the resin with DMF (3 times).

  • Repeat the coupling step (Protocol 1, step 5) with a freshly prepared solution of activated Fmoc-Ile-OH-¹³C₆,¹⁵N.

  • Agitate for an additional 1-2 hours.

  • Wash the resin with DMF (5-7 times).

  • Perform a Kaiser test to confirm completion.

Visualizations

Troubleshooting_Steric_Hindrance start Start: Coupling of Fmoc-Ile-OH-¹³C₆,¹⁵N kaiser_test Perform Kaiser Test after coupling start->kaiser_test coupling_complete Coupling Complete Proceed to next cycle kaiser_test->coupling_complete Test is yellow incomplete_coupling Incomplete Coupling (Kaiser test is blue) kaiser_test->incomplete_coupling Test is blue double_coupling Perform Double Coupling incomplete_coupling->double_coupling extend_time Extend Coupling Time (e.g., to 4 hours) incomplete_coupling->extend_time potent_reagent Use More Potent Reagent (e.g., HATU, COMU) incomplete_coupling->potent_reagent check_aggregation Check for Aggregation (resin shrinking, poor swelling) incomplete_coupling->check_aggregation double_coupling->kaiser_test extend_time->kaiser_test potent_reagent->kaiser_test no_aggregation No Aggregation check_aggregation->no_aggregation No aggregation_present Aggregation Present check_aggregation->aggregation_present Yes final_check Re-evaluate Synthesis Strategy no_aggregation->final_check chaotropic_agents Use Chaotropic Agents (e.g., LiCl) aggregation_present->chaotropic_agents special_reagents Incorporate Pseudoproline or Dmb-amino acids aggregation_present->special_reagents chaotropic_agents->start special_reagents->start

Caption: Troubleshooting workflow for incomplete coupling of sterically hindered amino acids.

SPPS_Cycle start Start: Resin with Free Amine coupling Coupling: Add activated Fmoc-Ile-OH-¹³C₆,¹⁵N start->coupling wash1 Wash (DMF) coupling->wash1 deprotection Fmoc Deprotection: 20% Piperidine in DMF wash1->deprotection wash2 Wash (DMF) deprotection->wash2 next_cycle Ready for Next Coupling Cycle wash2->next_cycle next_cycle->coupling Repeat for next amino acid

Caption: Standard SPPS cycle for incorporation of Fmoc-Ile-OH-¹³C₆,¹⁵N.

References

Technical Support Center: Managing Aggregation of Peptides with Labeled Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of aggregation in peptides containing labeled isoleucine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide with labeled isoleucine aggregating?

A1: Peptide aggregation is a common issue driven primarily by hydrophobic interactions.[1] Isoleucine itself is a hydrophobic amino acid, and its presence can contribute to the self-association of peptide chains to minimize contact with the aqueous environment.[1] When you introduce a label, especially a bulky and hydrophobic fluorescent dye, you can further increase the overall hydrophobicity and introduce steric factors that promote aggregation. The label can alter the peptide's conformation, leading to the exposure of aggregation-prone regions and the formation of insoluble structures like β-sheets.[2][3]

Q2: How does the type of label on isoleucine affect aggregation?

A2: The properties of the label play a crucial role.

  • Fluorescent Dyes: Many fluorescent dyes are large, aromatic, and hydrophobic, which can significantly increase the peptide's tendency to aggregate. The specific dye used matters; for instance, pyrene is known to induce more aggregation than fluorescein.

  • Isotopic Labels: Stable isotope labels (e.g., ¹³C, ¹⁵N) are generally considered less disruptive than bulky fluorescent dyes because they only minimally alter the mass and steric profile of the amino acid.[4] However, they can still slightly influence peptide conformation and intermolecular interactions, potentially affecting solubility.

  • Label Position: The position of the label along the peptide sequence is critical. Labeling within a known aggregation-prone region can exacerbate the problem. It is often preferable to label a part of the peptide that is not directly involved in aggregation.

Q3: What are the initial signs of aggregation in my labeled peptide sample?

A3: Early detection is key to mitigating aggregation. Look for the following signs:

  • Visual Cues: The most obvious sign is the appearance of cloudiness, haziness, or visible precipitates in your solution.

  • Solubility Issues: Difficulty in dissolving the lyophilized peptide powder is a strong indicator of aggregation.

  • Inconsistent Experimental Results: High variability in bioassays, binding affinities, or spectroscopic readings can be a consequence of heterogeneous sample due to the presence of soluble aggregates.

  • Instrumental Analysis: Techniques like Dynamic Light Scattering (DLS) can detect the presence of larger species (aggregates) in a solution that appears clear to the naked eye.

Troubleshooting Guides

Issue 1: Labeled peptide is insoluble or precipitates upon dissolution.

Potential Cause: The chosen solvent is not suitable for the hydrophobic nature of the labeled peptide.

Troubleshooting Steps:

  • Systematic Solubilization:

    • Start with a small amount of your peptide.

    • First, try dissolving it in sterile, deionized water.

    • If unsuccessful, and your peptide is neutral or hydrophobic, try a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add your aqueous buffer with gentle vortexing. Caution: DMSO can oxidize peptides containing Cys, Met, or Trp.

  • pH Adjustment:

    • Determine the isoelectric point (pI) of your peptide. Peptides are least soluble at their pI.

    • Adjust the pH of your buffer to be at least 2 units away from the pI. For acidic peptides (pI < 7), use a basic buffer. For basic peptides (pI > 7), use an acidic buffer.

  • Use of Chaotropic Agents:

    • For highly aggregated peptides, consider using denaturing agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea to solubilize the peptide first, followed by dilution. Be aware that these will denature your peptide.

Issue 2: Labeled peptide solution becomes cloudy over time.

Potential Cause: The peptide is aggregating under the current storage or experimental conditions.

Troubleshooting Steps:

  • Optimize Storage Conditions:

    • Store the peptide in lyophilized form at -20°C or -80°C.

    • Once in solution, use it as quickly as possible. If storage in solution is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles.

  • Incorporate Anti-Aggregation Excipients:

    • Sugars and Polyols: Sucrose, trehalose, and glycerol can stabilize peptides in solution.

    • Amino Acids: Arginine and glutamic acid can help to suppress aggregation.

    • Detergents: Low concentrations of non-ionic detergents (e.g., Tween 20, Triton X-100) can prevent hydrophobic aggregation. Start with very low concentrations (e.g., 0.01%) and optimize.

  • Control Peptide Concentration:

    • Work with the lowest peptide concentration that is feasible for your experiment. Aggregation is often a concentration-dependent process.

Quantitative Data Summary

The following tables summarize quantitative data on factors influencing peptide aggregation.

Table 1: Effect of pH on Peptide Solubility

Peptide TypeIsoelectric Point (pI)Recommended Buffer pH for Solubilization
Acidic< 6.0> 7.0
Basic> 8.0< 6.0
Neutral/Hydrophobic6.0 - 8.0Use of organic co-solvents or pH far from pI

Table 2: Common Anti-Aggregation Additives and Their Working Concentrations

AdditiveTypical Working ConcentrationMechanism of ActionNotes
L-Arginine50 - 500 mMSuppresses aggregation by interacting with hydrophobic and charged groups.Generally non-denaturing.
Sucrose/Trehalose5% - 10% (w/v)Stabilizes native peptide structure through preferential exclusion.Commonly used in formulations.
Tween 20/800.01% - 0.1% (v/v)Non-ionic surfactant that reduces hydrophobic interactions.Can interfere with some assays.
Guanidine HCl2 - 6 MStrong denaturant that disrupts aggregates.Will unfold the peptide.
Urea2 - 8 MStrong denaturant that disrupts aggregates.Will unfold the peptide.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics

This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.

Materials:

  • Labeled peptide stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Thioflavin T (ThT) stock solution (1 mM in water)

  • 96-well black, clear-bottom microplate

Procedure:

  • Preparation of Reagents:

    • Prepare the labeled peptide solution at the desired concentration in the assay buffer.

    • Prepare a ThT working solution by diluting the stock solution to a final concentration of 25 µM in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add your peptide solution to the wells.

    • Add the ThT working solution to each well.

    • Include control wells with buffer and ThT only (for background subtraction).

  • Measurement:

    • Place the plate in a fluorescence plate reader capable of bottom reading and maintaining a constant temperature (e.g., 37°C).

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Take fluorescence readings at regular intervals (e.g., every 10-15 minutes) with intermittent shaking to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence from the readings of the peptide-containing wells.

    • Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag time and the rate of aggregation.

Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of particles in a solution.

Materials:

  • Labeled peptide solution, filtered through a 0.2 µm filter

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation:

    • Prepare the peptide solution in the desired buffer.

    • Filter the sample to remove any dust or extraneous particles. Also, prepare a buffer-only control, filtered in the same manner.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the measurement parameters, including temperature and solvent viscosity.

  • Measurement:

    • First, measure the buffer-only control to ensure there is no contamination.

    • Place the cuvette containing the peptide sample into the instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the measurement according to the instrument's instructions.

  • Data Analysis:

    • The instrument software will provide a size distribution profile. The presence of particles with a significantly larger hydrodynamic radius than the expected monomeric peptide indicates aggregation. The polydispersity index (PDI) gives an indication of the heterogeneity of the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_troubleshooting Troubleshooting start Lyophilized Labeled Peptide solubilize Systematic Solubilization (Water, Organic Solvent, pH Adjustment) start->solubilize filter Filter Sample (0.2 µm) solubilize->filter dls Dynamic Light Scattering (DLS) - Initial size distribution - Presence of aggregates filter->dls tht Thioflavin T (ThT) Assay - Aggregation kinetics - Lag time, rate dls->tht cd Circular Dichroism (CD) - Secondary structure changes - β-sheet formation tht->cd optimize Optimize Conditions - Additives (Arginine, Sugars) - Lower Concentration - Different Buffer cd->optimize retest Re-analyze Aggregation optimize->retest

Caption: A general workflow for the preparation and analysis of labeled peptides prone to aggregation.

aggregation_pathway cluster_factors Factors Promoting Aggregation Monomer Labeled Peptide Monomer Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Insoluble Fibrils (β-sheet rich) Protofibril->Fibril Factors - High Hydrophobicity (Label) - High Concentration - pH near pI - Temperature - Agitation

Caption: A simplified pathway of fibrillar peptide aggregation.

References

Technical Support Center: Optimizing Cleavage of Peptides with Fmoc-Ile-OH-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of synthetic peptides containing the stable isotope-labeled amino acid, Fmoc-L-Isoleucine-(¹³C₆, ¹⁵N).

Frequently Asked Questions (FAQs)

Q1: Does the presence of ¹³C and ¹⁵N isotopes in Fmoc-Ile-OH-¹³C₆,¹⁵N affect the cleavage process?

A1: No, the stable isotopes ¹³C and ¹⁵N do not alter the chemical reactivity of the isoleucine residue.[1][2][3] Therefore, the cleavage and deprotection strategy for a peptide containing Fmoc-Ile-OH-¹³C₆,¹⁵N will be the same as for its unlabeled counterpart. The optimization process should focus on the overall peptide sequence, particularly the presence of other sensitive or bulky, hydrophobic amino acids.

Q2: What is a good starting cleavage cocktail for a peptide containing Fmoc-Ile-OH-¹³C₆,¹⁵N?

A2: A trifluoroacetic acid (TFA)-based cocktail is the standard for cleaving peptides from most resins used in Fmoc solid-phase peptide synthesis (SPPS). A common and effective general-purpose cocktail is "Reagent K". For peptides without particularly sensitive residues, a simpler mixture of TFA, water, and triisopropylsilane (TIS) is often sufficient.

Q3: I am observing incomplete cleavage of my isoleucine-containing peptide. What could be the cause and how can I resolve it?

A3: Incomplete cleavage of peptides rich in bulky, hydrophobic residues like isoleucine can be due to poor resin swelling or steric hindrance. To address this, you can:

  • Extend the cleavage time: While a standard cleavage is 2-3 hours, extending it to 4 hours may improve yields.[4]

  • Ensure adequate resin swelling: Use a sufficient volume of the cleavage cocktail to ensure the resin is fully submerged and agitated.[4]

  • Re-cleave the resin: After filtering the initial cleavage solution, you can wash the resin with a fresh aliquot of the cleavage cocktail to recover any remaining peptide.

Q4: My hydrophobic peptide, containing the labeled isoleucine, is not precipitating well in cold ether. What should I do?

A4: Poor precipitation is a common issue with hydrophobic peptides. Here are some troubleshooting steps:

  • Ensure the ether is sufficiently cold: Use diethyl ether pre-chilled to -20°C or colder.

  • Increase the volume of ether: A larger volume of cold ether can enhance precipitation.

  • Concentrate the TFA solution: Before adding to ether, carefully reduce the volume of the TFA filtrate by gently blowing a stream of nitrogen over the surface.

  • Try a different precipitation solvent: A 1:1 mixture of diethyl ether and pentane may be more effective for some hydrophobic peptides.

  • Alternative workup: If precipitation fails, the TFA can be removed under high vacuum (using a proper trap for the acid), and the resulting oil can be dissolved in a suitable solvent for direct purification by HPLC.

Q5: What are the common side reactions to be aware of when cleaving peptides with isoleucine, and how can they be minimized?

A5: While isoleucine itself is not particularly reactive, other residues in the peptide sequence can be susceptible to side reactions from carbocations generated during the cleavage of protecting groups. The bulky nature of isoleucine can sometimes contribute to aggregation, which may trap reactive species. The choice of scavengers in the cleavage cocktail is crucial for minimizing these side reactions. For instance, triisopropylsilane (TIS) is an effective scavenger for tert-butyl cations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete cleavage.Extend the cleavage reaction time to 4 hours. Ensure adequate agitation and volume of cleavage cocktail. Re-cleave the resin with a fresh cocktail.
Peptide is soluble in the precipitation solvent.Use a larger volume of ice-cold diethyl ether. Try a 1:1 ether/pentane mixture. Concentrate the TFA solution before precipitation.
Presence of Unexpected Peaks in HPLC/Mass Spectrometry Incomplete removal of side-chain protecting groups from other residues.Ensure the appropriate cleavage cocktail and reaction time for all protecting groups in your sequence.
Side reactions caused by reactive carbocations.Use a cleavage cocktail with a suitable scavenger (e.g., TIS, EDT, thioanisole) depending on the amino acids present in your peptide.
Crude Peptide is Insoluble The hydrophobic nature of the final peptide.Attempt to dissolve the peptide in organic solvents like DMSO or DMF before diluting it into the purification buffer. Consider synthesizing the peptide with a temporary hydrophilic tag.

Experimental Protocols

Standard Cleavage Protocol (Reagent B)

This protocol is suitable for many peptides, especially those containing trityl-based protecting groups.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Reaction vessel with a sintered glass filter

  • Shaker or rotator

  • Centrifuge

Procedure:

  • Resin Preparation: Transfer the dry peptide-resin to a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For "Reagent B", combine the following:

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1-2 hours.

  • Peptide Isolation: Filter the TFA solution containing the cleaved peptide into a collection tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether or MTBE while gently stirring. A white precipitate of the peptide should form.

  • Pelleting and Washing: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Cleavage Protocol for Peptides with Sensitive Residues (Reagent K)

This protocol is recommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.

Materials:

  • Same as the standard protocol, with the addition of thioanisole and 1,2-ethanedithiol (EDT).

Procedure:

  • Resin Preparation: Follow the standard protocol.

  • Cleavage Cocktail Preparation: Prepare "Reagent K" fresh by combining:

    • Trifluoroacetic acid (TFA): 82.5% (v/v)

    • Phenol: 5% (w/v)

    • Water: 5% (v/v)

    • Thioanisole: 5% (v/v)

    • 1,2-ethanedithiol (EDT): 2.5% (v/v)

  • Cleavage Reaction and Workup: Follow steps 3-7 of the standard protocol. The cleavage time is typically 2-3 hours.

Cleavage Cocktail Compositions

Reagent Name Composition Primary Application
Reagent B TFA/Phenol/Water/TIS (88:5:5:2, v/v/v/v)General use, good for trityl-based protecting groups. "Odorless" alternative to thiol-containing cocktails.
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v)Peptides with sensitive residues (Cys, Met, Trp, Tyr).
TFA/TIS/Water TFA/TIS/Water (95:2.5:2.5, v/v/v)Peptides without sensitive residues.
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2, v/v/v/v)Peptides with arginine residues protected by sulfonyl groups (e.g., Pmc, Mtr).

Visualizations

Cleavage Cocktail Selection Workflow

CleavageCocktailSelection start Start: Peptide Sequence Analysis sensitive_residues Does the peptide contain Cys, Met, Trp, or Tyr? start->sensitive_residues arg_residues Does the peptide contain Arg(Pmc/Mtr)? sensitive_residues->arg_residues No reagent_k Use Reagent K: TFA/Phenol/Water/ Thioanisole/EDT sensitive_residues->reagent_k Yes hydrophobic_peptide Is the peptide highly hydrophobic? arg_residues->hydrophobic_peptide No reagent_r Use Reagent R: TFA/Thioanisole/ EDT/Anisole arg_residues->reagent_r Yes reagent_b Use Reagent B: TFA/Phenol/Water/TIS hydrophobic_peptide->reagent_b Yes standard_tfa Use Standard Cocktail: TFA/TIS/Water hydrophobic_peptide->standard_tfa No troubleshoot Troubleshoot Precipitation (e.g., ether/pentane, concentration) reagent_b->troubleshoot PeptideCleavageWorkflow start Start: Dry Peptide-Resin prepare_cocktail Prepare Fresh Cleavage Cocktail start->prepare_cocktail cleavage Cleavage Reaction (1-4 hours agitation) prepare_cocktail->cleavage filtration Filter to Separate Resin cleavage->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation centrifugation Pellet Peptide via Centrifugation precipitation->centrifugation wash Wash Pellet with Cold Ether (2-3x) centrifugation->wash dry Dry Peptide Pellet wash->dry analysis Analysis (HPLC/MS) dry->analysis

References

Technical Support Center: Racemization of Fmoc-Ile-OH-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to the racemization of Fmoc-Ile-OH-¹³C₆,¹⁵N during its activation for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate epimerization in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for Fmoc-Ile-OH-¹³C₆,¹⁵N?

A1: Racemization is the conversion of an enantiomerically pure substance, such as L-isoleucine, into a mixture containing both L- and D-isomers. In peptide synthesis, the activation of the carboxylic acid of an N-protected amino acid is a critical step for amide bond formation. However, this activation can also lead to the loss of stereochemical integrity at the α-carbon. For Fmoc-Ile-OH-¹³C₆,¹⁵N, this results in the incorporation of D-allo-isoleucine into the peptide sequence, which can drastically alter the peptide's structure, biological activity, and therapeutic efficacy. Urethane-protected amino acids, like Fmoc derivatives, are generally considered resistant to racemization, but it can still occur under certain conditions.[1][2]

Q2: What are the primary mechanisms leading to racemization during the activation of Fmoc-amino acids?

A2: There are two main pathways for racemization during peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the Fmoc-amino acid can cyclize to form a planar oxazolone intermediate. This intermediate is susceptible to deprotonation and reprotonation at the alpha-carbon, which can lead to a loss of the original stereochemistry.[1]

  • Direct Enolization (α-Proton Abstraction): A strong base can directly remove the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in racemization.[1][3]

Q3: Which factors influence the extent of racemization of Fmoc-Ile-OH-¹³C₆,¹⁵N?

A3: Several factors during the activation and coupling steps can influence the degree of racemization:

  • Coupling Reagents: Carbodiimides like DCC and DIC can cause significant racemization if used without suppressing additives. Phosphonium and aminium/uronium reagents (e.g., HBTU, HATU, PyBOP) are generally efficient but can still lead to racemization, especially with sensitive amino acids.

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and Oxyma Pure is crucial for suppressing racemization by forming active esters that are less prone to epimerization. HOAt and Oxyma Pure are often considered highly effective.

  • Base: The strength and steric hindrance of the base used can impact racemization. Strong, non-hindered bases can increase the rate of α-proton abstraction. N,N-diisopropylethylamine (DIPEA) is commonly used, but for sensitive couplings, a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable.

  • Activation Time: Prolonged pre-activation times increase the opportunity for the activated amino acid to racemize before coupling.

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes reducing racemization. However, solvent choice is often dictated by reagent solubility and resin swelling.

Troubleshooting Guide

Issue: Significant racemization of Fmoc-Ile-OH-¹³C₆,¹⁵N is detected in the final peptide.

This common issue can often be traced back to the coupling step. Follow this step-by-step guide to troubleshoot and mitigate the problem.

Step 1: Review Your Activation and Coupling Protocol

A critical evaluation of your reagents and reaction conditions is the first step in identifying the source of racemization.

start High Racemization Detected reagents Review Coupling Reagents and Additives start->reagents base Evaluate Base Choice and Concentration reagents->base conditions Assess Reaction Conditions (Time, Temperature, Solvent) base->conditions protocol Implement Optimized Protocol conditions->protocol verify Verify Purity with Chiral Analysis protocol->verify

Caption: Troubleshooting workflow for minimizing racemization.

Step 2: Optimize Coupling Reagents and Additives

The choice of coupling reagent and the presence of an appropriate additive are paramount in preventing racemization.

Table 1: Impact of Coupling Agents on Racemization

Coupling ReagentAdditive% D-Isomer Formation (Example with Fmoc-Ser(tBu)-OH)Recommendation
DICNoneHighNot Recommended. Always use with an additive.
DICHOBtLowerA standard combination, but newer additives may be more effective.
DICOxyma PureLowRecommended. Oxyma is a highly effective and safer alternative to HOBt.
HBTUHOBt/DIPEAVariableCan cause racemization, especially with sensitive amino acids.
HATUHOAt/DIPEALowGenerally more efficient and less prone to racemization than HBTU.

Data presented is illustrative and based on general findings in peptide synthesis literature. Actual percentages can vary based on the specific amino acid and reaction conditions.

Solution:

  • If using a carbodiimide like DIC, ensure the inclusion of an additive such as Oxyma Pure or HOAt.

  • Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin immediately after preparation.

Step 3: Optimize Base and Reaction Conditions

The choice of base and the physical parameters of the reaction can significantly influence the level of racemization.

Solution:

  • Base Selection: If using DIPEA, consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction.

  • Temperature Control: Perform the coupling reaction at a lower temperature, for instance, at 0°C, to slow down the rate of racemization.

  • Solvent Choice: Where possible, experiment with less polar solvents, while ensuring adequate solubility of reagents and proper resin swelling.

Experimental Protocols

Protocol 1: Standard Coupling Cycle to Minimize Racemization

This protocol provides a general guideline for a coupling cycle designed to reduce the risk of racemization.

cluster_deprotection Deprotection cluster_activation Activation & Coupling cluster_post_coupling Post-Coupling deprotect 1. Remove Fmoc group (e.g., 20% piperidine in DMF) wash1 2. Wash resin (e.g., 3x with DMF) deprotect->wash1 activate 3. In a separate vessel, dissolve: - 3-5 eq. Fmoc-Ile-OH-¹³C₆,¹⁵N in DMF - 3-5 eq. Oxyma Pure - 3-5 eq. DIC wash1->activate preactivate 4. Pre-activate for 1-5 minutes activate->preactivate couple 5. Add activation mixture to resin and couple for 1-2 hours at RT preactivate->couple monitor 6. Monitor reaction completion (e.g., Kaiser test) couple->monitor wash2 7. Wash resin (e.g., 3x with DMF) monitor->wash2

Caption: Standard experimental workflow for a coupling cycle.

Methodology:

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol, such as treatment with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate reaction vessel, dissolve 3-5 equivalents of Fmoc-Ile-OH-¹³C₆,¹⁵N in DMF. Add 3-5 equivalents of Oxyma Pure, followed by 3-5 equivalents of Diisopropylcarbodiimide (DIC).

  • Pre-activation: Allow the mixture to pre-activate for a short period, typically 1-5 minutes.

  • Coupling: Add the activation mixture to the washed resin. Let the coupling reaction proceed for 1-2 hours at room temperature.

  • Monitoring: Check for reaction completion using a suitable test, such as the Kaiser test.

  • Final Washing: Wash the resin with DMF to remove excess reagents and soluble byproducts.

Protocol 2: Quantification of Racemization by Chiral HPLC Analysis

This protocol outlines the steps to determine the percentage of D-allo-isoleucine in the final peptide product.

Methodology:

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).

  • Total Acid Hydrolysis: Hydrolyze a sample of the crude peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Sample Preparation: Dry the hydrolysate to remove the acid. Re-dissolve the amino acid mixture in a suitable buffer.

  • Chiral HPLC Analysis: Inject the prepared sample onto a chiral HPLC column. Use an appropriate mobile phase to separate the L-isoleucine and D-allo-isoleucine enantiomers. The percentage of racemization can be calculated from the relative peak areas of the two isomers.

By implementing these troubleshooting strategies and optimized protocols, researchers can significantly reduce the risk of racemization of Fmoc-Ile-OH-¹³C₆,¹⁵N, ensuring the synthesis of peptides with high stereochemical purity.

References

Technical Support Center: Troubleshooting SILAC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.

Clarification on Fmoc-Ile-OH-13C6,15N in SILAC

A critical point to address is the role of Fmoc-protected amino acids in SILAC experiments.

Question: Can I use this compound for SILAC labeling?

Answer: No, this compound is not suitable for SILAC experiments. Here's why:

  • SILAC requires metabolic incorporation: SILAC relies on cells actively growing and incorporating isotopically labeled amino acids into newly synthesized proteins through the natural process of translation. The amino acids used for SILAC must be in a form that the cell's translational machinery can utilize.[1][2]

  • Fmoc protection blocks incorporation: The Fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group used in chemical peptide synthesis to prevent unwanted reactions at the amino terminus of an amino acid.[3][4] This protective group renders the amino acid unrecognizable by the cell's protein synthesis machinery, thus preventing its incorporation into proteins in living cells.

  • Intended use: Fmoc-protected labeled amino acids, such as this compound, are designed for the in vitro chemical synthesis of isotopically labeled peptides. These peptides can then be used as internal standards for targeted mass spectrometry-based quantification.

For SILAC, you should use unlabeled, "heavy" amino acids like L-Isoleucine (13C6, 15N).

Frequently Asked Questions (FAQs) for SILAC Experiments

Q1: What are the most common sources of error in SILAC experiments?

A1: The most frequently encountered issues that can lead to quantification errors in SILAC experiments include:

  • Incomplete incorporation of the heavy isotopic amino acids.

  • The metabolic conversion of arginine to other amino acids, most commonly proline.

  • Errors introduced during the mixing of the 'light' and 'heavy' cell populations.

  • Variability in sample preparation and mass spectrometry analysis.

Q2: How can I ensure complete incorporation of the heavy amino acids?

A2: Achieving near-complete incorporation (ideally >97%) is crucial for accurate quantification. To ensure this:

  • Use dialyzed fetal bovine serum (FBS): Standard FBS contains unlabeled amino acids that will compete with the heavy-labeled ones, leading to incomplete labeling.

  • Sufficient cell doublings: Cells need to undergo a sufficient number of divisions in the SILAC medium to dilute out the existing 'light' proteins. Typically, 5-6 cell doublings are recommended.

  • Monitor incorporation: Before starting the experiment, it is advisable to perform a pilot study to determine the optimal labeling time for your specific cell line by mass spectrometry.

  • Healthy cell culture: Ensure that the cells are healthy, actively dividing, and free from contamination.

Q3: What is arginine-to-proline conversion and how can I prevent it?

A3: Some cell lines can metabolically convert arginine to proline. If you are using heavy-labeled arginine, this will result in the production of heavy-labeled proline, which can complicate data analysis and lead to inaccurate quantification.

To mitigate this:

  • Supplement with L-proline: Adding an excess of unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium can suppress the conversion of heavy arginine to heavy proline.

  • Use an arginase inhibitor: Although less common, the use of an arginase inhibitor can be considered.

  • Genetic modification: For organisms amenable to genetic manipulation, deleting the genes responsible for arginine catabolism can abolish the conversion.

Q4: How can I minimize errors during sample mixing?

A4: Accurate mixing of the 'light' and 'heavy' cell populations is critical for accurate relative quantification.

  • Accurate cell counting: Use a reliable method for cell counting to ensure a 1:1 ratio of cells from the different conditions.

  • Mix early: Whenever possible, mix the cell populations before cell lysis to minimize variability from sample handling.

  • Label-swap replicates: Performing a biological replicate where the labels are swapped (i.e., the control is 'heavy' and the treated sample is 'light') can help to identify and correct for experimental errors.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your SILAC experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Incorporation of Heavy Amino Acids 1. Insufficient cell doublings. 2. Use of non-dialyzed FBS. 3. Poor cell health or contamination. 4. Incorrect concentration of heavy amino acids.1. Increase the number of cell passages in SILAC medium (aim for at least 5-6 doublings). 2. Always use dialyzed FBS to minimize competition from unlabeled amino acids. 3. Regularly check cell viability and test for mycoplasma contamination. 4. Verify the concentration of labeled amino acids in your custom-made medium.
Arginine-to-Proline Conversion Detected 1. Cell line has high arginase activity. 2. SILAC medium lacks sufficient proline.1. Supplement the SILAC medium with at least 200 mg/L of unlabeled L-proline. 2. If the problem persists, consider using a different labeled amino acid combination if compatible with your experimental design.
High Variation Between Replicates 1. Inconsistent sample preparation. 2. Errors in cell counting and mixing. 3. LC-MS system instability.1. Standardize all sample preparation steps, including protein extraction, digestion, and cleanup. 2. Use a precise cell counting method and mix samples at the earliest possible stage. 3. Perform a label-swap replicate to identify and correct for systematic errors. 4. Run system suitability tests to ensure the LC-MS is performing optimally.
Low Number of Identified/Quantified Proteins 1. Insufficient starting material. 2. Inefficient protein digestion. 3. Poor fractionation or sample loss. 4. Suboptimal mass spectrometry settings.1. Increase the amount of protein used for the analysis. 2. Optimize the digestion protocol (enzyme-to-protein ratio, digestion time, temperature). 3. Evaluate your fractionation strategy and sample handling to minimize losses. 4. Optimize MS parameters for sensitivity and acquisition speed.
Unexpected Protein Ratios 1. Incomplete labeling leading to skewed ratios. 2. Arginine-to-proline conversion affecting peptide intensities. 3. Errors in data analysis.1. Verify labeling efficiency; if incomplete, adjust ratios in your analysis software or repeat the labeling. 2. Account for arginine-to-proline conversion in your data analysis software by including the mass shift on proline as a variable modification. 3. Carefully review the settings in your quantification software (e.g., MaxQuant, Proteome Discoverer).

Visualizing Key SILAC Processes

General SILAC Experimental Workflow

SILAC_Workflow cluster_labeling Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing & Analysis light Light Amino Acids (e.g., 12C6-Arg, 12C6-Lys) control Control Cells light->control heavy Heavy Amino Acids (e.g., 13C6-Arg, 13C6-Lys) treated Treated Cells heavy->treated mix Mix Cell Populations (1:1) control->mix treated->mix lyse Cell Lysis & Protein Extraction mix->lyse digest Protein Digestion (e.g., Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

Caption: A generalized workflow for a typical two-plex SILAC experiment.

Arginine-to-Proline Metabolic Conversion Pathway

Arginine_Conversion cluster_pathway Metabolic Pathway cluster_enzymes Enzymes Arg Heavy Arginine (13C6, 15N4) Orn Heavy Ornithine Arg->Orn  Arginase GSA Heavy Glutamate-γ-semialdehyde Orn->GSA  OAT Pro Heavy Proline (Incorporated into proteins) GSA->Pro  Spontaneous  cyclization arginase Arginase OAT Ornithine Aminotransferase P5CS Pyrroline-5-carboxylate synthase

Caption: The metabolic pathway showing the conversion of arginine to proline.

References

Improving mass spectrometry signal for peptides with Fmoc-Ile-OH-13C6,15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Fmoc-Ile-OH-13C6,15N for peptide synthesis and subsequent mass spectrometry (MS) analysis. The focus is on enhancing signal intensity and ensuring accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in my peptide for mass spectrometry?

Using a stable isotope-labeled (SIL) amino acid like this compound allows you to create a "heavy" version of your target peptide. This heavy peptide serves as an ideal internal standard for quantitative proteomics.[1][2][3] When spiked into a sample, it allows for precise and accurate quantification of the corresponding native ("light") peptide by comparing the signal intensities of the heavy and light versions, a method known as stable isotope dilution (SID).[2] This approach corrects for variations in sample preparation and instrument performance.[1]

Q2: Will the isotopic labels on the isoleucine residue affect my peptide's chromatographic behavior?

No, the effect on retention time is negligible. Stable isotope-labeled peptides have virtually identical physicochemical properties to their unlabeled counterparts. This ensures that the heavy (labeled) and light (native) peptides co-elute during liquid chromatography (LC), which is essential for accurate quantification.

Q3: What is the precise mass difference I should expect between my labeled and unlabeled peptide?

The incorporation of one this compound residue will result in a specific mass shift. The six ¹³C atoms add 6 Daltons, and the one ¹⁵N atom adds 1 Dalton, for a total mass increase of 7 Daltons compared to the peptide containing the natural isotopes.

Table 1: Mass Contribution from Isotopes in this compound

Isotope Natural Abundant Mass Heavy Isotope Mass Number of Atoms Total Mass Shift (Da)
Carbon 12 13 6 +6
Nitrogen 14 15 1 +1

| Total | | | | +7 |

Troubleshooting Guide: Peptide Synthesis & Purity

Poor MS signal often originates from issues during peptide synthesis. A low-quality or impure peptide will invariably lead to challenges in analysis.

Q4: I'm observing a low yield of my final peptide product. How does this impact my MS signal?

A low synthesis yield directly translates to less peptide available for analysis, which can result in a weak signal that is difficult to distinguish from background noise. Low yields can stem from incomplete coupling reactions during Solid Phase Peptide Synthesis (SPPS).

To address this, ensure optimal coupling conditions.

Experimental Protocol: Standard this compound Coupling

This protocol outlines a general procedure for coupling the labeled amino acid during Fmoc-SPPS.

  • Resin Preparation: Start with your peptide-resin after the previous amino acid's Fmoc group has been removed (deprotected) with a piperidine solution and washed thoroughly with Dimethylformamide (DMF).

  • Activation Mixture: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve 4 equivalents of this compound and 3.95 equivalents of an activator like HBTU in DMF.

  • Activation: Add 8 equivalents of a base such as Diisopropylethylamine (DIPEA) to the activation mixture. Allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

  • Washing: After the coupling reaction, drain the vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. Proceed to the next deprotection step.

cluster_workflow Fmoc-SPPS Cycle for Labeled Ile start Start with Deprotected Peptide-Resin activate Prepare & Activate This compound start->activate couple Add Activated Mix to Resin (Coupling Reaction) activate->couple wash Wash Resin (Remove Excess Reagents) couple->wash confirm Confirm Complete Coupling (e.g., Kaiser Test) wash->confirm confirm->couple Failure (Recouple) next_step Proceed to Next Fmoc Deprotection confirm->next_step Success

Caption: Workflow for a single coupling cycle in Fmoc Solid Phase Peptide Synthesis (SPPS).

Impurity peaks complicate spectra, suppress the signal of your target peptide, and interfere with quantification. The sources are typically from the synthesis process itself.

  • Reagent Purity: The starting this compound should be of high purity (>98%). Low-purity reagents can introduce deletion sequences or other contaminants.

  • Side Reactions: Aspartimide formation is a common side reaction in Fmoc chemistry if an aspartic acid residue is present, leading to by-products.

  • Incomplete Deprotection: Failure to completely remove all protecting groups (both the temporary Fmoc and the permanent side-chain groups) during and after synthesis will result in adducts with higher masses.

cluster_sources Potential Sources of Impurities center_node Observed Impurities in Mass Spectrum reagent Low Purity of Fmoc-Amino Acid center_node->reagent side_reaction Synthesis Side Reactions (e.g., Aspartimide Formation) center_node->side_reaction deprotection Incomplete Removal of Protecting Groups center_node->deprotection handling Sample Handling (e.g., Keratin Contamination) center_node->handling

Caption: Common sources of impurities observed during the mass spectrometry of synthetic peptides.

Troubleshooting Guide: LC-MS Method Optimization

A pure peptide still requires an optimized analytical method to achieve a strong and reproducible signal.

Q6: My heavy peptide signal is weak. How can I optimize my LC-MS method for better sensitivity?

Optimizing both the liquid chromatography separation and the mass spectrometer settings is critical for maximizing the signal-to-noise ratio.

Liquid Chromatography (LC) Optimization
  • Sample Cleanup: Before injection, always desalt and purify your peptide sample using a C18 ZipTip or similar solid-phase extraction method. This removes synthesis salts and other contaminants that suppress the MS signal.

  • Column Selection: Use a high-quality reversed-phase column (e.g., C18) with a suitable particle size (1.7-2.1 µm) for high resolution. For peptides over 30 amino acids, a column with a wider pore size (300 Å) is recommended.

  • Mobile Phase Additives: The choice of acidic modifier in your mobile phase is crucial. Trifluoroacetic acid (TFA) provides excellent chromatography but is a known signal suppressor in MS. Formic acid (FA) is the preferred alternative for MS applications as it causes significantly less signal suppression.

Table 2: Comparison of Common Mobile Phase Additives for Peptide LC-MS

Additive Typical Concentration Chromatographic Performance MS Signal Impact Recommendation
Trifluoroacetic Acid (TFA) 0.1% Excellent peak shape Strong ion suppression Avoid for high-sensitivity MS
Formic Acid (FA) 0.1% Good peak shape Minimal ion suppression Highly Recommended

| Acetic Acid (AA) | 0.1% - 1% | Moderate peak shape | Low ion suppression | Good alternative to FA |

Mass Spectrometry (MS) Optimization
  • Use Targeted Acquisition: For quantification, avoid full-scan mode. Instead, use a targeted mode like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which is the gold standard for peptide quantification. This method isolates a specific precursor ion and monitors its characteristic fragment ions, dramatically increasing sensitivity and selectivity.

  • Optimize Ion Source Parameters: Tune the electrospray ionization (ESI) source settings, including spray voltage, sheath and auxiliary gas flows, and capillary temperature, to maximize the ion current for your specific peptide.

  • Optimize Collision Energy: In SRM/MRM mode, the collision energy used to fragment your peptide must be optimized for each precursor-to-fragment transition to achieve the strongest signal. Perform a collision energy optimization experiment for both your light and heavy peptides.

cluster_lc LC Optimization cluster_ms MS Optimization start Weak MS Signal Detected lc_check Is Sample Clean? start->lc_check lc_cleanup Perform SPE Cleanup (e.g., C18 ZipTip) lc_check->lc_cleanup No lc_mobile Is Mobile Phase MS-Compatible? lc_check->lc_mobile Yes lc_cleanup->lc_mobile lc_switch Switch from TFA to 0.1% Formic Acid lc_mobile->lc_switch No lc_column Optimize LC Column & Gradient lc_mobile->lc_column Yes lc_switch->lc_column ms_mode Using Targeted Mode? (SRM/MRM) lc_column->ms_mode ms_switch Switch to SRM/MRM for Quantification ms_mode->ms_switch No ms_tune Tune Ion Source Parameters ms_mode->ms_tune Yes ms_switch->ms_tune ms_ce Optimize Collision Energy (CE) ms_tune->ms_ce end Improved Signal Achieved ms_ce->end

Caption: A logical workflow for troubleshooting and improving a weak mass spectrometry signal.

References

Fmoc-Ile-OH-13C6,15N stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fmoc-Ile-OH-13C6,15N. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this isotopically labeled amino acid in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and purity of this compound. Below is a summary of recommended storage conditions for the solid compound and when in solution.

FormStorage TemperatureDurationRecommendations
Solid Powder +2°C to +8°CUp to 2 yearsStore desiccated and protected from light.[1]
-20°CUp to 3 yearsFor long-term storage.
In Solvent (e.g., DMF) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsPreferred for longer-term solution storage.

Q2: Does the isotopic labeling of this compound affect its chemical stability or reactivity compared to the unlabeled compound?

No, the stable isotopic labeling with ¹³C and ¹⁵N does not alter the chemical properties, stability, or reactivity of the molecule. The labeled and unlabeled compounds are chemically identical and can be used interchangeably in synthetic protocols without modification. The primary difference is the molecular weight, which allows for its use as a tracer in mass spectrometry-based applications.

Q3: What are the common signs of degradation for Fmoc-protected amino acids?

Degradation of Fmoc-amino acids, including this compound, can occur with improper storage or handling. Common signs of degradation include:

  • Discoloration: The white to off-white powder may develop a yellowish tint.

  • Reduced Purity: HPLC analysis may show additional peaks corresponding to impurities.

  • Poor Solubility: The compound may not dissolve readily in the appropriate solvent.

  • Failed Coupling Reactions: Degraded material will lead to lower yields or failed couplings in solid-phase peptide synthesis (SPPS).

Q4: What are potential side reactions involving Fmoc-amino acids during solid-phase peptide synthesis (SPPS)?

While isoleucine is not typically considered a "problematic" amino acid in terms of side reactions, general issues with Fmoc-SPPS can occur:

  • Aspartimide formation: This is a common side reaction with aspartic acid residues, but not with isoleucine.[2][3]

  • Racemization: Activation of the carboxylic acid can lead to some degree of racemization, although this is more pronounced for amino acids like histidine and cysteine. Using modern coupling reagents like HBTU/HOBt can minimize this.

  • Diketopiperazine formation: This can occur at the dipeptide stage, especially if proline is one of the first two amino acids.

  • Incomplete Fmoc deprotection: This leads to truncated peptide sequences.

  • Incomplete coupling: This results in deletion sequences.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound.

Issue 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS)

A low yield of the final peptide can be attributed to several factors. The following guide will help you troubleshoot the most common causes.

Symptoms:

  • Low final peptide quantity after cleavage and purification.

  • Mass spectrometry analysis of the crude product shows a complex mixture of shorter peptides.

Possible Causes and Solutions:

CauseDiagnostic TestSolution
Incomplete Fmoc Deprotection Kaiser test (ninhydrin test) after the deprotection step. A negative result (yellow beads) indicates incomplete deprotection.- Extend the deprotection time or perform a second deprotection step. - Use a fresh solution of 20% piperidine in DMF.
Poor Coupling Efficiency Kaiser test after the coupling step. A positive result (blue beads) indicates unreacted free amines.- Double couple the this compound. - Increase the concentration of the amino acid and coupling reagents. - Use a more efficient coupling reagent such as HATU or HCTU.
Peptide Aggregation Difficult to diagnose directly, but often occurs with hydrophobic sequences.- Switch to a more polar solvent like N-methylpyrrolidone (NMP). - Perform the coupling at a higher temperature.
Degraded this compound HPLC analysis of the starting material.- Use a fresh, high-purity batch of the amino acid. - Ensure proper storage conditions have been maintained.
Issue 2: Unexpected Masses in Mass Spectrometry Analysis

The presence of unexpected masses in the final product can indicate side reactions or impurities.

Symptoms:

  • Mass peaks that do not correspond to the target peptide or expected deletion/truncation sequences.

Possible Causes and Solutions:

CauseDiagnostic ApproachSolution
Incomplete Removal of Side-Chain Protecting Groups Review the mass difference. For example, a +56 Da difference could indicate a remaining tert-butyl group.- Increase the cleavage time or use a stronger cleavage cocktail.
Formation of Adducts Check for masses corresponding to common adducts (e.g., +22 for sodium, +38 for potassium).- Use high-purity solvents and reagents.
Racemization Chiral chromatography.- Use a coupling reagent known to suppress racemization (e.g., with HOBt or Oxyma). - Avoid prolonged pre-activation times.

Experimental Protocols

Standard Coupling Protocol for this compound in Manual SPPS

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Peptide-resin with a free amine

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Washing solvents (DMF, Dichloromethane - DCM)

  • Deprotection solution (20% piperidine in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Confirmation of Coupling (Optional):

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive, a second coupling may be necessary.

Visualizations

sps_workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple to Resin wash1->coupling activation Activate this compound (HBTU/DIPEA in DMF) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative recouple Re-couple kaiser_test->recouple Positive recouple->coupling

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

troubleshooting_workflow start Low Peptide Yield or Purity Issue check_reagents Check Reagent Quality (Fmoc-AA, Solvents, Piperidine) start->check_reagents check_deprotection Analyze Deprotection Step start->check_deprotection check_coupling Analyze Coupling Step start->check_coupling ms_analysis Analyze Crude Product by MS start->ms_analysis incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling side_reactions Side Reactions Detected ms_analysis->side_reactions solution_deprotection Optimize Deprotection: - Extend time - Fresh reagents incomplete_deprotection->solution_deprotection solution_coupling Optimize Coupling: - Double couple - Change reagents - Increase concentration incomplete_coupling->solution_coupling solution_side_reactions Modify Protocol: - Adjust cleavage cocktail - Use different coupling additives side_reactions->solution_side_reactions

Caption: A logical workflow for troubleshooting common SPPS issues.

References

Validation & Comparative

A Researcher's Guide to Isotopic Labeling: Comparing Fmoc-Ile-OH-¹³C₆,¹⁵N with Alternative Labeled Isoleucine Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, metabolomics, and structural biology, the selection of an appropriate isotopically labeled amino acid is a critical decision that directly impacts experimental accuracy, sensitivity, and data interpretation. This guide provides an objective comparison of Fmoc-L-Isoleucine-¹³C₆,¹⁵N with other commercially available labeled isoleucine isotopes, supported by established experimental principles and data.

This document will delve into the key performance characteristics of various isoleucine labeling strategies, offering detailed experimental protocols for their application in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Performance Comparison of Labeled Isoleucine Isotopes

The choice of isotopic label for isoleucine depends heavily on the intended application. While Fmoc-Ile-OH-¹³C₆,¹⁵N offers a significant mass shift beneficial for mass spectrometry, other labeling patterns, such as deuteration or single-isotope labeling, present their own advantages and disadvantages.

Table 1: Quantitative Comparison of Common Labeled Isoleucine Isotopes

Labeled Isoleucine IsotopeIsotopic Purity (%)Chemical Purity (%)Mass Shift (Da)Key ApplicationsPrimary AdvantagesPotential Disadvantages
Fmoc-Ile-OH-¹³C₆,¹⁵N >98[1][2]>98[1]+7Quantitative Proteomics (SILAC, Spiking), Peptide SynthesisLarge, well-defined mass shift for clear separation in MS; High isotopic stabilityHigher cost compared to some alternatives
Fmoc-Ile-OH-¹⁵N >98>98+1NMR-based structural biology, Metabolic flux analysisLower natural abundance of ¹⁵N provides a cleaner background in MS[]Small mass shift can be challenging for resolving complex MS spectra
L-Isoleucine-¹³C₆ >98>95+6Quantitative Proteomics (SILAC), Metabolic flux analysisSignificant mass shift for MS-based quantificationPotential for more complex isotopic envelopes in MS compared to ¹⁵N labeling[]
L-Isoleucine-D₁₀,¹⁵N >98>98+11Quantitative Proteomics, NMR-based structural biologyLarge mass shift; Deuteration can simplify ¹H-NMR spectraPotential for chromatographic separation from the unlabeled analyte (isotopic effect)

Key Performance Differences: A Deeper Dive

Mass Spectrometry Performance

For quantitative proteomics using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or as spiked-in internal standards, the ideal labeled amino acid should behave identically to its unlabeled counterpart during sample preparation and analysis, with the only difference being its mass.

  • ¹³C and ¹⁵N Labeling: Fmoc-Ile-OH-¹³C₆,¹⁵N and other carbon-13 or nitrogen-15 labeled isoleucines are generally considered the gold standard for quantitative mass spectrometry. The larger mass of these isotopes has a negligible effect on the physicochemical properties of the amino acid, leading to near-perfect co-elution with the unlabeled analyte during liquid chromatography (LC). This co-elution is crucial for accurate quantification as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the point of ionization.

  • Deuterium (²H) Labeling: Deuterated isoleucine, while offering a significant mass shift, can exhibit a phenomenon known as the "isotopic effect". The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can cause the deuterated molecule to elute slightly earlier from a reversed-phase chromatography column than its non-deuterated counterpart. This chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising quantitative accuracy, especially in complex biological matrices. However, for some applications, this effect can be minimal and may not significantly impact quantification.

NMR Spectroscopy Performance

In NMR-based structural biology, isotopic labeling is essential for elucidating protein structure and dynamics.

  • ¹³C and ¹⁵N Labeling: Dual labeling with both ¹³C and ¹⁵N is fundamental for a wide range of multidimensional NMR experiments that are used to determine the three-dimensional structure of proteins. ¹⁵N labeling is crucial for acquiring ¹H-¹⁵N HSQC spectra, often referred to as a protein's "fingerprint".

  • Deuteration: In larger proteins, extensive deuteration is often employed to simplify complex ¹H-NMR spectra and reduce signal overlap, thereby improving spectral resolution.

Experimental Protocols

Below are detailed methodologies for key experiments utilizing labeled isoleucine isotopes.

Protocol 1: Quantitative Proteomics using SILAC and Fmoc-Ile-OH-¹³C₆,¹⁵N

This protocol outlines a general workflow for a SILAC experiment to compare protein abundance between two cell populations.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "heavy" population, use a SILAC-specific medium deficient in L-isoleucine, supplemented with "heavy" Fmoc-Ile-OH-¹³C₆,¹⁵N. The Fmoc group will be removed by the cells' metabolic processes.

    • For the "light" population, use the same medium supplemented with unlabeled L-isoleucine.

    • Ensure complete incorporation of the labeled amino acid by culturing the cells for at least five to six doublings.

  • Sample Preparation:

    • Harvest and lyse the "heavy" and "light" cell populations.

    • Combine equal amounts of protein from both populations.

    • Perform in-solution or in-gel tryptic digestion of the mixed protein sample.

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

    • Column: Reversed-phase C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (e.g., 2% to 40% B over 90 minutes).

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs based on their signal intensities.

Protocol 2: Peptide Synthesis using Fmoc-Ile-OH-¹³C₆,¹⁵N

This protocol describes the manual solid-phase synthesis of a peptide containing a labeled isoleucine residue.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the resin's amino group.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-Ile-OH-¹³C₆,¹⁵N (or any other Fmoc-protected amino acid) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 3: NMR Sample Preparation for a Labeled Protein
  • Protein Purification:

    • Express and purify the isotopically labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Buffer Exchange and Concentration:

    • Exchange the purified protein into an NMR-compatible buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) using dialysis or a desalting column.

    • Concentrate the protein to the desired concentration (typically 0.1-1 mM) using a centrifugal filter unit.

  • Sample Preparation for NMR:

    • Transfer the concentrated protein solution to a high-quality NMR tube.

    • Add 5-10% deuterium oxide (D₂O) to the sample to provide a lock signal for the NMR spectrometer.

    • If required, add an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Ensure the sample is homogeneous and free of any particulate matter.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_ms Mass Spectrometry Workflow cluster_nmr NMR Workflow cell_culture Cell Culture with Labeled Isoleucine lysis Cell Lysis & Protein Extraction cell_culture->lysis digestion Tryptic Digestion lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis lcms->data_analysis protein_expression Protein Expression with Labeled Isoleucine purification Protein Purification protein_expression->purification buffer_exchange Buffer Exchange & Concentration purification->buffer_exchange nmr_sample NMR Sample Preparation buffer_exchange->nmr_sample nmr_acquisition NMR Data Acquisition nmr_sample->nmr_acquisition

Caption: General experimental workflows for mass spectrometry and NMR using labeled isoleucine.

isoleucine_catabolism Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid BCAT Methylbutyryl_CoA α-methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA ACADM Methylhydroxybutyryl_CoA α-methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA ECHS1 Methylacetoacetyl_CoA α-methylacetoacetyl-CoA Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA HADH Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA

Caption: Simplified catabolic pathway of isoleucine.

logical_comparison Fmoc-Ile-OH-13C6,15N This compound Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry  Excellent  (No Isotope Effect) NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy Deuterated Isoleucine Deuterated Isoleucine Deuterated Isoleucine->Mass Spectrometry  Good  (Potential Isotope Effect) Deuterated Isoleucine->NMR Spectroscopy  Simplifies Spectra 13C-only Isoleucine 13C-only Isoleucine 13C-only Isoleucine->Mass Spectrometry 15N-only Isoleucine 15N-only Isoleucine 15N-only Isoleucine->Mass Spectrometry 15N-only Isoleucine->NMR Spectroscopy  Essential for HSQC

Caption: Logical comparison of labeled isoleucine isotopes for different applications.

References

A Head-to-Head Battle in Quantitative Proteomics: SILAC vs. TMT for Isoleucine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) methodologies, with a special focus on the considerations for using isoleucine as a labeling amino acid.

In the dynamic field of quantitative proteomics, the precise measurement of protein abundance is paramount to unraveling complex biological processes, identifying biomarkers, and accelerating drug discovery. Among the array of techniques available, SILAC and TMT have emerged as two of the most powerful and widely adopted methods for relative protein quantification. This guide provides an in-depth, objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific experimental needs.

At a Glance: SILAC vs. TMT

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tag)
Labeling Strategy In vivo metabolic labelingIn vitro chemical labeling
Multiplexing Capacity Typically 2-3 plex; up to 5-plex with specialized reagentsUp to 18-plex with TMTpro reagents, with developments for even higher plexing.[1]
Sample Types Proliferating cells in cultureVirtually any sample type (cells, tissues, biofluids).[1]
Point of Sample Combination Early (at the cell or protein lysate stage)[2]Late (at the peptide stage)
Quantification Level MS1MS2 or MS3[1]
Accuracy & Precision High accuracy, low intra-experimental variability.[3]High precision, but susceptible to ratio compression.
Coverage Can be limited by the requirement for cell culture.Generally provides high proteome coverage.
Cost Labeled amino acids and specialized media can be costly for large-scale experiments.TMT reagents are a significant cost factor.
Workflow Complexity Requires cell culture expertise and longer upfront labeling time.More complex downstream data analysis.

Quantitative Data Comparison: A Case Study in EGFR Signaling

To illustrate the performance of SILAC and TMT in a real-world research context, we refer to a study by Stepath et al. (2020) which systematically compared these methods for analyzing the epidermal growth factor receptor (EGFR) signaling network in a colorectal cancer cell line. The following tables summarize the key quantitative findings from this study.

MetricSILACTMT
Protein Groups Identified ~5,500~4,500
Phosphosites Identified ~15,000~10,000
Coefficients of Variation (CVs) for Proteins Lower (higher precision)Higher
Coefficients of Variation (CVs) for Phosphosites Significantly Lower (higher precision)Higher
Missing Values FewerMore

Data is approximated from the findings reported in Stepath et al., J Proteome Res. 2020, 19 (2), 926–937.

These data highlight that while both methods are powerful, SILAC demonstrated higher precision, particularly for the quantification of phosphorylation sites, which is crucial for signaling studies. TMT, on the other hand, offers the significant advantage of higher multiplexing, allowing for the comparison of more conditions in a single experiment.

Experimental Workflows

A clear understanding of the experimental workflow is essential for choosing the right technique and for successful implementation.

SILAC Experimental Workflow

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase A1 Cell Culture in 'Light' Medium (e.g., natural Isoleucine) B1 Apply Experimental Conditions (e.g., Drug Treatment vs. Control) A1->B1 A2 Cell Culture in 'Heavy' Medium (e.g., 13C6-Isoleucine) A2->B1 C Combine Cell Populations (1:1 ratio) B1->C D Cell Lysis & Protein Extraction C->D E Protein Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis (Quantification at MS1 Level) F->G

Caption: SILAC experimental workflow, from cell culture adaptation to data analysis.

TMT Experimental Workflow

TMT_Workflow cluster_labeling TMT Labeling A Protein Extraction from Samples (up to 18 samples) B Protein Digestion (e.g., Trypsin) A->B C1 Label Peptides from Sample 1 with TMT Tag 1 B->C1 C2 Label Peptides from Sample 2 with TMT Tag 2 B->C2 Cn ... B->Cn C18 Label Peptides from Sample 18 with TMT Tag 18 B->C18 D Combine Labeled Peptides (1:1:...:1 ratio) C1->D C2->D Cn->D C18->D E Peptide Fractionation (Optional but Recommended) D->E F LC-MS/MS Analysis E->F G Data Analysis (Quantification at MS2/MS3 Level) F->G

Caption: TMT experimental workflow, from protein extraction to data analysis.

The Special Case of Isoleucine Labeling in SILAC

While arginine and lysine are the most commonly used amino acids for SILAC due to the specificity of trypsin, other essential amino acids like isoleucine can be employed. The primary consideration for choosing a SILAC amino acid is that it should be essential for the cultured cells and not be subject to metabolic conversion into other amino acids, which can complicate data analysis.

One of the significant challenges in SILAC using arginine is the "arginine conversion problem," where cellular enzymes can convert labeled arginine into other amino acids, most notably proline. This leads to the label appearing in peptides that do not contain arginine, confounding quantification. Isoleucine, being an essential amino acid that is not readily converted to other amino acids in most cell lines, presents an attractive alternative to circumvent this issue. However, researchers must ensure that the chosen cell line is auxotrophic for isoleucine and that complete incorporation of the labeled isoleucine is achieved.

Detailed Experimental Protocols

SILAC Protocol with Isoleucine Labeling

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

  • Media Preparation: Prepare SILAC DMEM or RPMI 1640 medium lacking natural isoleucine. Supplement this basal medium with either "light" (natural) isoleucine or "heavy" (e.g., 13C6, 15N1-Isoleucine) isoleucine at the standard concentration. Also, add 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.

  • Cell Adaptation: Culture the cells in both "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled isoleucine. The incorporation efficiency should be checked by mass spectrometry before starting the experiment.

  • Experimental Treatment: Once full incorporation is confirmed, apply the experimental conditions (e.g., drug treatment, time course) to the cell populations.

  • Cell Harvesting and Lysis: Harvest the "light" and "heavy" cell populations and combine them in a 1:1 ratio based on cell number or protein concentration. Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion: Perform in-solution or in-gel digestion of the protein lysate using an appropriate protease, typically trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry.

  • Data Analysis: Use software such as MaxQuant to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of "heavy" and "light" peptide pairs at the MS1 level.

TMT Protocol

This protocol is a general guideline for TMT labeling.

  • Protein Extraction and Digestion: Extract proteins from each sample (up to 18) and quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Desalting: Desalt the peptide samples using a C18 desalting column.

  • TMT Labeling: Resuspend the dried peptides in a suitable buffer (e.g., TEAB). Add the appropriate TMT reagent to each peptide sample and incubate to allow the labeling reaction to proceed.

  • Quenching and Combining: Quench the labeling reaction with hydroxylamine. Combine the labeled peptide samples in a 1:1 ratio.

  • Fractionation: To reduce sample complexity and increase proteome coverage, fractionate the combined peptide mixture using techniques like high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by high-resolution mass spectrometry.

  • Data Analysis: Use specialized software (e.g., Proteome Discoverer) to identify peptides and quantify the relative protein abundance based on the reporter ion intensities in the MS2 or MS3 spectra.

Signaling Pathway Visualization: EGFR Signaling

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Quantitative proteomics is instrumental in dissecting the intricate phosphorylation cascades within this pathway.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCg EGFR->PLCg Proliferation Cell Proliferation Survival Cell Survival ERK ERK ERK->Proliferation mTOR mTOR mTOR->Survival PKC PKC PKC->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway.

Conclusion: Making the Right Choice

The choice between SILAC and TMT for quantitative proteomics is not a one-size-fits-all decision and depends heavily on the specific research question, sample type, and available resources.

Choose SILAC when:

  • High quantitative accuracy and precision are paramount.

  • The study involves cell culture models.

  • Investigating protein turnover or post-translational modifications in a limited number of conditions.

Choose TMT when:

  • High multiplexing is required to compare multiple samples or conditions simultaneously.

  • Working with sample types that are not amenable to metabolic labeling, such as tissues or clinical samples.

  • A high-throughput workflow is a priority.

By carefully considering the strengths and limitations of each technique, researchers can design robust quantitative proteomics experiments that yield high-quality, reproducible data to drive their scientific discoveries.

References

A Comparative Guide to the Validation of Peptide Synthesis: Fmoc-Ile-OH-13C6,15N by NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, rigorous in-process control is paramount to ensure the desired sequence and purity of the final product. This guide provides a comprehensive comparison of validating peptide synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy with the isotopically labeled amino acid Fmoc-Ile-OH-13C6,15N against other common analytical techniques. The inclusion of experimental data, detailed protocols, and visual workflows aims to equip scientists with the necessary information to select the most appropriate validation strategy for their synthetic needs.

On-Resin Validation with this compound by NMR: A Highly Specific Approach

The incorporation of a ¹³C and ¹⁵N labeled amino acid, such as Fmoc-Ile-OH-¹³C₆,¹⁵N, at a specific position within a peptide sequence allows for direct, non-destructive, on-resin analysis by solid-state NMR (SSNMR). This method offers a high degree of specificity, as the isotopic labels serve as a unique spectroscopic handle to monitor the success of the coupling reaction at that particular site.

The fundamental principle lies in the detection of the ¹³C and ¹⁵N signals of the incorporated isoleucine. Successful coupling will result in the appearance of characteristic peaks in the NMR spectrum corresponding to the labeled isoleucine within the peptide backbone on the solid support. Conversely, the absence or diminished intensity of these signals would indicate incomplete or failed coupling.

Experimental Protocol: On-Resin ¹³C SSNMR Monitoring

This protocol outlines the general steps for validating the incorporation of Fmoc-Ile-OH-¹³C₆,¹⁵N into a growing peptide chain on a solid support.

  • Resin Preparation: A sample of the peptide-resin (approximately 10-20 mg) is taken after the coupling step with Fmoc-Ile-OH-¹³C₆,¹⁵N.

  • Washing: The resin sample is thoroughly washed with dichloromethane (DCM) and dimethylformamide (DMF) to remove any unreacted reagents and by-products.

  • Drying: The washed resin is dried under vacuum.

  • NMR Sample Preparation: The dried resin is packed into a solid-state NMR rotor.

  • NMR Acquisition: A ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectrum is acquired. For more detailed analysis and to resolve potential signal overlap, a 2D ¹³C/¹³C correlation spectrum can be obtained.

  • Data Analysis: The presence and chemical shifts of the signals corresponding to the ¹³C-labeled isoleucine are analyzed to confirm its successful incorporation. The signal intensity can be used to quantitatively assess the coupling efficiency, though this requires careful calibration and comparison with a known standard.

Alternative Methods for In-Process Validation of Peptide Synthesis

Several alternative methods are widely used to monitor the progress of solid-phase peptide synthesis (SPPS). These techniques vary in their principle of detection, sensitivity, and quantitative capabilities.

  • UV-Vis Spectrophotometry of Fmoc Deprotection: This is a quantitative method that measures the concentration of the dibenzofulvene-piperidine adduct released during the Fmoc deprotection step. The absorbance at approximately 301 nm is proportional to the amount of Fmoc groups cleaved, which in turn reflects the number of available amino groups for the next coupling reaction.

  • Colorimetric Assays (Kaiser Test): The Kaiser test is a qualitative colorimetric assay that detects the presence of free primary amines on the resin. A positive result (blue color) indicates incomplete coupling, while a negative result (yellow/colorless) suggests the reaction has gone to completion. While widely used, it can be subjective and prone to false positives.

  • Real-time Monitoring of Resin Swelling: This technique utilizes a pressure-based variable bed flow reactor to monitor changes in the resin bed volume. Successful peptide elongation leads to resin swelling, providing a real-time indication of coupling efficiency.

Quantitative Comparison of Validation Methods

The following table summarizes the key performance characteristics of the different validation methods. It is important to note that direct quantitative comparisons for the on-resin NMR method using a single labeled amino acid for routine in-process control are not extensively documented in the literature. The presented data is a composite based on the principles of each technique and available research.

Parameter On-Resin NMR with ¹³C/¹⁵N Labeling UV-Vis Monitoring of Fmoc Deprotection Kaiser Test Real-time Resin Swelling
Principle Direct detection of incorporated labeled amino acidIndirect quantification of deprotected aminesColorimetric detection of free primary aminesMeasurement of resin bed volume changes
Quantitation Quantitative (with proper calibration)QuantitativeQualitative/Semi-quantitativeSemi-quantitative
Specificity High (isotope-specific)High (Fmoc-group specific)Low (detects most primary amines)Moderate (indirect measure of mass addition)
Sensitivity Moderate to HighHighHighModerate
Protocol Time HoursMinutes per deprotection stepMinutesReal-time
Non-destructive YesYes (monitors the solution phase)No (consumes a small resin sample)Yes

Experimental Workflows and Logical Relationships

To visualize the procedural flow and the interplay between these validation methods, the following diagrams are provided.

Experimental Workflow: On-Resin NMR Validation cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_NMR On-Resin NMR Analysis deprotection Fmoc Deprotection wash1 Washing deprotection->wash1 coupling Coupling with this compound wash1->coupling wash2 Washing coupling->wash2 sample_resin Take Resin Sample wash2->sample_resin wash_nmr Wash and Dry Resin sample_resin->wash_nmr pack_rotor Pack NMR Rotor wash_nmr->pack_rotor acquire_nmr Acquire 13C SSNMR Spectrum pack_rotor->acquire_nmr analyze_data Analyze Data for Labeled Isoleucine Signals acquire_nmr->analyze_data assessment Assess Coupling Efficiency analyze_data->assessment assessment->deprotection Proceed to Next Cycle (if successful) assessment->coupling Recouple (if unsuccessful)

Caption: Workflow for on-resin NMR validation of peptide synthesis.

Comparison of In-Process Validation Methods cluster_direct Direct On-Resin Analysis cluster_indirect Indirect/Solution/Resin-State Analysis spps_cycle SPPS Cycle (Deprotection & Coupling) on_resin_nmr On-Resin NMR (with Isotopic Label) spps_cycle->on_resin_nmr Specific incorporation check uv_vis UV-Vis of Fmoc Deprotection spps_cycle->uv_vis Monitors deprotection efficiency kaiser_test Kaiser Test (Colorimetric) spps_cycle->kaiser_test Checks for free amines resin_swelling Real-time Resin Swelling spps_cycle->resin_swelling Monitors mass addition

A Comparative Guide to Fmoc-Ile-OH-13C6,15N and Boc-Ile-OH-13C6,15N in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis, particularly for applications in proteomics, metabolomics, and structural biology, the choice of Nα-protecting group for isotopically labeled amino acids is a critical decision that influences synthesis efficiency, peptide purity, and the overall success of downstream applications. This guide provides an objective comparison between two commonly used protected, stable isotope-labeled isoleucine derivatives: Fmoc-Ile-OH-13C6,15N and Boc-Ile-OH-13C6,15N. This comparison is supported by representative experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their specific needs.

The fundamental difference between the two lies in the chemical nature of the protecting group. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed with a secondary amine like piperidine, while the tert-butyloxycarbonyl (Boc) group is acid-labile, requiring an acid such as trifluoroacetic acid (TFA) for its removal.[][2] This distinction dictates the entire solid-phase peptide synthesis (SPPS) strategy, including the choice of resin, side-chain protecting groups, and cleavage conditions.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative parameters comparing the performance of this compound and Boc-Ile-OH-13C6,15N in a model solid-phase peptide synthesis. Isoleucine is known to be a sterically hindered amino acid, which can sometimes lead to challenges in coupling efficiency.[3]

ParameterThis compoundBoc-Ile-OH-13C6,15NNotes
Nα-Deprotection Reagent 20% Piperidine in DMF50% TFA in DCMFmoc deprotection is milder than the repeated acidolysis required for Boc.
Deprotection Time 2 x 10 minutes1 x 30 minutesFmoc deprotection is generally faster.
Coupling Reagents HBTU/HOBt/DIPEA in DMFDIC/HOBt in DCM/DMFA wide variety of coupling reagents are compatible with both strategies.
Typical Coupling Efficiency >99%~98-99%Isoleucine can be challenging to couple; double coupling may be required in some cases for the Boc strategy.[3]
Final Cleavage Reagent 95% TFA with scavengersAnhydrous HF or TFMSA with scavengersFmoc chemistry allows for milder final cleavage conditions.[3]
Orthogonality Fully orthogonalPartially orthogonalThe acid-labile side-chain protecting groups in Boc-SPPS can be partially cleaved during Nα-deprotection.
Overall Crude Peptide Purity Typically higherCan be lower due to side reactions from repeated acid exposure.Purity is sequence-dependent.
Automation Compatibility HighModerateThe milder conditions and real-time monitoring of Fmoc deprotection are well-suited for automation.

Experimental Protocols

The following are representative protocols for the incorporation of this compound and Boc-Ile-OH-13C6,15N into a growing peptide chain during solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound

This protocol describes a manual synthesis cycle on a 0.1 mmol scale using a pre-loaded Wang resin.

  • Resin Swelling: The peptide-resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • The resin is treated with 20% piperidine in DMF (v/v) for 3 minutes.

    • The solution is drained, and the resin is treated again with 20% piperidine in DMF for 10 minutes.

    • The resin is washed thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vessel, this compound (4 equivalents), HCTU (3.95 equivalents), and DIPEA (8 equivalents) are dissolved in DMF.

    • The activated amino acid solution is added to the deprotected resin.

    • The reaction is agitated for 2 hours at room temperature.

    • The resin is washed with DMF. The completion of the coupling can be monitored by a Kaiser test.

  • Continuation of Synthesis: The cycle of deprotection and coupling is repeated for subsequent amino acids.

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

Protocol 2: Incorporation of Boc-Ile-OH-13C6,15N

This protocol outlines a manual synthesis cycle on a 0.1 mmol scale using a Merrifield resin.

  • Resin Swelling: The peptide-resin is swelled in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • The resin is treated with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes.

    • The resin is washed with DCM.

  • Neutralization:

    • The resin is treated with 10% diisopropylethylamine (DIPEA) in DCM (v/v) for 10 minutes.

    • The resin is washed with DCM.

  • Coupling of Boc-Ile-OH-13C6,15N:

    • In a separate vessel, Boc-Ile-OH-13C6,15N (4 equivalents) and HOBt (4 equivalents) are dissolved in DMF. The solution is cooled to 0°C.

    • Diisopropylcarbodiimide (DIC) (4 equivalents) is added, and the mixture is pre-activated for 10 minutes.

    • The activated amino acid solution is added to the neutralized resin.

    • The reaction is agitated for 2-4 hours at room temperature.

    • The resin is washed with DMF and DCM. Coupling efficiency is monitored by the ninhydrin test.

  • Continuation of Synthesis: The cycle of deprotection, neutralization, and coupling is repeated.

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.

Mandatory Visualization

sps_workflow cluster_fmoc Fmoc Strategy cluster_boc Boc Strategy fmoc_start Fmoc-AA-Resin fmoc_deprotect Deprotection (20% Piperidine/DMF) fmoc_start->fmoc_deprotect fmoc_wash1 Wash (DMF) fmoc_deprotect->fmoc_wash1 fmoc_couple Coupling (this compound, HBTU/DIPEA) fmoc_wash1->fmoc_couple fmoc_wash2 Wash (DMF) fmoc_couple->fmoc_wash2 fmoc_end Fmoc-Ile-AA-Resin fmoc_wash2->fmoc_end boc_start Boc-AA-Resin boc_deprotect Deprotection (50% TFA/DCM) boc_start->boc_deprotect boc_wash1 Wash (DCM) boc_deprotect->boc_wash1 boc_neutralize Neutralization (DIPEA/DCM) boc_wash1->boc_neutralize boc_wash2 Wash (DCM) boc_neutralize->boc_wash2 boc_couple Coupling (Boc-Ile-OH-13C6,15N, DIC/HOBt) boc_wash2->boc_couple boc_wash3 Wash (DMF/DCM) boc_couple->boc_wash3 boc_end Boc-Ile-AA-Resin boc_wash3->boc_end

Caption: Comparative workflow of Fmoc and Boc solid-phase peptide synthesis.

signaling_pathway cluster_analysis Analysis ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor Phosphorylation kinase1 Kinase 1 adaptor->kinase1 mass_spec Mass Spectrometry (Quantification) adaptor->mass_spec kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression labeled_peptide Synthesized Peptide (with Ile-13C6,15N) labeled_peptide->adaptor Binding Assay

Caption: Application of an isotopically labeled peptide in a signaling pathway study.

Discussion and Recommendations

This compound:

The Fmoc strategy is often the preferred method for modern peptide synthesis due to its milder conditions, which are particularly advantageous when synthesizing peptides with sensitive modifications or those prone to acid-catalyzed side reactions. The orthogonality of the Fmoc group with acid-labile side-chain protecting groups simplifies the synthesis and purification process. Furthermore, the UV-active nature of the Fmoc group allows for real-time monitoring of the deprotection step, making it highly compatible with automated peptide synthesizers. For the synthesis of peptides containing the isotopically labeled isoleucine, the Fmoc approach generally offers higher purity and yield.

Boc-Ile-OH-13C6,15N:

The Boc strategy, while being the more traditional approach, remains valuable for certain applications. It is often favored for the synthesis of long or particularly hydrophobic peptides that are prone to aggregation during synthesis. The repeated acidic treatments for Boc deprotection can help to disrupt secondary structures and improve solubility. However, the use of harsh acids, particularly the final cleavage with HF, requires specialized equipment and can lead to side reactions with sensitive residues. The lack of true orthogonality can also result in the gradual loss of side-chain protecting groups throughout the synthesis, potentially lowering the final purity.

For most applications, This compound is the recommended choice for the synthesis of peptides for use in sensitive analytical techniques like mass spectrometry and NMR. The milder reaction conditions, higher coupling efficiencies for sterically hindered amino acids, and compatibility with automation lead to a more efficient synthesis and a purer final product.

However, Boc-Ile-OH-13C6,15N may be considered for the synthesis of exceptionally long or aggregation-prone peptide sequences where the benefits of the Boc strategy's deprotection conditions outweigh its disadvantages. In such cases, careful optimization of the synthesis protocol is crucial to minimize side reactions and maximize the yield of the desired isotopically labeled peptide.

References

A Head-to-Head Comparison: Fmoc-Ile-OH-¹³C₆,¹⁵N in Synthetic Peptides versus Metabolic Labeling for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of labeling strategy is paramount. This guide provides an objective comparison between two powerful techniques: the use of stable isotope-labeled (SIL) synthetic peptides, exemplified by those synthesized with Fmoc-Ile-OH-¹³C₆,¹⁵N, and the widely adopted metabolic labeling method, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

This comparison will delve into the fundamental principles, experimental workflows, data outputs, and the respective advantages and limitations of each approach. By understanding the nuances of these methods, researchers can make more informed decisions to best suit their experimental goals, whether they require precise absolute quantification of a few key proteins or a broader, relative overview of the proteome.

At a Glance: SILAC vs. Synthetic Peptides

FeatureSILAC (Metabolic Labeling)Synthetic Peptides (e.g., using Fmoc-Ile-OH-¹³C₆,¹⁵N)
Principle In vivo metabolic incorporation of "heavy" amino acids (commonly Arg & Lys) into all newly synthesized proteins.In vitro chemical synthesis of specific target peptides with "heavy" amino acids.
Quantification Relative quantification (ratio of heavy to light peptides).Absolute quantification (exact amount of a target peptide/protein).[1]
Scope Proteome-wide analysis.Targeted analysis of a limited number of proteins.[2]
Sample Types Primarily applicable to cultured cells that can be metabolically labeled.[3]Applicable to a wide range of samples, including tissues and biofluids.
Workflow Requires cell culture in specialized media for several passages.Peptides are synthesized and spiked into samples during sample preparation.
Key Advantage High physiological relevance and minimizes sample handling errors by combining samples early.[3][4]High accuracy and precision for absolute quantification of specific proteins.
Key Limitation Limited to samples that can be metabolically labeled and provides relative quantification.Can be costly for a large number of target proteins and does not provide a global proteome view.

Understanding the Methodologies

SILAC: A Global View of Relative Protein Expression

SILAC is a powerful technique for the relative quantification of proteins between different cell populations. It relies on the metabolic incorporation of stable isotope-labeled amino acids into the entire proteome of living cells. The most commonly used amino acids are heavy isotopes of arginine (Arg) and lysine (Lys), as the enzyme trypsin, which is ubiquitously used in proteomics to digest proteins into smaller peptides, cleaves specifically at these residues. This ensures that the vast majority of peptides analyzed by mass spectrometry will be labeled.

The typical SILAC workflow involves growing one population of cells in a "light" medium containing normal amino acids and another population in a "heavy" medium where one or more amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine). After a sufficient number of cell divisions to ensure near-complete incorporation of the heavy amino acids, the cell populations can be subjected to different experimental conditions. The populations are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference, and the ratio of their signal intensities provides a precise measure of the relative abundance of that protein between the two conditions.

SILAC_Workflow cluster_light Light Condition cluster_heavy Heavy Condition light_cells Cells in 'Light' Medium light_treatment Experimental Treatment 1 light_cells->light_treatment mix Combine Cell Populations light_treatment->mix heavy_cells Cells in 'Heavy' Medium heavy_treatment Experimental Treatment 2 heavy_cells->heavy_treatment heavy_treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion (Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms quant Relative Quantification lcms->quant Synthetic_Peptide_Workflow cluster_sample Biological Sample cluster_standard Internal Standard sample Cell Lysate, Tissue, etc. spike Spike-in Known Amount of Heavy Peptide sample->spike synth Synthesize Heavy Peptide (e.g., with Fmoc-Ile-OH-¹³C₆,¹⁵N) synth->spike digest Protein Digestion (if not already done) spike->digest lcms LC-MS/MS Analysis digest->lcms quant Absolute Quantification lcms->quant

References

Differentiating Labeled and Unlabeled Isoleucine in Peptides: A Comparative Fragmentation Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of peptides are paramount. The use of stable isotope-labeled amino acids, particularly the isobaric pair leucine and isoleucine, in quantitative proteomics and drug development presents unique analytical challenges and opportunities. This guide provides a comprehensive comparison of the fragmentation analysis of peptides containing labeled versus unlabeled isoleucine, supported by experimental data and detailed protocols.

The fundamental challenge in distinguishing isoleucine from its isomer, leucine, lies in their identical molecular mass. Mass spectrometry techniques have evolved to overcome this by exploiting subtle differences in their side-chain structures, which lead to distinct fragmentation patterns. The introduction of stable isotopes into isoleucine adds another layer of complexity and analytical power. This guide will delve into the nuances of how isotopic labeling affects the fragmentation of isoleucine-containing peptides and the implications for their analysis.

Comparative Fragmentation Analysis: Labeled vs. Unlabeled Isoleucine

The primary method for differentiating isoleucine from leucine in tandem mass spectrometry is through the observation of specific fragment ions, known as w-ions and d-ions, which arise from the cleavage of the amino acid side chain. For unlabeled isoleucine, a characteristic loss of an ethyl radical (C2H5•, 29.04 Da) is a key diagnostic feature.

When isoleucine is labeled with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), the mass of these diagnostic fragment ions shifts accordingly. The fragmentation pathways, however, are generally conserved between the labeled and unlabeled forms.

Below is a summary of the expected and observed fragmentation behavior for unlabeled and a commonly used labeled variant of isoleucine, [¹³C₆, ¹⁵N₁]-Isoleucine.

FeatureUnlabeled Isoleucine[¹³C₆, ¹⁵N₁]-Isoleucine (Labeled)
Precursor Ion (Monoisotopic Mass) XX + 7.0215 Da
Characteristic Side-Chain Loss Loss of ethyl radical (C₂H₅•)Loss of labeled ethyl radical ([¹³C₂]H₅•)
Mass of Side-Chain Loss 29.04 Da31.04 Da (¹²C¹³CH₅•) or 32.05 Da ([¹³C₂]H₅•) depending on label position
Diagnostic w-ion Formed from z-ion by loss of C₂H₅•Mass shifted corresponding to the number of isotopes in the fragment
Diagnostic d-ion Formed from a-ion by loss of C₂H₅•Mass shifted corresponding to the number of isotopes in the fragment
Fragment Ion Intensities Generally similar to labeled counterpart under identical conditionsMay show subtle differences in relative intensities due to kinetic isotope effects, but major fragmentation pathways are preserved.

Experimental Protocols

Detailed methodologies are crucial for reproducible fragmentation analysis. Below are representative protocols for sample preparation and mass spectrometry analysis.

Protocol 1: Synthesis and Purification of Isoleucine-Containing Peptides

Objective: To synthesize and purify both unlabeled and stable isotope-labeled isoleucine-containing peptides for comparative mass spectrometry analysis.

Materials:

  • Fmoc-L-Isoleucine and Fmoc-L-[¹³C₆, ¹⁵N₁]-Isoleucine

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Peptide Synthesis: Peptides are synthesized on a solid-phase peptide synthesizer using standard Fmoc chemistry. For the labeled peptide, Fmoc-L-[¹³C₆, ¹⁵N₁]-Isoleucine is incorporated at the desired position.

  • Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and deprotected using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

  • Precipitation and Washing: The cleaved peptides are precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold diethyl ether to remove scavengers.

  • Purification: The crude peptides are purified by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Purity and Identity Confirmation: The purity of the peptides is assessed by analytical HPLC, and their identity is confirmed by mass spectrometry.

Protocol 2: Mass Spectrometry Analysis of Labeled and Unlabeled Peptides

Objective: To acquire and compare the fragmentation spectra of peptides containing labeled and unlabeled isoleucine.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with Electron Transfer Dissociation (ETD) and Higher-Energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) capabilities.

  • Nano-liquid chromatography system.

Procedure:

  • Sample Preparation: The purified labeled and unlabeled peptides are reconstituted in an appropriate solvent (e.g., 0.1% formic acid in water) to a final concentration of 1 pmol/µL.

  • LC-MS/MS Analysis:

    • An equal amount of each peptide is injected onto the nano-LC system.

    • Peptides are separated using a gradient of increasing acetonitrile concentration.

    • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode. .

    • Full MS scans are acquired in the Orbitrap/TOF analyzer at a resolution of 120,000.

    • The most intense precursor ions are selected for fragmentation using both HCD/CID and ETD.

    • HCD/CID is performed with a normalized collision energy of 28-32%.

    • ETD is performed with a calibrated reagent anion target.

    • Fragment ion spectra are acquired in the Orbitrap/TOF analyzer at a resolution of 30,000.

  • Data Analysis:

    • The acquired MS/MS spectra for the labeled and unlabeled peptides are compared.

    • Identify and annotate the b, y, c, z, d, and w fragment ions.

    • Compare the relative intensities of the diagnostic w-ions and other major fragment ions between the labeled and unlabeled peptide spectra.

Visualizing the Fragmentation Process

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the key fragmentation pathways.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Mass Spectrometry Analysis Peptide Synthesis Peptide Synthesis Cleavage & Deprotection Cleavage & Deprotection Peptide Synthesis->Cleavage & Deprotection HPLC Purification HPLC Purification Cleavage & Deprotection->HPLC Purification MS Confirmation MS Confirmation HPLC Purification->MS Confirmation LC-MS/MS LC-MS/MS MS Confirmation->LC-MS/MS Fragmentation (CID/HCD/ETD) Fragmentation (CID/HCD/ETD) LC-MS/MS->Fragmentation (CID/HCD/ETD) Data Analysis Data Analysis Fragmentation (CID/HCD/ETD)->Data Analysis

Caption: Experimental workflow for comparative fragmentation analysis.

Fragmentation_Pathways cluster_unlabeled Unlabeled Isoleucine cluster_labeled Labeled Isoleucine ([13C6, 15N1]) Unlabeled_Peptide ...-Ile-... z_ion_unlabeled z-ion Unlabeled_Peptide->z_ion_unlabeled ETD w_ion_unlabeled w-ion (loss of C2H5) z_ion_unlabeled->w_ion_unlabeled HCD/CID Labeled_Peptide ...-[13C6, 15N1]Ile-... z_ion_labeled z-ion (mass shifted) Labeled_Peptide->z_ion_labeled ETD w_ion_labeled w-ion (mass shifted) (loss of labeled C2H5) z_ion_labeled->w_ion_labeled HCD/CID

Caption: Fragmentation pathways of labeled vs. unlabeled isoleucine.

Conclusion

The fragmentation analysis of peptides containing labeled isoleucine reveals that the fundamental fragmentation pathways are conserved, with the primary difference being a predictable mass shift in the precursor and fragment ions. This conservation of fragmentation behavior is advantageous for quantitative proteomics, as it allows for the reliable identification and quantification of both light and heavy peptide pairs. While subtle differences in fragment ion intensities may exist due to kinetic isotope effects, these are generally minor and do not impede the ability to distinguish isoleucine from leucine based on its characteristic side-chain fragmentation. The use of high-resolution mass spectrometry and multiple fragmentation techniques such as CID, HCD, and ETD provides a robust toolkit for the comprehensive analysis of peptides containing labeled isoleucine, enabling researchers to confidently tackle complex biological questions.

A Head-to-Head Battle in Proteomics: Unpacking the Cost-Benefit of Fmoc-Ile-OH-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of isotopic labeling reagent is a critical decision with significant implications for experimental accuracy, throughput, and budget. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-Ile-OH-¹³C₆,¹⁵N, a dual-isotope labeled amino acid, in comparison to its alternatives. By delving into performance data, experimental protocols, and a thorough cost analysis, this guide aims to equip researchers with the necessary information to make an informed decision for their specific research needs.

Executive Summary

Fmoc-Ile-OH-¹³C₆,¹⁵N is a high-purity, protected amino acid isotopically labeled with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). Its primary application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful metabolic labeling technique for quantitative mass spectrometry-based proteomics. The dual labeling offers a significant mass shift, which can lead to improved accuracy in protein quantification compared to single-labeled amino acids. However, this advantage comes at a higher financial cost. This guide will explore the nuances of this trade-off, providing a clear framework for evaluating whether the enhanced performance of Fmoc-Ile-OH-¹³C₆,¹⁵N justifies its premium price for your research goals.

Performance Comparison: Fmoc-Ile-OH-¹³C₆,¹⁵N vs. Alternatives

The primary alternatives to using a dual-labeled amino acid like Fmoc-Ile-OH-¹³C₆,¹⁵N in quantitative proteomics are other SILAC-compatible amino acids with single isotope labels (e.g., ¹³C or ¹⁵N only), and chemical labeling techniques such as iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags).

Table 1: Quantitative Performance Comparison of Proteomic Labeling Methods

FeatureFmoc-Ile-OH-¹³C₆,¹⁵N (SILAC)Single-Labeled Amino Acids (SILAC)iTRAQ (Chemical Labeling)TMT (Chemical Labeling)
Labeling Strategy Metabolic (in vivo)Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Quantification Accuracy High to Very High.[1]HighGood, but can be affected by ratio compression.[2]Good, but can be affected by ratio compression.[2]
Precision HighHighGoodGood
Multiplexing Capability Typically 2-3 plexTypically 2-3 plexUp to 8-plex.[3]Up to 16-plex.[2]
Physiological Relevance High (labeling in live cells).High (labeling in live cells)Lower (labeling of peptides)Lower (labeling of peptides)
Sample Type Limitation Primarily for cell cultures.Primarily for cell culturesApplicable to a wide range of samplesApplicable to a wide range of samples
Potential for Bias Low, as samples are mixed early.Low, as samples are mixed earlyCan be introduced during sample processingCan be introduced during sample processing

The key performance advantage of using the dual-labeled Fmoc-Ile-OH-¹³C₆,¹⁵N lies in the larger mass difference it creates between the "heavy" and "light" peptides in a SILAC experiment. This increased mass shift provides better separation of the isotopic peaks in the mass spectrometer, which can lead to more accurate and reliable quantification, especially for complex protein mixtures or low-abundance proteins.

Cost Analysis

The initial investment in isotopically labeled amino acids is a significant factor in the overall cost of a proteomics experiment. The price of Fmoc-Ile-OH-¹³C₆,¹⁵N is notably higher than its unlabeled or single-labeled counterparts.

Table 2: Cost Comparison of Fmoc-Isoleucine Variants and Alternative Labeling Reagents

ProductIsotopic LabelSupplier Example(s)Price (USD per 100 mg) - Approximate
Fmoc-Ile-OH-¹³C₆,¹⁵N ¹³C₆, ¹⁵NCambridge Isotope Laboratories, Sigma-Aldrich$1,230 - $1,250.
Fmoc-Ile-OH-¹³C₆ ¹³C₆Varies~$800 - $1,000
Fmoc-Ile-OH-¹⁵N ¹⁵NVaries~$700 - $900
Fmoc-Ile-OH UnlabeledVarious~$50 - $100
iTRAQ Reagent Kit N/ASCIEXVaries by kit size, typically several thousand dollars
TMT Reagent Kit N/AThermo Fisher ScientificVaries by kit size, typically several thousand dollars

Note: Prices are subject to change and may vary between suppliers. This table is for illustrative purposes.

While the upfront cost of Fmoc-Ile-OH-¹³C₆,¹⁵N is higher, a comprehensive cost-benefit analysis should also consider factors such as the potential for higher quality data, which could reduce the need for repeat experiments, and the overall cost of cell culture media, mass spectrometry instrument time, and data analysis.

Experimental Protocols

Detailed Protocol for SILAC using Fmoc-Ile-OH-¹³C₆,¹⁵N

This protocol outlines the key steps for a typical SILAC experiment using Fmoc-Ile-OH-¹³C₆,¹⁵N.

1. Cell Culture and Labeling:

  • Two populations of cells are cultured in parallel.

  • The "light" population is grown in standard culture medium containing unlabeled L-isoleucine.

  • The "heavy" population is grown in a specially formulated medium where natural L-isoleucine is replaced with Fmoc-Ile-OH-¹³C₆,¹⁵N.

  • Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

2. Experimental Treatment:

  • Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

3. Sample Preparation:

  • The "light" and "heavy" cell populations are harvested and lysed.

  • Protein concentrations are determined for each lysate.

  • Equal amounts of protein from the "light" and "heavy" samples are mixed.

4. Protein Digestion:

  • The combined protein mixture is subjected to enzymatic digestion, typically with trypsin, to generate peptides.

5. Mass Spectrometry Analysis:

  • The resulting peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Specialized software is used to identify peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide based on the signal intensities of their isotopic peaks.

Visualization of Key Processes

To better understand the experimental workflow and the underlying biological processes, the following diagrams are provided.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_treatment Experimental Treatment Light_Culture Cell Culture (Light Medium) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture (Heavy Medium with Fmoc-Ile-OH-13C6,15N) Treatment Experimental Condition Heavy_Culture->Treatment Harvest_Lysis Harvest & Lyse Cells Control->Harvest_Lysis Treatment->Harvest_Lysis Protein_Quant Protein Quantification Harvest_Lysis->Protein_Quant Mix_Samples Mix Light & Heavy Protein Lysates (1:1) Protein_Quant->Mix_Samples Digestion Tryptic Digestion Mix_Samples->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Workflow of a SILAC experiment using Fmoc-Ile-OH-¹³C₆,¹⁵N.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Dimerization Adaptor Adaptor Protein Receptor->Adaptor Phosphorylation & Recruitment Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Cascade Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation

Caption: A generic signaling pathway often studied using quantitative proteomics.

Conclusion and Recommendations

The decision to use Fmoc-Ile-OH-¹³C₆,¹⁵N in research is a strategic one that balances the need for high-quality, accurate quantitative data against budgetary constraints.

Choose Fmoc-Ile-OH-¹³C₆,¹⁵N when:

  • High accuracy is paramount: For studies requiring precise quantification of protein expression changes, the larger mass shift provided by dual labeling can be a significant advantage.

  • Analyzing complex proteomes: In samples with a high number of proteins, the improved separation of isotopic peaks can help to reduce quantification errors.

  • Investigating low-abundance proteins: The enhanced signal-to-noise ratio can improve the detection and quantification of proteins present in small amounts.

Consider alternatives when:

  • Budget is a primary constraint: The high cost of the dual-labeled amino acid may be prohibitive for large-scale or preliminary studies.

  • High-throughput is the main goal: Chemical labeling methods like iTRAQ and TMT offer higher multiplexing capabilities, allowing for the simultaneous analysis of more samples.

  • Working with non-dividing cells or tissues: SILAC is primarily suited for actively dividing cell cultures, making chemical labeling a more viable option for other sample types.

Ultimately, the optimal choice of labeling reagent will depend on the specific scientific question, the available resources, and the desired level of quantitative accuracy. By carefully considering the data and analysis presented in this guide, researchers can make a well-informed decision that maximizes the value and impact of their proteomics research.

References

Safety Operating Guide

Proper Disposal of Fmoc-Ile-OH-13C6,15N: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of Fmoc-Ile-OH-13C6,15N, a non-radioactive, isotopically labeled amino acid, with stringent adherence to laboratory chemical waste protocols. This involves segregating the solid chemical from its associated liquid waste streams generated during peptide synthesis, as the latter contains hazardous solvents and reagents.

Fmoc-L-Isoleucine-13C6,15N is a stable, non-radioactive isotopically labeled amino acid crucial for various research applications, particularly in peptide synthesis and protein analysis. While the compound itself is not classified as hazardous, its proper disposal is paramount to ensure laboratory safety and environmental compliance. The key distinction in disposal procedures lies between the pure, solid compound and the chemical waste generated during its use.

Safety and Handling

Before initiating any disposal procedures, it is essential to consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety protocols. The use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory when handling this chemical.

Disposal of Unused or Solid this compound

Unused, expired, or surplus solid this compound should be treated as chemical waste. It is imperative that this solid waste is not discarded in regular laboratory trash or washed down the drain.

Step-by-Step Procedure for Solid Waste Disposal:

  • Containerization: Place the solid this compound in a designated and clearly labeled waste container. The container should be sealable and compatible with chemical waste.

  • Labeling: The waste container must be labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines. The label should clearly identify the contents as "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) away from incompatible materials.

  • Collection: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

Disposal of Liquid Waste from Peptide Synthesis

The primary use of this compound is in solid-phase peptide synthesis (SPPS). The liquid waste generated during this process is considered hazardous due to the presence of solvents and reagents. This waste stream requires careful management.

Common Components of Liquid Waste from Fmoc-Based Peptide Synthesis:

ComponentFunctionDisposal Consideration
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) SolventsHazardous organic waste.
Piperidine Fmoc-deprotecting agentHazardous organic base.
Cleavage Cocktails (e.g., Trifluoroacetic acid - TFA) Cleavage of the peptide from the resinCorrosive and hazardous waste.
Washing Solvents (e.g., Dichloromethane - DCM) Resin washingHalogenated organic waste.
Coupling Reagents and Byproducts Peptide bond formationChemical waste.

Step-by-Step Procedure for Liquid Waste Disposal:

  • Segregation: Collect all liquid waste from the peptide synthesis process in a designated, sealed, and chemically resistant container. Do not mix with other waste streams unless permitted by your institution's EHS.

  • Labeling: Clearly label the liquid waste container as "Hazardous Waste" and specify the chemical constituents (e.g., "DMF, Piperidine, TFA waste").

  • Storage: Store the liquid waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.

  • Disposal: Arrange for the disposal of the hazardous liquid waste through your institution's EHS-approved procedures.

Disposal of Contaminated Labware

Any laboratory equipment, such as weighing paper, pipette tips, and gloves, that comes into contact with this compound should be considered contaminated solid waste. These items should be collected in a designated, labeled hazardous waste container for disposal.

Key Disposal Principles

PrincipleGuideline
Regulatory Compliance All disposal procedures must comply with federal, state, and local environmental regulations.
Institutional Protocols Always follow your institution's specific chemical hygiene and waste disposal plans.
Waste Minimization Employ practices to minimize the generation of chemical waste whenever possible.
Segregation Properly segregate different types of chemical waste to prevent dangerous reactions and facilitate proper disposal.

Disposal Workflow

DisposalWorkflow This compound Disposal Decision Tree cluster_solid Solid Compound cluster_liquid Waste from Peptide Synthesis cluster_contaminated Contaminated Materials Solid Unused/Expired This compound Solid_Container Place in Labeled 'Chemical Waste' Container Solid->Solid_Container Solid_Storage Store in Satellite Accumulation Area (SAA) Solid_Container->Solid_Storage Solid_Disposal Dispose via Institutional EHS Program Solid_Storage->Solid_Disposal Liquid Liquid Waste (Solvents, Reagents) Liquid_Container Collect in Labeled 'Hazardous Liquid Waste' Container Liquid->Liquid_Container Liquid_Storage Store in SAA (Segregated) Liquid_Container->Liquid_Storage Liquid_Disposal Dispose via Institutional EHS Program Liquid_Storage->Liquid_Disposal Contaminated Contaminated Labware (Gloves, Tips, etc.) Contaminated_Container Place in 'Solid Chemical Waste' Container Contaminated->Contaminated_Container Contaminated_Disposal Dispose with Solid Waste Contaminated_Container->Contaminated_Disposal

Caption: Disposal workflow for this compound and associated waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.